molecular formula C4H8N2O2 B3433209 Dimethylglyoxime CAS No. 17117-97-4

Dimethylglyoxime

Cat. No.: B3433209
CAS No.: 17117-97-4
M. Wt: 116.12 g/mol
InChI Key: JGUQDUKBUKFFRO-GGWOSOGESA-N
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Description

Dimethylglyoxime (DMG), also known as 2,3-Butanedionedioxime, is a white, crystalline powder (C4H8N2O2) with a molecular weight of 116.12 g/mol and a melting point of 238-242 °C. It is almost insoluble in water but soluble in alcohol, and is a staple organic reagent in analytical chemistry . Its primary research value lies as a highly specific chelating agent for metal ion detection and quantification. In the presence of nickel (Ni²⁺) in neutral, acetic, or ammoniacal solutions, DMG forms a stable, bright-red, insoluble chelate complex . In this reaction, two DMG molecules coordinate with a single nickel ion in a square planar geometry, creating a distinctive raspberry-red precipitate of nickel this compound . This sensitive and specific colorimetric reaction is fundamental for the qualitative and gravimetric analysis of nickel, allowing for visual confirmation of nickel cations even at low concentrations . Key research applications include the gravimetric determination of nickel, where it is used as a precipitant to isolate and weigh nickel from a solution . It is also widely used in spot-testing for forensic and materials science applications, such as detecting nickel residues in shooting investigations or testing for nickel release from metals and alloys that may cause contact dermatitis . Beyond nickel, DMG serves as a precipitant for palladium, forming a yellow-colored complex, and finds application in sustainable research areas like the recycling of valuable metals from lithium-ion batteries . This product is classified as For Research Use Only (RUO). It must not be used for diagnostic, therapeutic, or any personal purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine
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InChI

InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3+,6-4+
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InChI Key

JGUQDUKBUKFFRO-GGWOSOGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(=NO)C
Source PubChem
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Isomeric SMILES

C/C(=N\O)/C(=N/O)/C
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
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Physical Description

Crystals soluble in ethanol and slightly soluble in water; [Sax] White powder; [MSDSonline]
Record name Dimethylglyoxime
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Vapor Pressure

0.00069 [mmHg]
Record name Dimethylglyoxime
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CAS No.

17117-97-4, 95-45-4
Record name Dimethylglyoxime
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Record name 2,3-Butanedione, 2,3-dioxime
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Record name Butanedione dioxime
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Record name DIMETHYLGLYOXIME
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Foundational & Exploratory

Dimethylglyoxime chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylglyoxime (dmgH₂), a dioxime derivative of diacetyl, is a cornerstone reagent in analytical and coordination chemistry. This whitepaper provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, and diverse applications. Particular focus is placed on its role as a highly selective chelating agent for transition metals, most notably nickel. Detailed experimental protocols for its synthesis and its use in gravimetric and spectrophotometric analysis are provided. Furthermore, this guide explores its applications in catalysis and emerging potential in drug development. All quantitative data are summarized in structured tables, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for researchers and professionals in related fields.

Chemical Structure and Properties

This compound, systematically named (2E,3E)-N',N''-dihydroxybutane-2,3-diimine, is an organic compound with the chemical formula C₄H₈N₂O₂.[1][2] Its structure consists of a butane backbone with two oxime functional groups (=NOH) on the second and third carbon atoms. This configuration allows it to act as a bidentate ligand, coordinating with metal ions through its two nitrogen atoms.[1] The neutral form is commonly abbreviated as dmgH₂, while its monoanionic form, which acts as a ligand, is denoted as dmgH⁻.[3]

The chemical structure of this compound can be represented as CH₃C(NOH)C(NOH)CH₃.[1][3]

G A Butanone + Ethyl Nitrite (Acid Catalyst) B Biacetyl Monoxime A->B C Biacetyl Monoxime + Hydroxylamine Salt B->C D Heating C->D E Cooling and Crystallization D->E F Filtration and Washing E->F G Recrystallization from Ethanol F->G H Pure this compound G->H G A Dissolve Ni-containing sample in acid B Heat solution and add ethanolic dmgH₂ A->B C Add ammonia solution to precipitate Ni(dmgH)₂ B->C D Digest precipitate on steam bath C->D E Filter precipitate through a weighed crucible D->E F Wash precipitate with cold water E->F G Dry precipitate in oven F->G H Cool in desiccator and weigh G->H I Calculate mass of Nickel H->I

References

The Dimethylglyoxime Test for Nickel: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the century-old, yet remarkably reliable, dimethylglyoxime (DMG) test for the qualitative and quantitative determination of nickel. This analytical method remains a cornerstone in chemical analysis due to its high specificity and sensitivity. This document outlines the core chemical principles, detailed experimental protocols for both gravimetric and spectrophotometric analysis, and a summary of key quantitative parameters.

Core Principle: The Chelation of Nickel(II) by this compound

The this compound test for nickel is predicated on the formation of a stable, brightly colored coordination complex. When an alcoholic solution of this compound (DMG), a bidentate ligand, is introduced to a solution containing nickel(II) ions under neutral or slightly alkaline conditions (pH 5-9), a characteristic cherry-red precipitate of nickel(II) dimethylglyoximate, [Ni(DMG)₂], is formed.[1]

The chemical reaction can be represented as:

Ni²⁺ + 2C₄H₈N₂O₂ → Ni(C₄H₇N₂O₂)₂↓ + 2H⁺

This compound acts as a chelating agent, where two molecules coordinate with a single nickel(II) ion. The exceptional stability of the resulting complex is attributed to its square planar geometry and the presence of strong intramolecular hydrogen bonds between the oxime groups of the two DMG ligands.[1][2] This stability and the complex's insolubility in water form the basis for the gravimetric determination of nickel.[1][3] The intense color of the complex is utilized in spectrophotometric methods for quantifying trace amounts of nickel.

Reaction Pathway of Nickel(II) with this compound

G cluster_reactants Reactants cluster_products Products Ni Ni²⁺ Ion (in solution) Complex Nickel(II) Dimethylglyoximate [Ni(C₄H₇N₂O₂)₂] (Cherry-Red Precipitate) Ni->Complex Chelation in alkaline medium DMG 2x this compound (C₄H₈N₂O₂) DMG->Complex H_ions 2H⁺ Ions

Caption: Chelation of a Nickel(II) ion by two molecules of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the this compound test for nickel.

Table 1: Physicochemical Properties of Nickel(II) Dimethylglyoximate

PropertyValue
Chemical FormulaC₈H₁₄N₄NiO₄
Molar Mass288.91 g/mol [4]
AppearanceBright red solid[4]
Gravimetric Factor (for Ni)0.2032[4]

Table 2: Key Parameters for Analytical Methods

ParameterGravimetric MethodSpectrophotometric Method
Optimal pH 5 - 9[3][5][6]5.8 - 11.0[1], 9 - 12[7][8]
λmax Not Applicable~445 nm[5][6]
Molar Absorptivity (ε) Not Applicable3.2 x 10³ L·mol⁻¹·cm⁻¹ at 375 nm[1]5.42 x 10⁴ L·mol⁻¹·cm⁻¹ at 445 nm[7]
Detection Limit -1 ppm (IR-based)[9]0.0277 ppm (UV-Vis)[10]

Experimental Protocols

Reagent Preparation
  • 1% (w/v) this compound Solution: Dissolve 1 g of this compound in 100 mL of 95% ethanol.[5][11]

  • Dilute Ammonia Solution (for pH adjustment): Prepare as required by diluting concentrated ammonium hydroxide.

  • Masking Agent Solution (e.g., 10% w/v Tartaric Acid): Dissolve 10 g of tartaric acid in 100 mL of distilled water. This is used to prevent interference from ions such as iron(III).[11]

Gravimetric Determination of Nickel

This method is suitable for the accurate determination of higher concentrations of nickel.

Experimental Workflow for Gravimetric Analysis

G A Sample Preparation (Dissolution & pH adjustment) B Addition of Masking Agent (e.g., Tartaric Acid) A->B C Precipitation (Add DMG solution, adjust pH to 5-9 with NH₃) B->C D Digestion (Heat on water bath) C->D E Filtration & Washing (Use weighed crucible, wash with cold water) D->E F Drying (Dry at 110-120°C) E->F G Weighing & Calculation (Determine mass of Ni(DMG)₂ and calculate % Ni) F->G

Caption: Workflow for the gravimetric determination of nickel using DMG.

Methodology:

  • Sample Preparation: Accurately weigh a suitable amount of the nickel-containing sample and dissolve it in an appropriate acid (e.g., nitric acid).[4] If interfering ions such as Fe³⁺ are present, add a masking agent like tartaric or citric acid.[11]

  • Precipitation: Dilute the solution and heat to 60-80°C. Add the 1% alcoholic this compound solution. Slowly add dilute ammonia solution with constant stirring until the solution is slightly ammoniacal, leading to the formation of a red precipitate.[11]

  • Digestion: Heat the beaker on a water bath for 30-60 minutes to encourage the formation of a more easily filterable precipitate.[4][12]

  • Filtration: Allow the solution to cool to room temperature. Filter the precipitate through a pre-weighed sintered glass crucible.

  • Washing: Wash the precipitate several times with cold distilled water until the filtrate is free of chloride ions (test with silver nitrate solution).[11]

  • Drying: Dry the crucible containing the precipitate in an oven at 110-120°C until a constant weight is achieved.[11]

  • Calculation: The weight of nickel is calculated from the weight of the dried Ni(C₄H₇N₂O₂)₂ precipitate using the gravimetric factor of 0.2032.[4]

Spectrophotometric Determination of Nickel

This method is ideal for determining trace amounts of nickel.

Experimental Workflow for Spectrophotometric Analysis

G A Preparation of Standard Solutions (Series of known Ni concentrations) B Complex Formation (Add DMG and oxidizing agent to standards & sample) A->B C Color Development (Allow to stand for a fixed time) B->C D Absorbance Measurement (Measure at λmax, ~445 nm) C->D E Calibration Curve Construction (Plot Absorbance vs. Concentration) D->E F Concentration Determination (Determine unknown concentration from the curve) E->F

Caption: Workflow for the spectrophotometric determination of nickel.

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions with known nickel concentrations.[5][13]

  • Complex Formation: To each standard and the unknown sample solution, add the this compound solution. In this method, an oxidizing agent (such as bromine water or iodine) is often added to form a colored Ni(IV)-DMG complex, which is soluble and has a higher molar absorptivity.[5]

  • pH Adjustment and Color Development: Make the solutions alkaline with ammonia to develop the color.[5] Allow the solutions to stand for a fixed period (e.g., 5-10 minutes) for full color development.[5]

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), typically around 445 nm, using a spectrophotometer.[5][6]

  • Calibration Curve: Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding nickel concentrations.

  • Determination of Unknown Concentration: Determine the concentration of nickel in the unknown sample by comparing its absorbance to the calibration curve.

Management of Interferences

The high specificity of the this compound test for nickel can be compromised by the presence of other metal ions. The following table outlines common interfering ions and strategies for their mitigation.

Table 3: Common Interfering Ions and Masking Strategies

Interfering IonNature of InterferenceMasking Agent/Strategy
Iron(III) Forms a red-brown hydroxide precipitate in alkaline conditions.[2]Add tartaric or citric acid to form a soluble complex.[11][14]
Cobalt(II) Forms a soluble, colored complex with DMG.[3]Can be masked with EDTA.[15] High concentrations may require a larger excess of DMG.[3]
Copper(II) Can compete with nickel for DMG.[9]Can be masked with EDTA.[15]
Palladium(II) Forms a yellow precipitate with DMG.Precipitation can be carried out from a dilute acid solution to selectively precipitate palladium before nickel analysis.
Gold(III), Dichromate Intense color of the ions can interfere with spectrophotometric measurements.[5][16]Separation or use of appropriate blanks.

References

Dimethylglyoxime: A Comprehensive Technical Guide to its Role as a Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylglyoxime (DMG), a dioxime derivative of diacetyl, is a highly specific and sensitive organic reagent that has played a pivotal role in the field of coordination and analytical chemistry for over a century. Its remarkable ability to act as a bidentate chelating agent, primarily through its two nitrogen donor atoms, allows it to form stable, often vividly colored, complexes with various transition metal ions.[1][2][3][4] The most prominent of these is the bright red bis(dimethylglyoximato)nickel(II) complex, the formation of which remains a classic and reliable method for the qualitative and quantitative determination of nickel.[5][6][7] This guide provides an in-depth exploration of the coordination chemistry of this compound, detailing its structural characteristics, the properties of its metal complexes, comprehensive experimental protocols, and its emerging applications, particularly in the realm of drug development as a metalloenzyme inhibitor.

Introduction to this compound (DMG)

This compound, systematically named 2,3-butanedione dioxime (C₄H₈N₂O₂), is a white crystalline powder with low solubility in water but is soluble in organic solvents like ethanol and in alkaline solutions.[1][8] In coordination chemistry, it is typically denoted as dmgH₂ in its neutral form and as dmgH⁻ for its monoanionic (conjugate base) form, which is the primary form in which it coordinates to metal ions.[1][4][6]

The key to DMG's function lies in its molecular structure, which features two oxime (-NOH) groups. This arrangement allows it to act as a bidentate ligand, meaning it can bind to a central metal ion at two points simultaneously, forming a stable five-membered chelate ring.[1][3][9][10] The coordination occurs through the lone pairs of electrons on the two nitrogen atoms.[1][9]

Coordination Chemistry and Structure of Metal-DMG Complexes

DMG forms stable complexes with several divalent transition metals, most notably Ni(II), Pd(II), and Cu(II), as well as with other metals like Co(III). The deprotonation of one of the oxime protons upon coordination results in the anionic ligand, dmgH⁻, forming neutral complexes with divalent metal ions, such as M(dmgH)₂.

Bis(dimethylglyoximato)nickel(II) - [Ni(dmgH)₂]

The complex formed between Ni(II) and DMG is the most extensively studied. Its exceptional stability and distinct properties are due to its unique structure:[1]

  • Geometry: The nickel(II) ion is in a square planar coordination environment, surrounded by the four nitrogen atoms from two dmgH⁻ ligands.[5][6][11]

  • Intramolecular Hydrogen Bonding: The structure is significantly stabilized by strong intramolecular O-H···O hydrogen bonds that link the two DMG ligands, creating a pseudo-macrocyclic structure.[1][5][6] This chelate effect, combined with the hydrogen bonding, renders the complex highly stable and insoluble in water.[1]

  • Solid-State Stacking: In the solid state, the planar Ni(dmgH)₂ molecules stack in columns, leading to weak Ni···Ni interactions between adjacent molecules.[3][12][13]

Complexes with Other Metals
  • Palladium(II): DMG is also a highly effective precipitating agent for Pd(II), forming a yellow, insoluble Pd(dmgH)₂ complex from acidic solutions.[1][3][10] This reaction is crucial for the separation and gravimetric analysis of palladium.[10]

  • Copper(II): The coordination chemistry of DMG with Cu(II) is more varied. While mononuclear complexes can form, recent studies have revealed the formation of more complex structures, such as a one-dimensional zigzag chain coordination polymer, showcasing the versatile bridging and coordinating capabilities of the DMG ligand beyond simple chelation.[1] In some cases, dinuclear copper complexes have been shown to exhibit cooperativity-driven hydrolysis.[14][15]

  • Cobalt(III): DMG forms stable, typically octahedral, complexes with Co(III), often referred to as cobaloximes. These compounds, with the general formula [Co(dmgH)₂(L)(X)] (where L and X are axial ligands), have been studied as models for Vitamin B₁₂, due to the similarity of the equatorial ligand environment provided by the two dmgH⁻ units to that of the corrin ring in the vitamin.[16][17]

Quantitative Data on Metal-DMG Complexes

The stability and structural parameters of metal-DMG complexes are critical for understanding their behavior and application.

Table 1: Stability Constants of Selected Metal-DMG Complexes
Metal IonComplexLog β₂ (Overall Stability Constant)Solvent/Conditions
Ni(II)[Ni(dmgH)₂]17.6 ± 0.7Aqueous, 20°C
Pd(II)[Pd(dmgH)₂]34.3Aqueous
Cu(II)[Cu(dmgH)₂]-Data varies due to complex speciation
Co(II)[Co(dmgH)₂]-Readily oxidizes to Co(III)

Sources:[18][19]

Table 2: Structural Data for Bis(dimethylglyoximato) Complexes
ParameterNi(dmgH)₂Pd(dmgH)₂Pt(dmgH)₂
Coordination Geometry Square PlanarSquare PlanarSquare Planar
M-N Bond Length (Å) ~1.85--
M···M Distance (Å, solid) 3.24 - 3.255~3.25~3.26
O···H Distance (Å, calc.) 1.451.701.67

Sources:[12][13][20]

Table 3: Key Spectroscopic Data for Metal-DMG Complexes
Complexν(C=N) (cm⁻¹)ν(N-O) (cm⁻¹)ν(M-N) (cm⁻¹)UV-Vis λₘₐₓ (nm)
Ni(dmgH)₂ ~1572~1240, ~1101~520, ~429~320, ~574 (MLCT)
Pd(dmgH)₂ ---~481
[Co(dmgH)₂(Ani)₂]⁺ ---~245 (π→π*), ~280-330 (LMCT)

Ani = Aniline. Sources:[2][9][21][22][23]

Experimental Protocols

Synthesis of Bis(dimethylglyoximato)nickel(II) [Ni(dmgH)₂]

This protocol describes the reliable synthesis of the classic red nickel complex.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound (dmgH₂)

  • Ethanol (95%)

  • Ammonium hydroxide solution (dilute)

  • Distilled water

  • Beakers, graduated cylinders, stirring rod, heating plate, Buchner funnel, filter paper

Procedure:

  • Prepare Nickel Solution: Dissolve approximately 1.0 g of NiCl₂·6H₂O in 15-20 mL of distilled water in a 250 mL beaker.

  • Prepare DMG Solution: In a separate beaker, dissolve approximately 1.0 g of this compound in 100 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.

  • Precipitation: Heat the nickel solution to approximately 70-80°C on a hot plate. Slowly add the ethanolic DMG solution to the hot nickel solution while stirring continuously.

  • Adjust pH: Add dilute ammonium hydroxide solution dropwise to the mixture until it is slightly alkaline (pH 8-9). A voluminous, bright cherry-red precipitate of Ni(dmgH)₂ will form immediately.[6]

  • Digestion: Keep the beaker on a hot water bath or at a low temperature on the hot plate for about 30 minutes to allow the precipitate to "digest." This process encourages the formation of larger, more easily filterable crystals.

  • Isolation: Allow the mixture to cool to room temperature. Collect the red precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the precipitate on the filter paper several times with cold distilled water to remove any soluble impurities. Finally, wash with a small amount of cold ethanol.

  • Drying: Carefully transfer the precipitate to a watch glass and dry it in an oven at 110-120°C for at least one hour.[6] The final product is a stable, bright red powder.

Gravimetric Determination of Nickel in a Solution

This protocol provides a method for the accurate quantitative analysis of nickel content.

Materials:

  • Unknown nickel-containing solution

  • Hydrochloric acid (1:1 v/v)

  • Tartaric acid or Citric acid (solid)

  • This compound solution (1% w/v in ethanol)

  • Ammonium hydroxide solution (dilute)

  • Silver nitrate solution (for testing washings)

  • Sintered glass crucible (pre-weighed)

  • Beakers, pH indicator paper, wash bottle, oven, desiccator

Procedure:

  • Sample Preparation: Accurately pipette a known volume of the nickel solution into a 400 mL beaker. Acidify with about 5 mL of 1:1 HCl and dilute to approximately 200 mL with distilled water.

  • Masking Interfering Ions: Add approximately 1-2 g of tartaric acid or citric acid to the solution and stir until dissolved. This forms soluble complexes with potential interfering ions like Fe(III) or Cr(III), preventing their precipitation as hydroxides.[24]

  • Heating: Heat the solution to 60-80°C.

  • Precipitation: Slowly add 20-25 mL of the 1% ethanolic DMG solution while stirring. Immediately follow this by adding dilute ammonium hydroxide dropwise until the solution is slightly ammoniacal (pH > 7) and the characteristic red precipitate forms.

  • Completeness Check: After precipitation, add a few more drops of the DMG solution to the clear supernatant to ensure all nickel has precipitated. If more precipitate forms, add more DMG solution and readjust the pH.

  • Digestion: Place the beaker on a steam bath for 30-60 minutes to allow the precipitate to settle and become more crystalline.

  • Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible of medium porosity. Wash the precipitate several times with cold water until the washings are free of chloride ions (test with silver nitrate solution).

  • Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120°C for 1-2 hours. Cool the crucible in a desiccator and weigh it. Repeat the drying and cooling process until a constant weight is achieved.

  • Calculation: The weight of nickel is calculated from the weight of the Ni(dmgH)₂ precipitate using the gravimetric factor (GF): Weight of Ni = Weight of Ni(dmgH)₂ precipitate × 0.2032

Applications in Drug Development and Life Sciences

While renowned in analytical chemistry, the strong chelating ability of DMG has garnered interest in biological and medicinal chemistry. A key area of research is its potential as an inhibitor of nickel-dependent metalloenzymes, which are crucial for the survival and virulence of many pathogens but are absent in mammalian hosts.[11]

Mechanism of Action as a Metalloenzyme Inhibitor

Many pathogenic bacteria, such as Helicobacter pylori, rely on nickel-containing enzymes like urease to survive in the acidic environment of the stomach. Urease requires Ni(II) ions in its active site for catalysis. DMG can act as an antimicrobial agent by sequestering these essential nickel ions.

The proposed mechanism involves:

  • Nickel Deprivation: DMG, due to its high affinity for Ni(II), chelates the free nickel ions in the pathogen's environment.

  • Enzyme Inhibition: This sequestration prevents the incorporation of nickel into the apoenzyme (the inactive protein part), thereby inhibiting the formation of the active holoenzyme.

  • Loss of Function: The inhibition of critical enzymes like urease or hydrogenase disrupts the pathogen's metabolism and defense mechanisms, compromising its ability to survive and cause disease.

This targeted approach offers a promising strategy for developing novel antimicrobial agents that could potentially be used in combination with traditional antibiotics to combat resistant strains.

Diagram: Proposed Mechanism of DMG as a Metalloenzyme Inhibitor

Below is a diagram illustrating the proposed mechanism by which this compound inhibits nickel-dependent enzymes in pathogens.

DMG_Mechanism cluster_pathogen Pathogen Cell cluster_intervention Therapeutic Intervention Ni_ions Free Ni²⁺ Ions Holoenzyme Active Holoenzyme (Ni²⁺-dependent) Ni_ions->Holoenzyme incorporation Ni_DMG Stable Ni(dmgH)₂ Complex Ni_ions->Ni_DMG Apoenzyme Apoenzyme (e.g., Urease) Apoenzyme->Holoenzyme Function Essential Metabolic Function (e.g., Acid Neutralization) Holoenzyme->Function catalyzes NoFunction Function Disrupted Holoenzyme->NoFunction Survival Pathogen Survival & Virulence Function->Survival enables DMG This compound (DMG) DMG->Ni_DMG chelates Inhibition Inhibition Ni_DMG->Inhibition Inhibition->Holoenzyme Inhibition->NoFunction leads to

References

The Genesis of a Landmark Reagent: A Technical History of Dimethylglyoxime (Chugaev's Reagent)

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylglyoxime (DMG), a simple dioxime, holds a distinguished position in the annals of analytical chemistry. Its discovery as a highly selective and sensitive reagent for nickel by the Russian chemist Lev Aleksandrovich Chugaev in 1905 marked a pivotal moment, introducing one of the first organic reagents for the specific determination of a metal ion. This technical guide delves into the history, discovery, and enduring utility of this compound, famously known as Chugaev's reagent. We will explore the early synthesis of this crucial compound, detail the experimental protocols for both qualitative and quantitative analysis of nickel, present key quantitative data on its performance, and elucidate the structural underpinnings of its remarkable selectivity. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development who rely on precise metal analysis in their work.

A Historical Milestone: The Discovery of Chugaev's Reagent

In 1905, the world of analytical chemistry was revolutionized by the work of Lev Aleksandrovich Chugaev. His investigation into the reactions of α-dioximes with metal salts led to the discovery that this compound (C₄H₈N₂O₂) forms a strikingly bright red, insoluble precipitate with nickel(II) ions in a neutral or slightly alkaline medium.[1] This finding was monumental as it represented the first instance of an organic compound being used as a specific and highly sensitive spot test reagent for a metal ion.[1] The resulting nickel bis(dimethylglyoximate) complex, with the formula Ni(C₄H₇N₂O₂)₂, proved to be exceptionally stable and easily isolated, laying the foundation for a robust method of gravimetric analysis for nickel.[2] So profound was this discovery that this compound became eponymously known as "Chugaev's Reagent."[3]

The Genesis of the Reagent: Historical Synthesis of this compound

To appreciate the context of Chugaev's discovery, it is essential to understand the synthesis of this compound available at the time. Historical methods, dating back to the late 19th and early 20th centuries, typically involved a two-step process starting from butanone (methyl ethyl ketone).

The first step involved the nitrosation of butanone with an alkyl nitrite, such as ethyl nitrite, in the presence of an acid catalyst to form biacetyl monoxime. The subsequent and final step was the conversion of the monoxime to the dioxime, this compound, through a reaction with hydroxylamine or its salt, such as sodium hydroxylamine monosulfonate.[3][4] This synthesis provided the essential reagent that Chugaev would later employ in his groundbreaking work.

The Heart of the Matter: The Nickel-Dimethylglyoxime Reaction

The reaction between nickel(II) ions and this compound is a classic example of chelation, where a central metal ion is bound by a multidentate ligand. In this case, two molecules of this compound, a bidentate ligand, coordinate with a single nickel(II) ion.

The Structural Basis of Selectivity

The remarkable selectivity of this compound for nickel(II) ions is a consequence of the unique structure of the resulting complex. The nickel(II) ion, with its d⁸ electron configuration, favors a square planar geometry.[2] Two deprotonated this compound molecules arrange themselves around the nickel ion in a plane, with the four nitrogen atoms coordinating to the central metal.[5][6] This arrangement is further stabilized by strong intramolecular hydrogen bonds between the oxime groups of the two ligand molecules.[2][5] This intricate and stable structure is not as readily formed with other common metal ions, which may prefer different coordination geometries or have ionic radii that are not as compatible with the ligand's bite angle. This structural stability contributes significantly to the insolubility of the complex in water, making it ideal for gravimetric analysis.[5][7]

Caption: Chelation of Nickel(II) by this compound.

Quantitative Performance of Chugaev's Reagent

The enduring legacy of this compound as a premier analytical reagent is rooted in its excellent quantitative performance. Its high sensitivity and selectivity allow for the accurate determination of nickel even at low concentrations.

ParameterValueMethodReference
Limit of Detection (LOD) 20.0 µg L⁻¹Resonance Light Scattering[8]
0.01 ppm (column)Foam Extraction[9]
1 ppmAttenuated Total-Reflection IR[10]
Limit of Quantification (LOQ) 60.0 µg L⁻¹Resonance Light Scattering[8]
Optimal pH Range 5 - 9Gravimetric Analysis[11]
9 - 12Flotation-Spectrophotometry[12]
Selectivity HighGravimetric Analysis[11]
Primary Interferences Cu²⁺, Co²⁺, Fe²⁺Spectrophotometry[12]

Experimental Protocols

The application of this compound for nickel determination can be broadly categorized into qualitative and quantitative methods, with gravimetric analysis being the most established quantitative technique.

Qualitative "Spot" Test for Nickel

This simple and rapid test is ideal for the initial identification of nickel in a sample.

Protocol:

  • Place one to two drops of the sample solution (acidified with dilute HCl) onto a spot plate or filter paper.

  • Add one drop of a 1% (w/v) alcoholic solution of this compound.

  • Add a few drops of dilute ammonium hydroxide solution to make the solution slightly alkaline.

  • The immediate formation of a bright, cherry-red precipitate confirms the presence of nickel(II) ions.

Gravimetric Determination of Nickel

This method provides a highly accurate determination of the nickel content in a sample.

Protocol:

  • Sample Preparation: Accurately weigh a sample containing a known amount of nickel and dissolve it in dilute hydrochloric acid. Dilute the solution with deionized water.

  • Masking of Interferences: If interfering ions such as iron(III) or cobalt(II) are present, add a masking agent like tartaric acid or citric acid to the solution. This forms soluble complexes with the interfering ions, preventing their precipitation.[11]

  • Precipitation: Heat the solution to approximately 70-80°C. Add a 1% (w/v) alcoholic solution of this compound in slight excess. Slowly add dilute ammonium hydroxide solution with constant stirring until the solution is slightly alkaline (a faint smell of ammonia should be present) and the red precipitate of nickel bis(dimethylglyoximate) has fully formed.[13]

  • Digestion: Keep the beaker with the precipitate on a steam bath for at least 30 minutes to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable crystals.

  • Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible. Wash the precipitate several times with hot deionized water to remove any soluble impurities.

  • Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight. Cool the crucible in a desiccator before each weighing.

  • Calculation: The percentage of nickel in the original sample can be calculated using the following formula:

    % Ni = (Weight of Ni(DMG)₂ precipitate × 0.2032) / (Weight of original sample) × 100

    Where 0.2032 is the gravimetric factor for nickel in nickel bis(dimethylglyoximate).

Figure 2. Experimental Workflow for Gravimetric Analysis of Nickel cluster_prep Sample Preparation cluster_precip Precipitation cluster_iso Isolation & Purification cluster_analysis Analysis A Dissolve Sample in HCl B Add Masking Agent (e.g., Tartaric Acid) A->B C Heat Solution (70-80°C) B->C D Add Alcoholic DMG Solution C->D E Add NH₄OH (alkaline) D->E F Digest Precipitate E->F G Filter through Sintered Crucible F->G H Wash Precipitate with Hot Water G->H I Dry Precipitate to Constant Weight (110-120°C) H->I J Weigh Precipitate I->J K Calculate % Nickel J->K

Caption: Experimental Workflow for Gravimetric Analysis of Nickel.

Conclusion

For over a century, this compound has remained an indispensable tool in the arsenal of the analytical chemist. Its discovery by Lev Aleksandrovich Chugaev was not merely the introduction of a new reagent but a paradigm shift in the selective identification and quantification of metal ions. The unique structural chemistry of the nickel-dimethylglyoxime complex, which underpins its remarkable selectivity and stability, continues to be a subject of academic interest. The straightforward and robust experimental protocols for its use ensure its continued relevance in both educational and industrial settings. For researchers, scientists, and professionals in fields such as drug development, where the precise control and analysis of metal content are critical, a thorough understanding of Chugaev's reagent is not just a matter of historical appreciation but of practical necessity. The legacy of this compound is a testament to the enduring power of fundamental chemical discovery.

References

An In-depth Technical Guide to the Synthesis of Dimethylglyoxime from Butanone and Ethyl Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of dimethylglyoxime, a crucial chelating agent in analytical chemistry and various industrial processes. The primary focus of this guide is the well-established synthetic route commencing from butanone (methyl ethyl ketone) and ethyl nitrite. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways and experimental workflows to facilitate a thorough understanding and replication of the synthesis.

Reaction Overview

The synthesis of this compound from butanone and ethyl nitrite is a two-step process. The initial reaction involves the nitrosation of butanone at the α-carbon to yield biacetyl monoxime (also known as 2,3-butanedione monoxime). This intermediate is then subsequently oximated using a hydroxylamine derivative to produce the final product, this compound.[1][2][3] The overall reaction is a classic example of α-nitrosation of a ketone followed by oximation.

Reaction Mechanism and Experimental Workflow

The synthesis proceeds via the acid-catalyzed formation of an enol or enolate from butanone, which then reacts with the nitrosating agent, ethyl nitrite. The resulting α-nitroso ketone rapidly tautomerizes to the more stable biacetyl monoxime. The monoxime is then converted to the dioxime by reaction with a source of hydroxylamine, such as sodium hydroxylamine monosulfonate.

Logical Flow of the Synthesis

Synthesis_Flow Butanone Butanone BiacetylMonoxime Biacetyl Monoxime (Intermediate) Butanone->BiacetylMonoxime Nitrosation EthylNitrite Ethyl Nitrite EthylNitrite->BiacetylMonoxime AcidCatalyst Acid Catalyst (HCl) AcidCatalyst->BiacetylMonoxime This compound This compound (Final Product) BiacetylMonoxime->this compound Oximation HydroxylamineSource Sodium Hydroxylamine Monosulfonate HydroxylamineSource->this compound

Caption: Logical flow of the two-step synthesis of this compound.

Detailed Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Biacetyl Monoxime cluster_step2 Step 2: Synthesis of this compound cluster_purification Purification A Charge Butanone and Hydrochloric Acid to Reactor B Heat to 40°C A->B C Bubble in Ethyl Nitrite Gas (maintain 40-55°C) B->C D Continue until all Ethyl Nitrite is added C->D F Add Biacetyl Monoxime Solution D->F E Prepare Sodium Hydroxylamine Monosulfonate Solution E->F G Heat the Mixture F->G H Cool to Crystallize G->H I Filter the Crystals H->I J Wash with Cold Water I->J K Dry the Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound, based on established literature procedures.

Table 1: Reagent Quantities
ReagentMolar Mass ( g/mol )AmountMolesSource
Step 1: Biacetyl Monoxime Synthesis
Butanone (Methyl Ethyl Ketone)72.11620 g8.60[4]
Hydrochloric Acid (conc.)36.4640 mL~0.48[4]
Ethyl Nitrite (from)
- Sodium Nitrite69.00620 g8.99[4]
- Ethanol (90%)46.07285 mL~4.6[4]
- Sulfuric Acid (conc.)98.08255 mL~4.6[4]
Step 2: this compound Synthesis
Biacetyl Monoxime (crude from Step 1)101.11--[4]
Sodium Hydroxylamine Monosulfonate (from)
- Sodium Nitrite69.00569 g8.25[4]
- Sodium Bisulfite (as SO₂)64.071.1 kg17.17[4]
Table 2: Reaction Conditions and Yield
ParameterValueSource
Biacetyl Monoxime Synthesis
Reaction Temperature40 - 55 °C[4][5]
Reaction Time~1.5 hours[4]
This compound Synthesis
Reaction TemperatureHeating, then cooling[4]
Overall Process
Final Product Yield540 - 575 g[4]
Melting Point238 - 240 °C[4]

Experimental Protocols

The following detailed experimental procedures are adapted from the well-regarded "Organic Syntheses" protocol.[4]

Preparation of Ethyl Nitrite

Two solutions are prepared for the continuous generation of ethyl nitrite gas.

  • Solution I: In a 6 L bottle, dissolve 620 g (9 moles) of sodium nitrite in water, add 285 mL of 90% denatured ethanol, and dilute to a total volume of 2.5 L. A mechanical stirrer is recommended.

  • Solution II: In a 2.5 L bottle, cautiously add 255 mL of concentrated sulfuric acid to 210 g of ethanol, and dilute with water to a total volume of 2.5 L.

The ethyl nitrite gas is generated by slowly adding Solution II to Solution I. The rate of addition should be controlled to ensure a steady stream of gas.

Synthesis of Biacetyl Monoxime
  • In a 2 L three-necked flask equipped with a condenser, thermometer, and a gas inlet tube, place 620 g of commercial butanone that has been dried over anhydrous copper sulfate.

  • Add 40 mL of concentrated hydrochloric acid and raise the temperature to 40°C.

  • Bubble the ethyl nitrite gas from the generator into the butanone solution. The temperature should be maintained between 40°C and 55°C, using external cooling if necessary.

  • The addition of ethyl nitrite should take approximately 1.5 hours.

Synthesis of this compound
  • Preparation of Sodium Hydroxylamine Monosulfonate: In a 12 L crock, mix 5 kg of shaved ice and 569 g of sodium nitrite. Into this mixture, stir a suspension of sodium bisulfite containing 1.1 kg of available sulfur dioxide.

  • To the crude biacetyl monoxime solution from the previous step, add the prepared sodium hydroxylamine monosulfonate solution.

  • Heat the resulting mixture.

  • Upon cooling, this compound will crystallize out of the solution.

Purification
  • Filter the crystalline this compound from the cold solution.

  • Wash the crystals with cold water until the washings are free of sulfate ions.

  • The yield of the final product, melting at 238-240°C, is typically between 540-575 g.[4] Recrystallization is generally not necessary as the product is obtained in high purity.

Safety Considerations

  • Ethyl nitrite is a vasodilator and should be handled in a well-ventilated fume hood.[5] Inhalation must be avoided.

  • Concentrated acids (sulfuric acid, hydrochloric acid) are highly corrosive and should be handled with appropriate personal protective equipment.

  • The reaction to generate ethyl nitrite can be vigorous. The addition of Solution II to Solution I should be done slowly and with caution.

  • Butanone is a flammable liquid.

Conclusion

The synthesis of this compound from butanone and ethyl nitrite is a robust and well-documented procedure that provides high yields of a pure product. By carefully controlling the reaction conditions, particularly the temperature during the nitrosation step, researchers can reliably produce this important analytical reagent. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for the successful synthesis of this compound in a laboratory setting.

References

Navigating the Solubility Landscape of Dimethylglyoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers and Drug Development Professionals on the Solubility Characteristics of Dimethylglyoxime in Aqueous and Organic Media.

This compound (DMG), a dioxime derivative of the diketone butane-2,3-dione, is a compound of significant interest in analytical chemistry and various industrial applications. Its utility as a highly selective chelating agent, particularly for nickel and palladium, is well-established.[1][2] A thorough understanding of its solubility in different solvent systems is paramount for its effective application in research, drug development, and quality control processes. This technical guide provides an in-depth analysis of the solubility of this compound in water and common organic solvents, complete with quantitative data, detailed experimental protocols, and a visual workflow for solubility determination.

Quantitative Solubility Data

The solubility of this compound exhibits a strong dependence on the polarity of the solvent. It is generally characterized as having low solubility in water while being soluble in various organic solvents.[1][2][3][4] The available quantitative and qualitative solubility data are summarized in the table below for easy comparison.

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water200.063[5]
Water200.06[6]
Ethanol254.2[5]
MethanolNot SpecifiedSoluble[1][2][3][4]
Diethyl EtherNot SpecifiedSoluble[3]
AcetoneNot SpecifiedSoluble[3]
PyridineNot SpecifiedSoluble[3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various scientific and industrial applications. The following are detailed methodologies for two common experimental approaches to quantify the solubility of a solid compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.

Materials and Equipment:

  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., filter paper, funnel, or syringe filter)

  • Evaporating dish or watch glass

  • Oven

  • Volumetric flasks and pipettes

  • Beakers and conical flasks

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

  • Separation of the Saturated Solution:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully decant or filter a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated filtration apparatus to avoid precipitation of the solute.

  • Determination of Solute Mass:

    • Accurately weigh a clean, dry evaporating dish.

    • Pipette a precise volume (e.g., 10 mL) of the clear, saturated filtrate into the pre-weighed evaporating dish.

    • Gently evaporate the solvent in an oven at a temperature below the decomposition point of this compound (melting point is approximately 240-241 °C).

    • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass of the dish with the dried residue.

    • Express the solubility in the desired units, typically grams per 100 mL of solvent.

Spectrophotometric Method

The spectrophotometric method is an alternative approach that is particularly useful for compounds that absorb light in the UV-Visible range. This method is often faster than the gravimetric method but requires the development of a calibration curve.

Materials and Equipment:

  • This compound

  • Solvent of interest (must be transparent in the wavelength range of interest)

  • UV-Visible spectrophotometer and cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatic shaker or water bath

  • Filtration apparatus

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using the spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of a Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).

    • Carefully filter the saturated solution.

    • Accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units.

Logical Workflow for Solubility Assessment

The following diagram illustrates a generalized workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow start Start: Define Compound and Solvents prepare_saturated Prepare Saturated Solution (Excess Solute, Constant Temp, Equilibrate) start->prepare_saturated separate_solution Separate Supernatant (Filtration/Centrifugation) prepare_saturated->separate_solution gravimetric Gravimetric Analysis separate_solution->gravimetric Choose Method spectrophotometric Spectrophotometric Analysis separate_solution->spectrophotometric Choose Method weigh_filtrate Weigh Known Volume of Filtrate gravimetric->weigh_filtrate prep_standards Prepare Standard Solutions spectrophotometric->prep_standards dilute_filtrate Dilute Saturated Filtrate spectrophotometric->dilute_filtrate evaporate Evaporate Solvent weigh_filtrate->evaporate weigh_residue Weigh Dried Residue evaporate->weigh_residue calc_grav Calculate Solubility (g/100mL) weigh_residue->calc_grav end End: Report Solubility Data calc_grav->end gen_cal_curve Generate Calibration Curve (Abs vs. Conc) prep_standards->gen_cal_curve measure_abs Measure Absorbance gen_cal_curve->measure_abs dilute_filtrate->measure_abs calc_spec Calculate Solubility (g/100mL) measure_abs->calc_spec calc_spec->end

Workflow for determining the solubility of a solid compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential knowledge and methodologies for understanding and determining the solubility of this compound. Accurate solubility data is a critical parameter that influences a wide range of applications, from analytical method development to formulation and synthesis.

References

An In-depth Technical Guide to the Mechanism of Nickel Dimethylglyoxime Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the chemical principles and practical applications surrounding the formation of the nickel dimethylglyoxime complex, a cornerstone of nickel analysis. The distinct cherry-red precipitate resulting from this reaction has been a hallmark of qualitative and quantitative nickel determination for over a century.[1][2] This document delves into the reaction mechanism, optimal conditions, and detailed experimental protocols, presenting quantitative data in accessible formats and illustrating key processes with detailed diagrams.

Core Mechanism of Complex Formation

The formation of bis(dimethylglyoximato)nickel(II) is a classic example of chelation, where a central metal ion binds to a multidentate ligand.[3] In this case, the nickel(II) ion (Ni²⁺) reacts with two molecules of this compound (dmgH₂) to form a stable, square-planar coordination complex.[1][4]

The overall balanced ionic equation for this reaction is:

Ni²⁺(aq) + 2C₄H₈N₂O₂(aq) → Ni(C₄H₇N₂O₂)₂(s) + 2H⁺(aq) [2]

This compound acts as a bidentate ligand, meaning it binds to the nickel ion at two points.[3][5][6] Specifically, the two nitrogen atoms of each this compound molecule donate their lone pair of electrons to the central nickel ion, forming coordinate covalent bonds.[7][8][9] This results in a coordination number of four for the nickel atom.[9][10]

A crucial aspect of this reaction is the deprotonation of one of the oxime groups (-NOH) on each this compound molecule. This deprotonation is facilitated by a basic medium, typically an ammonia buffer.[7][11] The resulting anionic ligand, dimethylglyoximate (dmgH⁻), then coordinates with the Ni²⁺ ion. The structure is further stabilized by intramolecular hydrogen bonds between the oxygen atom of one ligand and the hydrogen atom of the oxime group on the other ligand, creating a highly stable five-membered ring structure.[3][12]

The Critical Role of pH

The formation of the nickel this compound complex is highly dependent on the pH of the solution. The quantitative precipitation of the complex occurs in a slightly alkaline or ammoniacal solution, typically within a pH range of 5 to 9.[7][8][11]

  • In acidic medium (pH < 5): The equilibrium of the reaction shifts to the left, favoring the dissolution of the complex.[7][8][11] The excess H⁺ ions protonate the nitrogen and oxygen atoms of the this compound, making their lone pairs unavailable for donation to the nickel ion.[13] Essentially, the this compound, being a weak acid, remains largely undissociated in a highly acidic environment, preventing the formation of the necessary anionic ligand.[13][14]

  • In strongly alkaline medium: While a basic environment is necessary, an excessively high pH can also be detrimental.

The following diagram illustrates the reaction pathway for the formation of the nickel this compound complex.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Ni2+ Ni²⁺ (aq) Ni(dmgH)2 Ni(dmgH)₂ (s) (Bis(dimethylglyoximato)nickel(II)) (Red Precipitate) Ni2+->Ni(dmgH)2 dmgH2 2 dmgH₂ (aq) (this compound) dmgH2->Ni(dmgH)2 Buffer Ammonia Buffer (pH 5-9) Buffer->Ni(dmgH)2 Facilitates Deprotonation H+ 2H⁺ (aq) Ni(dmgH)2->H+

Figure 1: Reaction pathway for nickel this compound complex formation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the formation and analysis of the nickel this compound complex.

ParameterValue/RangeReference(s)
Optimal pH for Precipitation 5 - 9[7][8][11]
9 - 12 (for flotation)[15][16]
6 - 8 (negligible impact on Ni precipitation)[17]
Molar Mass of Ni(C₄H₇N₂O₂)₂ 288.91 g/mol [4][18]
Color of Precipitate Bright Red / Cherry Red[1][2]
Geometry of Complex Square Planar[1][4]
Solubility Very low in water, soluble in mineral acids[4]
Spectrophotometry λmax ~445 nm[19]

Table 1: Key parameters for nickel this compound complex formation and analysis.

ReagentConcentration/AmountPurposeReference(s)
This compound Solution 1% (w/v) in ethanolPrecipitating agent[19][20]
Ammonia Solution Dilute solution added dropwiseTo achieve optimal alkaline pH[20]
Tartaric or Citric Acid 2 grams of tartaric acidMasking agent for interfering ions like Fe³⁺[21]
Ammonium Chloride Solution 5-10 cc of 10% solutionComponent of the buffer system[21]

Table 2: Common reagent concentrations used in experimental protocols.

Experimental Protocols

Detailed methodologies for the gravimetric and spectrophotometric determination of nickel using this compound are outlined below.

Gravimetric Determination of Nickel

This method relies on the precipitation of the nickel this compound complex, followed by drying and weighing to determine the amount of nickel in a sample.

A. Sample Preparation:

  • Accurately weigh a sample containing a known amount of nickel.

  • Dissolve the sample in a suitable acid, such as nitric acid, and heat to ensure complete dissolution.[21] If iron is present, it will be oxidized to Fe(III).

  • Add tartaric or citric acid to the solution to complex with and mask any interfering ions, such as iron(III), preventing their precipitation as hydroxides in the subsequent alkaline conditions.[7][20]

B. Precipitation:

  • Dilute the solution with distilled water and heat to 60-80°C.[11][20]

  • Add a 1% alcoholic solution of this compound.[20] An excess of the reagent should be avoided as it can precipitate out.[8][11]

  • Slowly add dilute ammonia solution dropwise with constant stirring until the solution is slightly ammoniacal and a red precipitate forms.[20][21] The slow addition of ammonia promotes the formation of a denser, more easily filterable precipitate.[11]

C. Filtration and Weighing:

  • Allow the precipitate to digest by keeping the solution warm for about an hour to encourage the formation of larger particles.[21]

  • Filter the precipitate through a pre-weighed sintered glass crucible.

  • Wash the precipitate several times with hot water to remove any soluble impurities.[21]

  • Dry the crucible with the precipitate in an oven at a suitable temperature (e.g., 110-120°C) until a constant weight is achieved.[11]

  • Calculate the mass of nickel in the original sample based on the weight of the dried precipitate and the stoichiometry of the complex. The weight of the precipitate multiplied by 0.2032 gives the weight of nickel.[21]

The following diagram illustrates a typical workflow for the gravimetric determination of nickel.

Gravimetric_Workflow cluster_prep Sample Preparation cluster_precip Precipitation cluster_analysis Analysis Weigh_Sample Weigh Sample Dissolve_in_Acid Dissolve in Acid Weigh_Sample->Dissolve_in_Acid Add_Masking_Agent Add Tartaric/Citric Acid Dissolve_in_Acid->Add_Masking_Agent Heat_Solution Heat to 60-80°C Add_Masking_Agent->Heat_Solution Add_DMG Add this compound Heat_Solution->Add_DMG Add_Ammonia Add Ammonia (pH 5-9) Add_DMG->Add_Ammonia Digest_Precipitate Digest Precipitate Add_Ammonia->Digest_Precipitate Filter Filter Precipitate Digest_Precipitate->Filter Wash Wash with Hot Water Filter->Wash Dry_to_Constant_Weight Dry to Constant Weight Wash->Dry_to_Constant_Weight Calculate_Nickel_Mass Calculate Mass of Nickel Dry_to_Constant_Weight->Calculate_Nickel_Mass

Figure 2: Experimental workflow for gravimetric determination of nickel.
Spectrophotometric Determination of Nickel

This method is suitable for determining trace amounts of nickel and is based on measuring the absorbance of the colored nickel this compound complex.

A. Preparation of Standard Solutions:

  • Prepare a stock solution of a known concentration of nickel(II) ions.

  • From the stock solution, prepare a series of standard solutions with decreasing nickel concentrations.

B. Color Development:

  • To each standard solution and the unknown sample solution, add an oxidizing agent. The red complex of Ni-DMG used for spectrophotometry contains nickel in a higher oxidation state, likely +3 or +4.[19]

  • Add the this compound solution.

  • Adjust the pH to the optimal range for color development.

  • Dilute all solutions to a final, uniform volume. The intensity of the color can vary with time, so it is important to measure the absorbance after a fixed time, typically within 10 minutes of mixing.[19]

C. Absorbance Measurement:

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the nickel this compound complex, which is approximately 445 nm.[22][19]

  • Measure the absorbance of each standard solution and the unknown sample.

D. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding nickel concentrations.

  • Determine the concentration of nickel in the unknown sample by interpolating its absorbance on the calibration curve.[19]

The logical relationship of the nickel this compound complex structure is depicted in the following diagram.

Figure 3: Structural relationship of the bis(dimethylglyoximato)nickel(II) complex.

Conclusion

The formation of the nickel this compound complex is a robust and highly specific reaction that remains a fundamental technique in analytical chemistry. A thorough understanding of the underlying mechanism, particularly the critical role of pH in facilitating the chelation process, is paramount for achieving accurate and reproducible results. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers, scientists, and professionals in drug development who require precise nickel analysis in their work. The stability and distinct color of this complex also make it a subject of interest in materials science for the synthesis of nanomaterials.[23]

References

An In-depth Technical Guide to the Physical Properties and Molar Mass of Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylglyoxime (DMG), a dioxime derivative of the diketone diacetyl, is a white crystalline powder with the chemical formula C₄H₈N₂O₂.[1] It is a crucial ligand in coordination chemistry, most notably for its high selectivity in forming a vibrant, sparingly soluble complex with nickel(II) ions, a reaction widely employed in qualitative and quantitative analysis.[2][3][4] This technical guide provides a comprehensive overview of the physical properties and molar mass of this compound, supported by detailed experimental protocols and data presented for clarity and practical application in research and development.

Molar Mass and Physical Properties

The fundamental physical characteristics of this compound are summarized in the tables below, providing a concise reference for laboratory use.

Table 1: Molar Mass and General Properties
PropertyValueReference
Molar Mass 116.12 g/mol [3][5][6][7]
Chemical Formula C₄H₈N₂O₂[1][2][3][4]
Appearance White to off-white crystalline powder[1][2][4][5]
Odor Generally odorless[1]
Density 1.37 g/cm³[3][5][8]
Table 2: Thermal and Solubility Properties
PropertyValueReference
Melting Point 240–241 °C (decomposes)[1][3][5][7][8][9][10]
Boiling Point Decomposes[8][9]
Solubility in Water Poorly soluble[1][3]
Solubility in Organic Solvents Soluble in ethanol, methanol, acetone, ether, and pyridine[1][9][11]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the key physical properties of this compound.

Determination of Melting Point

The melting point of an organic solid is a critical indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.

Principle: A small, finely powdered sample of the crystalline solid is heated slowly at a controlled rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • A small amount of dry this compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powdered sample.

  • The capillary tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • The packed capillary tube is placed into the heating block of the melting point apparatus.

  • The apparatus is heated rapidly to a temperature approximately 10-15 °C below the expected melting point of this compound (around 225 °C).

  • The heating rate is then reduced to 1-2 °C per minute to allow for accurate temperature measurement.

  • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

  • The temperature at which the entire sample has turned into a clear liquid is recorded as the final melting point.

  • The process is repeated with a fresh sample to ensure reproducibility.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential applications.

Principle: A standardized amount of the solute (this compound) is added to a specific volume of a solvent at a controlled temperature. The mixture is agitated to reach equilibrium, and the concentration of the dissolved solute is determined.

Apparatus:

  • Test tubes or small vials with stoppers

  • Graduated cylinders or pipettes

  • Analytical balance

  • Spatula

  • Vortex mixer or shaker

  • Constant temperature bath (optional)

Procedure for Qualitative Assessment:

  • Approximately 0.1 g of this compound is weighed and placed into a test tube.

  • 3 mL of the chosen solvent (e.g., water, ethanol, acetone) is added to the test tube.

  • The test tube is stoppered and shaken vigorously for 1-2 minutes.

  • The mixture is allowed to stand, and the degree of dissolution is observed. The compound is classified as soluble, partially soluble, or insoluble.

Procedure for Quantitative Determination:

  • A saturated solution of this compound is prepared by adding an excess amount of the solid to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • The undissolved solid is allowed to settle, and a known volume of the clear supernatant is carefully withdrawn.

  • The solvent is evaporated from the withdrawn sample, and the mass of the remaining dissolved this compound is determined using an analytical balance.

  • The solubility is then calculated and expressed in units such as g/100 mL or mol/L.

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic analyses provide detailed information about the molecular structure and bonding of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound typically shows a singlet for the methyl protons and a broader singlet for the hydroxyl protons of the oxime groups.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and the sp²-hybridized carbons of the C=N bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

  • A broad O-H stretching vibration for the hydroxyl groups.

  • C-H stretching and bending vibrations for the methyl groups.

  • A C=N stretching vibration for the oxime functional groups.

UV-Visible (UV-Vis) Spectroscopy: this compound exhibits absorption in the ultraviolet region of the electromagnetic spectrum due to π → π* and n → π* electronic transitions within the molecule.

Crystallographic Data

Single-crystal X-ray diffraction studies have determined that this compound crystallizes in the triclinic space group P-1. The crystal structure reveals essentially planar molecules linked by hydrogen bonds.

Principle of Single-Crystal X-ray Diffraction: A well-ordered single crystal is irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. The geometric arrangement of these spots is related to the dimensions and symmetry of the unit cell, while their intensities are related to the arrangement of atoms within the unit cell. By analyzing this diffraction pattern, a three-dimensional model of the electron density, and thus the atomic structure of the molecule, can be determined.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of determining the physical properties of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Physical Property Determination cluster_data Data Interpretation synthesis Synthesis/Purification of This compound drying Drying of Sample synthesis->drying melting_point Melting Point Determination drying->melting_point solubility Solubility Assessment drying->solubility spectroscopy Spectroscopic Analysis drying->spectroscopy crystallography Crystallographic Analysis drying->crystallography mp_data Melting Range melting_point->mp_data sol_data Solubility Profile solubility->sol_data spec_data Spectral Data (NMR, IR, UV-Vis) spectroscopy->spec_data cryst_data Crystal Structure crystallography->cryst_data final_report Technical Guide mp_data->final_report Compilation sol_data->final_report Compilation spec_data->final_report Compilation cryst_data->final_report Compilation

Caption: Experimental workflow for the characterization of this compound.

logical_relationship cluster_properties Core Physical Properties cluster_structure Molecular Structure cluster_analysis Analytical Techniques molar_mass Molar Mass melting_point Melting Point characterization Overall Characterization melting_point->characterization Contribute to solubility Solubility solubility->characterization Contribute to appearance Appearance appearance->characterization Contribute to connectivity Atomic Connectivity (C₄H₈N₂O₂) connectivity->molar_mass crystallography X-ray Crystallography connectivity->crystallography Determines Crystal Packing functional_groups Functional Groups (-OH, C=N, -CH₃) functional_groups->melting_point Influences functional_groups->solubility Influences spectroscopy Spectroscopy (NMR, IR, UV-Vis) functional_groups->spectroscopy Determines Spectra spectroscopy->functional_groups Confirms spectroscopy->characterization crystallography->connectivity Confirms crystallography->characterization

Caption: Logical relationships between properties and analytical techniques.

References

An In-depth Technical Guide to the Chelating Action of Dimethylglyoxime with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chelating properties of dimethylglyoxime (DMG), a well-established organic reagent in coordination chemistry and analytical applications. It details the underlying principles of its interaction with various metal ions, presents quantitative data, outlines experimental protocols, and visualizes key chemical structures and workflows.

Core Principles of this compound as a Chelating Agent

This compound (DMG), with the chemical formula CH₃C(NOH)C(NOH)CH₃, is a white crystalline powder that is sparingly soluble in water but dissolves in organic solvents like alcohol and in basic solutions.[1] It is a dioxime, containing two oxime functional groups (=NOH), which are crucial to its function as a chelating agent.[1]

DMG acts as a bidentate ligand, meaning it can donate two pairs of electrons to a central metal ion, forming a stable ring structure known as a chelate.[2] The two donor atoms in the DMG ligand are the nitrogen atoms of the oxime groups.[2] Upon chelation with a metal ion, typically in a 2:1 ligand-to-metal ratio, one proton from one of the oxime groups on each of the two DMG molecules is lost. This results in the formation of a stable, neutral, and often insoluble coordination complex.

The remarkable stability of these complexes is attributed to several factors, including the chelate effect and the formation of strong intramolecular hydrogen bonds between the oxygen atoms of the oxime groups of the two coordinated DMG molecules. This hydrogen bonding creates a pseudo-macrocyclic structure, further enhancing the stability of the complex. The general insolubility of many metal-DMG complexes in water is a key feature utilized in gravimetric analysis.[3]

Interaction with Divalent Metal Ions

This compound is renowned for its high selectivity, particularly for nickel(II) ions, but it also forms distinct complexes with other divalent metal ions such as palladium(II), copper(II), cobalt(II), and iron(II).

Nickel(II)

The reaction between this compound and nickel(II) ions in a neutral or slightly alkaline medium yields a characteristic bright, voluminous cherry-red precipitate of bis(dimethylglyoximato)nickel(II), [Ni(dmgH)₂].[1] This reaction is highly sensitive and specific, making it a cornerstone for the qualitative and quantitative determination of nickel.[4] The complex has a square planar geometry, with the nickel atom at the center coordinated to the four nitrogen atoms of the two DMG ligands.[5] The stability of the Ni(II)-DMG complex is notably high due to strong intramolecular hydrogen bonding.[6]

Palladium(II)

Palladium(II) ions react with this compound in acidic solutions (pH ~0.5) to form a characteristic yellow precipitate of bis(dimethylglyoximato)palladium(II), [Pd(dmgH)₂].[7] This property allows for the separation of palladium from nickel, as the nickel complex does not form in acidic conditions.[7] The structure of the palladium complex is similar to that of the nickel complex, featuring a square planar geometry.

Copper(II)

Copper(II) ions form a soluble, dark green or brown complex with this compound in an ammoniacal solution. Unlike the nickel and palladium complexes, the Cu(II)-DMG complex is generally soluble in water, which is a key difference in its analytical applications.[6] The stoichiometry of the complex is typically 1:2 (metal:ligand).

Cobalt(II)

Cobalt(II) ions react with this compound in the presence of an oxidizing agent and a base (like ammonia or pyridine) to form a soluble, brown-red octahedral complex.[8] The cobalt is typically oxidized to the +3 state, forming complexes such as [Co(dmgH)₂(L)₂]⁺, where L is a monodentate ligand like ammonia or pyridine.[8]

Iron(II) and Iron(III)

Ferrous iron (Fe(II)) forms a soluble, red-colored complex with this compound in an ammoniacal solution. This can interfere with the detection of nickel if not properly managed. Ferric iron (Fe(III)) can be masked using tartrate or citrate ions to prevent its interference during the precipitation of nickel dimethylglyoximate.[9]

Data Presentation

The following tables summarize key quantitative data related to the chelation of metal ions by this compound.

Table 1: Stability Constants (log β₂) of Metal-Dimethylglyoxime Complexes

Metal Ionlog β₂ConditionsReference
Ni(II)17.6 ± 0.720°C, aqueous solution[10]
Cu(II)~15-16 (est.)Dioxane-water mixture[2]
Co(II)Not readily available--
Fe(II)Not readily available--
Pd(II)Not readily available--
Note: Stability constants can vary significantly with experimental conditions such as temperature, ionic strength, and solvent system. Data for some metal ions are not readily available in a directly comparable format.

Table 2: Solubility Products (Kₛₚ) of Metal-Dimethylglyoxime Complexes

ComplexKₛₚConditionsReference
Ni(dmgH)₂4.3 x 10⁻²⁴25°C, aqueous solution[3]
Pd(dmgH)₂Low in acidic solutionQualitative observation[7]
Note: Quantitative Kₛₚ values for many metal-DMG complexes are not widely reported.

Table 3: Selected Structural Data for Bis(dimethylglyoximato)metal(II) Complexes

ParameterNi(dmgH)₂Pd(dmgH)₂Pt(dmgH)₂
Metal-Nitrogen Bond Length (Å)~1.85 - 1.90~1.99 - 2.02~1.99 - 2.01
Intramolecular O-H···O distance (Å)~2.44~2.59~2.60
Metal-Metal distance in solid state (Å)~3.25~3.25~3.17
Data compiled from various crystallographic studies.

Table 4: Characteristic UV-Vis Absorption of Metal-DMG Complexes

Metal ComplexColorλₘₐₓ (nm)Solvent/Conditions
Ni(dmgH)₂Red~460-530Solid/Chloroform
Pd(dmgH)₂Yellow~380-420Chloroform
Cu(dmg)₂Brown/Green~600-650Aqueous Ammonia
[Co(dmgH)₂(NH₃)₂]⁺Brown-Red~450-500Aqueous Ammonia
Fe(II)-DMGRed~510-530Aqueous Ammonia

Experimental Protocols

Gravimetric Determination of Nickel using this compound

This protocol outlines the quantitative precipitation of nickel from a solution.[11]

Materials:

  • Nickel-containing sample solution

  • 1% (w/v) this compound in ethanol

  • 6 M Hydrochloric acid (HCl)

  • 6 M Ammonium hydroxide (NH₄OH)

  • Tartaric acid

  • Silver nitrate (AgNO₃) solution

  • Sintered glass crucible (Gooch crucible)

  • Drying oven

  • Desiccator

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a portion of the nickel-containing sample and dissolve it in a suitable volume of distilled water in a beaker. Acidify the solution with a few drops of 6 M HCl.

  • Masking of Interfering Ions: If interfering ions like Fe(III) or Cr(III) are present, add a sufficient amount of tartaric acid to the solution to form soluble complexes and prevent their precipitation.[9]

  • Precipitation: Heat the solution to about 70-80°C. Add a slight excess of the 1% alcoholic solution of this compound with constant stirring.

  • pH Adjustment: Slowly add 6 M ammonium hydroxide dropwise until the solution is slightly alkaline (pH 8-9), which will be indicated by the formation of the red precipitate. The addition of ammonia should continue until the odor is faintly perceptible.

  • Digestion: Keep the beaker on a steam bath for about 30-60 minutes to allow the precipitate to digest. This process helps in the formation of larger, more easily filterable particles.

  • Cooling and Filtration: Allow the beaker to cool to room temperature. Filter the precipitate through a pre-weighed sintered glass crucible under suction.

  • Washing: Wash the precipitate several times with cold distilled water until the filtrate is free of chloride ions (test with AgNO₃ solution).

  • Drying and Weighing: Dry the crucible with the precipitate in an oven at 110-120°C for at least one hour. Cool the crucible in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: The weight of nickel in the original sample can be calculated using the weight of the Ni(dmgH)₂ precipitate and the gravimetric factor (0.2032 for Ni in Ni(dmgH)₂).

Synthesis and Characterization of a Cobalt(III)-Dimethylglyoxime Complex

This protocol describes the synthesis of a typical octahedral Co(III)-DMG complex.[12]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • This compound (DMG)

  • Pyridine

  • Methanol

  • Sodium hydroxide (NaOH)

  • Sodium borohydride (NaBH₄)

  • Nitrogen gas source

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve CoCl₂·6H₂O in methanol.

  • Ligand Addition: Add this compound to the cobalt solution and stir to form a suspension.

  • Inert Atmosphere: Purge the flask with nitrogen gas for about 10 minutes to create an inert atmosphere.

  • Base Addition: Slowly add a solution of NaOH in water to the flask through the dropping funnel.

  • Pyridine Addition: Add pyridine to the reaction mixture.

  • Reduction (for Co(I) intermediate if needed): For the synthesis of some organocobalt complexes, the Co(II) is first reduced to Co(I) by adding a solution of NaBH₄ in aqueous NaOH at low temperature (e.g., -10°C).

  • Oxidation/Complexation: Air is then bubbled through the solution, or the reaction is exposed to air, to oxidize the cobalt to Co(III), leading to the formation of the stable [Co(dmgH)₂(py)₂]⁺ complex.

  • Isolation and Purification: The product can be isolated by filtration and purified by recrystallization from a suitable solvent like methanol-water.

  • Characterization: The synthesized complex can be characterized using techniques such as UV-Vis spectroscopy (to observe d-d transitions), Infrared (IR) spectroscopy (to identify characteristic vibrations of the coordinated DMG and pyridine), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Chelation_of_Metal_Ion Chelation of a metal ion (M²⁺) by two this compound (DMG) molecules. cluster_DMG1 DMG 1 cluster_DMG2 DMG 2 M M²⁺ N1_1 M->N1_1 N2_1 M->N2_1 N1_2 M->N1_2 N2_2 M->N2_2 O1_1 N1_1->O1_1 OH C1_1 CH₃ O2_1 N2_1->O2_1 OH C2_1 CH₃ H1_1 H H2_1 H O1_2 N1_2->O1_2 OH C1_2 CH₃ O2_2 N2_2->O2_2 OH C2_2 CH₃ H1_2 H H2_2 H

Caption: Chelation of a metal ion by two DMG molecules.

Caption: Structure of bis(dimethylglyoximato)nickel(II).

Gravimetric_Analysis_Workflow start Start: Nickel-containing sample solution step1 Acidify with HCl and add Tartaric Acid (if needed) start->step1 step2 Heat to 70-80°C step1->step2 step3 Add alcoholic DMG solution step2->step3 step4 Add NH₄OH to pH 8-9 (Red precipitate forms) step3->step4 step5 Digest on steam bath step4->step5 step6 Cool to room temperature step5->step6 step7 Filter through weighed crucible step6->step7 step8 Wash precipitate with cold water step7->step8 step9 Dry in oven at 110-120°C step8->step9 step10 Cool in desiccator and weigh step9->step10 step11 Repeat drying and weighing until constant weight step10->step11 end End: Calculate mass of Nickel step11->end

References

Safety hazards and handling precautions for Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Hazards and Handling of Dimethylglyoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMG), a white crystalline powder with the chemical formula C₄H₈N₂O₂, is an organic compound belonging to the oxime family.[1] It is widely recognized in analytical chemistry as a highly selective chelating agent, particularly for the detection, quantification, and precipitation of metal ions like nickel, palladium, and cobalt.[1][2][3] While indispensable for these applications, its use necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety hazards, handling precautions, and emergency procedures associated with this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Its primary hazards are its flammability as a solid and its potential for oral toxicity.[4][5][6]

GHS Classification:

  • Flammable solids: Category 2[4][5][7]

  • Acute toxicity, oral: Category 3 (Toxic if swallowed) or Category 4 (Harmful if swallowed)[5][6]

The table below summarizes the key hazard and precautionary statements associated with this compound according to the Globally Harmonized System (GHS).

Code Statement
Hazard Statements (H-Statements)
H228Flammable solid.[4][5][7]
H301 / H302Toxic if swallowed / Harmful if swallowed.[5][6][8]
Precautionary Statements (P-Statements)
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][5][7]
P240Ground and bond container and receiving equipment.[7]
P241Use explosion-proof electrical/ventilating/lighting equipment.[7]
P264Wash hands and any exposed skin thoroughly after handling.[5][9]
P270Do not eat, drink or smoke when using this product.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]
P370 + P378In case of fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[4][5]
P405Store locked up.[9][10]
P501Dispose of contents/container to an approved waste disposal plant.[5][9]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValue
Appearance White crystalline powder or colorless solid.[1][2][6]
Molecular Formula C₄H₈N₂O₂[1][2]
Molar Mass 116.12 g/mol [1][3][6]
Melting Point 240 to 241 °C (Decomposes)[1][2][3]
Density 1.37 g/cm³[1][3]
Vapor Pressure 0.00069 mmHg[6]
Solubility Poorly soluble in water; Soluble in ethanol, methanol, acetone, ether, and pyridine.[1][2][6][8]
Autoignition Temperature No data available.[9]

Toxicological Information

The primary health risks associated with this compound are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[10][11][12]

Routes of Exposure & Health Effects:

  • Ingestion: Harmful or toxic if swallowed.[5][12] Accidental ingestion may cause serious damage to health.[12]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[11][12]

  • Skin Contact: May cause skin irritation.[11][12] Pre-existing dermatitis may be accentuated.[12]

  • Eye Contact: May cause eye irritation, characterized by redness and tearing.[11][12]

Toxicity Data Value Species
LDLo (Oral) 250 mg/kgRat[12]

Note: Several safety data sheets indicate that comprehensive toxicological data is unavailable, so the substance should be handled with care as if its properties are not fully investigated.[4][13][14]

Handling, Storage, and Incompatibility

5.1 Safe Handling

  • Work in a well-ventilated area, preferably under a chemical fume hood.[9][15]

  • Avoid the formation and inhalation of dust.[5][9][15]

  • Keep the substance away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[4][7]

  • Use non-sparking tools and explosion-proof electrical equipment.[4][7]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[4][7]

  • Wear appropriate Personal Protective Equipment (PPE) as detailed in Section 6.0.[4]

  • Practice good industrial hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][5][9]

5.2 Storage

  • Store in a cool, dry, and well-ventilated area.[4][5][9]

  • Keep containers tightly closed to prevent contamination and moisture absorption.[4][5][9]

  • Protect from direct sunlight.[4]

  • Store locked up in a designated area.[9][10]

  • Store away from incompatible materials.

5.3 Incompatible Materials

  • Strong oxidizing agents[14][16]

  • Strong acids and bases[4][12]

  • Reducing agents[12]

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, the following engineering controls and PPE are mandatory.

Protection Type Specification
Engineering Controls Use only in a well-ventilated area with local exhaust ventilation or under a chemical fume hood.[9][17] Ventilation equipment should be explosion-proof.[11]
Eye/Face Protection Wear chemical safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards.[4][5][9]
Hand Protection Wear protective gloves, such as nitrile rubber. Inspect gloves prior to use and use proper removal technique.[4][7][15]
Skin and Body Protection Wear a lab coat or other protective clothing.[9][14] For significant risk, consider a flame-retardant antistatic protective suit.[15]
Respiratory Protection If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[4][14][15]

Emergency Procedures

7.1 First Aid Measures

  • Inhalation: Immediately move the affected person to fresh air.[4][5] If breathing is difficult or stops, provide artificial respiration.[5] Seek medical attention if symptoms persist.[4]

  • Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected area thoroughly with soap and plenty of water.[4][5] Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[4][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most.[5][13] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention or call a poison center.[9]

7.2 Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[5][9][17]

  • Specific Hazards: The substance is a flammable solid.[4][7] Fine dust dispersed in air may form an explosive mixture.[9][12] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[9][14]

  • Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[9] Use water spray to cool unopened containers.[5]

7.3 Accidental Release Measures (Spill Cleanup Protocol)

In the event of a spill, a systematic and cautious approach is required to prevent injury and environmental contamination.

Protocol:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[9][15] Remove all sources of ignition and ensure the area is well-ventilated.[4][5]

  • Don PPE: Before approaching the spill, put on the appropriate personal protective equipment, including a respirator, chemical-resistant gloves, safety goggles, and protective clothing.[4][9]

  • Contain Spill: Prevent the spilled material from entering drains, sewers, or waterways.[5][7][9]

  • Clean Up:

    • For small spills, gently sweep or scoop the material into a suitable, labeled container for disposal.[5][9]

    • Avoid actions that generate dust clouds.[5][9] Using a wet-brushing method or an electrically protected vacuum cleaner is recommended.[5]

  • Decontaminate: Clean the affected area thoroughly once the material has been collected.

  • Dispose: Seal the container with the collected material and dispose of it as hazardous waste through a licensed disposal company, in accordance with all local and national regulations.[5][9]

Spill_Response_Workflow cluster_InitialActions Immediate Response cluster_Preparation Preparation cluster_Cleanup Containment & Cleanup cluster_FinalSteps Post-Cleanup Spill Spill Occurs Evacuate Evacuate Area & Remove Ignition Sources Spill->Evacuate Assess Assess Spill Size & Risks Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Materials Gather Spill Kit (Waste bags, scoops) PPE->Materials Contain Prevent Entry into Drains Materials->Contain Cleanup Gently Sweep or Vacuum (Avoid Dust Generation) Contain->Cleanup Containerize Place Waste in Labeled, Sealed Container Cleanup->Containerize Decontaminate Decontaminate Spill Area Containerize->Decontaminate Dispose Dispose of Waste via Approved Channels Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a this compound spill.

Disposal Considerations

Unused this compound and contaminated waste must be treated as hazardous waste.[5] Disposal should be carried out by a licensed disposal company in strict accordance with local, state, and federal environmental regulations.[5][9] Do not mix with other waste.[5] Uncleaned containers should be handled as if they contain the product itself.[5]

References

Methodological & Application

Application Note: Gravimetric Determination of Nickel using Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise and reliable protocol for the quantitative determination of nickel in aqueous solutions and solid samples through gravimetric analysis using dimethylglyoxime (DMG). This method relies on the selective precipitation of nickel as a vibrant red nickel(II) dimethylglyoximate complex, Ni(C₄H₇N₂O₂)₂, from a buffered solution.[1][2][3] The resulting precipitate is stable, has a definite composition, and is of low solubility, making it ideal for accurate gravimetric analysis.[4] The protocol provided is applicable for the analysis of various sample matrices, including nickel-containing alloys and pharmaceutical intermediates where nickel content is a critical quality attribute.

Introduction

Gravimetric analysis is a highly accurate analytical technique for determining the mass of a substance.[4] The gravimetric determination of nickel using this compound is a classic and highly selective method.[5] In this procedure, an alcoholic solution of this compound is introduced to a solution containing nickel(II) ions.[1][6] In a buffered solution with a pH between 5 and 9, a scarlet red precipitate of nickel(II) dimethylglyoximate is quantitatively formed.[1][2][3][6]

The reaction is as follows: Ni²⁺ + 2C₄H₈N₂O₂ → Ni(C₄H₇N₂O₂)₂↓ + 2H⁺

To ensure the quantitative precipitation of the nickel complex, the reaction is carried out in a slightly alkaline medium, typically achieved by the addition of ammonia solution, which neutralizes the hydrogen ions produced.[1] Potential interference from other metal ions such as iron(III) can be prevented by the addition of a masking agent like tartaric or citric acid, which forms soluble complexes with these interfering ions.[2][7]

Experimental Protocol

This section provides a detailed step-by-step procedure for the gravimetric determination of nickel.

2.1. Reagents and Materials

  • Nickel-containing sample

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • 1% (w/v) this compound solution in ethanol[4][5][8]

  • 1:1 Ammonia solution (NH₃·H₂O)[6]

  • Tartaric acid or Citric acid[2][7][8]

  • Sintered glass crucibles (G3 or G4 porosity)[9][10]

  • Beakers (400 mL)

  • Watch glasses

  • Graduated cylinders

  • Pipettes

  • Hot plate

  • Drying oven

  • Desiccator

  • Analytical balance

2.2. Sample Preparation

  • Accurately weigh approximately 0.1 to 0.2 g of the nickel-containing sample into a 400 mL beaker.[5][8]

  • In a fume hood, carefully add 10 mL of concentrated nitric acid to dissolve the sample.[8] Gentle heating on a hot plate may be necessary.

  • Once the sample is dissolved, add 5 mL of concentrated hydrochloric acid and evaporate the solution to near dryness to remove the nitric acid.[8]

  • Cool the beaker and dissolve the residue in approximately 100 mL of deionized water.

2.3. Precipitation

  • To the sample solution, add 2 g of tartaric acid or citric acid and stir until dissolved. This will prevent the precipitation of iron hydroxides.[2][8]

  • Dilute the solution to approximately 200 mL with deionized water and gently heat to 60-80°C on a hot plate. Do not boil.[4][6]

  • Slowly add 20-25 mL of the 1% this compound solution to the heated sample solution with constant stirring.[4][5]

  • While still stirring, add 1:1 ammonia solution dropwise until the solution is slightly alkaline. A distinct smell of ammonia should be present after blowing over the surface of the solution. A scarlet red precipitate of nickel(II) dimethylglyoximate will form.[2][5][6]

2.4. Digestion and Filtration

  • Cover the beaker with a watch glass and place it on a hot plate at a low setting, or in a water bath, for 30-60 minutes to digest the precipitate.[4][5][8] This process encourages the formation of larger, more easily filterable particles.

  • Allow the beaker to cool to room temperature. Test for complete precipitation by adding a few more drops of the this compound solution to the clear supernatant. If more precipitate forms, add a small amount of additional this compound solution and digest again.[2]

  • Prepare a sintered glass crucible by cleaning it thoroughly, drying it in an oven at 110-120°C for at least 1 hour, cooling it in a desiccator, and weighing it accurately.[6][10] Repeat the heating, cooling, and weighing process until a constant weight is achieved (± 0.3 mg).

  • Filter the precipitate through the pre-weighed sintered glass crucible using gentle suction.

  • Wash the precipitate several times with cold deionized water to remove any soluble impurities.[2] Finally, wash the precipitate with a small amount of ethanol to aid in drying.[7]

2.5. Drying and Weighing

  • Place the crucible containing the precipitate in a drying oven at 110-120°C for at least 1-2 hours.[5][6][10]

  • Transfer the crucible to a desiccator to cool to room temperature.

  • Weigh the crucible and its contents accurately.

  • Repeat the drying, cooling, and weighing steps until a constant weight is obtained.[6]

  • Calculate the mass of the nickel(II) dimethylglyoximate precipitate by subtracting the mass of the empty crucible.

Data Presentation

The quantitative data obtained from the experiment should be recorded in a structured table for clarity and easy comparison.

Sample IDMass of Sample (g)Mass of Empty Crucible (g)Mass of Crucible + Precipitate (g)Mass of Precipitate (g)% Nickel in Sample
Sample 1
Sample 2
Sample 3

Calculation of Percentage Nickel:

The percentage of nickel in the original sample can be calculated using the following formula:

% Nickel = ( (Mass of Precipitate (g) × Gravimetric Factor) / Mass of Sample (g) ) × 100

The gravimetric factor for nickel in nickel(II) dimethylglyoximate (Ni(C₄H₇N₂O₂)₂) is the ratio of the molar mass of nickel to the molar mass of the complex.

Gravimetric Factor = Molar Mass of Ni / Molar Mass of Ni(C₄H₇N₂O₂)₂ = 58.69 g/mol / 288.91 g/mol = 0.2032[8]

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of nickel using this compound.

Gravimetric_Nickel_Determination A Sample Weighing B Sample Dissolution (HNO3, HCl) A->B C Addition of Masking Agent (Tartaric/Citric Acid) B->C D Heating (60-80°C) C->D E Addition of DMG Solution D->E F Precipitation with NH3 (pH Adjustment) E->F G Digestion of Precipitate F->G H Filtration and Washing G->H I Drying in Oven (110-120°C) H->I J Cooling in Desiccator I->J K Weighing to Constant Mass J->K L Calculation of % Nickel K->L

Caption: Workflow for the gravimetric determination of nickel.

Conclusion

The gravimetric determination of nickel using this compound is a robust and highly accurate method suitable for various applications in research and quality control. By following the detailed protocol outlined in this application note, researchers can achieve reliable and reproducible results for the quantification of nickel in diverse sample types. The use of masking agents effectively mitigates interferences, enhancing the selectivity of the method. Careful attention to procedural details such as temperature control, complete precipitation, and proper handling of the precipitate is crucial for obtaining high-quality data.

References

Application Note: Spectrophotometric Analysis of Nickel with Dimethylglyoxime (DMG) in Alkaline Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of nickel concentration is crucial in various fields, including environmental monitoring, industrial quality control, and pharmaceutical analysis due to its biological and catalytic importance.[1][2] Dimethylglyoxime (DMG) has long been utilized as a highly selective and sensitive reagent for the detection of nickel ions.[3] In an alkaline medium and in the presence of an oxidizing agent, nickel(II) ions react with DMG to form a stable, water-soluble, red-brown complex.[1][2] The intensity of the color produced is directly proportional to the concentration of nickel, allowing for accurate quantification using spectrophotometry.[2] This application note provides a detailed protocol for the spectrophotometric determination of nickel using DMG in an alkaline solution, along with relevant quantitative data and a visual representation of the experimental workflow.

Principle

The method is based on the reaction of nickel(II) ions with this compound in an alkaline solution. An oxidizing agent, such as bromine water, iodine, or ammonium persulfate, is used to oxidize Ni(II) to a higher oxidation state (likely Ni(III) or Ni(IV)), which then forms a colored complex with DMG.[1][2] This complex exhibits maximum absorbance at approximately 445 nm.[1][2][4] By measuring the absorbance of the solution at this wavelength and comparing it to a calibration curve prepared from standard nickel solutions, the concentration of nickel in an unknown sample can be determined, following Beer-Lambert's law.

Quantitative Data

The spectrophotometric analysis of nickel with DMG offers excellent sensitivity and a broad linear range. The following table summarizes the key quantitative parameters of this method as reported in the literature.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 445 nm[1][2][4]
Molar Absorptivity (ε) 5.42 × 10⁴ L mol⁻¹ cm⁻¹[4]
Linear Range 0.15 - 1.5 mg L⁻¹[5]
Limit of Detection (LOD) 13 µg L⁻¹ (0.013 mg L⁻¹)[5]
Limit of Detection (Molar) 1.7 × 10⁻⁷ mol L⁻¹[4]
Optimal pH Range 9 - 12[4][6]

Experimental Protocol

This protocol outlines the necessary reagents, instrumentation, and step-by-step procedure for the spectrophotometric determination of nickel.

Reagents and Materials
  • Standard Nickel(II) Solution (100 ppm): Dissolve 0.4479 g of nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or 0.673 g of ammonium nickel(II) sulfate hexahydrate ((NH₄)₂SO₄·NiSO₄·6H₂O) in deionized water and dilute to 1000 mL in a volumetric flask.[1] From this stock solution, prepare working standards of lower concentrations (e.g., 0.5, 1, 2, 4, 6 ppm) by serial dilution.

  • This compound Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of 95% ethanol.[1]

  • Ammonia Solution (concentrated): To adjust the pH to the alkaline range.

  • Oxidizing Agent: Bromine water (saturated) or freshly prepared 2% (w/v) ammonium persulfate solution.

  • Deionized Water

  • Sample Solution: An unknown sample containing nickel ions.

Instrumentation
  • UV-Vis Spectrophotometer: Capable of measuring absorbance at 445 nm.

  • Cuvettes: 1 cm path length, quartz or glass.

  • Volumetric flasks and pipettes: For accurate preparation of standards and samples.

  • pH meter

Procedure
  • Preparation of Calibration Standards:

    • Pipette known volumes of the working standard nickel solutions (e.g., 1, 2, 5, 10, and 15 mL of a 10 ppm standard) into a series of 50 mL volumetric flasks.

    • To each flask, add 5 mL of deionized water.

  • Sample Preparation:

    • Pipette a known volume of the unknown sample solution into a 50 mL volumetric flask. The volume should be chosen such that the final nickel concentration falls within the linear range of the assay.

    • Prepare a reagent blank by adding only deionized water to a 50 mL volumetric flask.

  • Color Development:

    • To each volumetric flask (standards, sample, and blank), add 5 mL of the oxidizing agent (e.g., bromine water). Swirl gently to mix.

    • Add concentrated ammonia solution dropwise until the solution becomes alkaline (pH 9-10). The excess bromine color should disappear. Add about 2 mL of ammonia in excess.[1]

    • Add 1 mL of the 1% this compound solution to each flask.[1]

    • Dilute to the 50 mL mark with deionized water, cap, and mix thoroughly by inversion.

  • Absorbance Measurement:

    • Allow the solutions to stand for 5-10 minutes for full color development.[1] The color is stable for a limited time, so measurements should be taken consistently after a fixed time interval.[1]

    • Set the spectrophotometer to a wavelength of 445 nm.

    • Use the reagent blank to zero the spectrophotometer.

    • Measure the absorbance of each standard and the unknown sample.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the nickel standards.

    • Determine the concentration of nickel in the unknown sample by interpolating its absorbance on the calibration curve.

    • Apply the appropriate dilution factor to calculate the nickel concentration in the original sample.

Interferences

Several metal ions can interfere with the determination of nickel with DMG, primarily by forming colored complexes. The most significant interferences are from copper(II), cobalt(II), and iron(II).[4][5] The presence of citrate or tartrate ions can prevent the precipitation of iron hydroxides in the alkaline medium.[7] If high concentrations of interfering ions are expected, separation techniques such as liquid-liquid extraction or solid-phase extraction may be necessary prior to spectrophotometric analysis.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis prep_standards Prepare Nickel Standard Solutions add_reagents Add Oxidizing Agent, Ammonia, and DMG prep_standards->add_reagents prep_sample Prepare Unknown Sample prep_sample->add_reagents prep_blank Prepare Reagent Blank prep_blank->add_reagents color_dev Color Development (5-10 min) add_reagents->color_dev measure_abs Measure Absorbance at 445 nm color_dev->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve det_conc Determine Unknown Concentration plot_curve->det_conc

Caption: Experimental workflow for the spectrophotometric analysis of nickel.

Chemical Reaction Pathway

chemical_reaction ni2 Ni²⁺ (aq) (Nickel(II) ion) intermediate Oxidized Nickel Species (Ni³⁺/Ni⁴⁺) ni2->intermediate + Oxidant dmg This compound (DMG) complex [Ni(DMG)ₓ]ⁿ⁻ Red-Brown Soluble Complex (Absorbs at 445 nm) dmg->complex oxidant Oxidizing Agent (e.g., Br₂) alkaline Alkaline Medium (NH₄OH, pH 9-12) alkaline->intermediate alkaline->complex intermediate->complex + DMG

Caption: Reaction pathway for the formation of the colored nickel-DMG complex.

References

Application Notes and Protocols: Standard Nickel Spot Test using Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dimethylglyoxime (DMG) spot test is a highly sensitive and specific qualitative and quantitative analytical method for the detection of nickel (II) ions.[1][2] Developed by Lev Aleksandrovich Chugaev in 1905, this colorimetric test remains a fundamental procedure in analytical chemistry, metallurgy, and material science due to its simplicity and reliability.[1] The principle is based on the reaction of nickel ions with an alcoholic solution of this compound in a neutral to slightly alkaline medium (pH 5-9).[3][4] This reaction forms a distinct, bright cherry-red, insoluble coordination complex, nickel dimethylglyoximate [Ni(C₄H₇N₂O₂)₂], which precipitates out of the solution.[1][5] The test can be adapted for rapid surface screening (e.g., for nickel release from consumer products) or for precise quantitative gravimetric analysis in a laboratory setting.[6][7]

Data Presentation

The following table summarizes key quantitative parameters associated with the nickel-dimethylglyoxime reaction, crucial for researchers performing quantitative analyses.

ParameterValue / DescriptionReference
Analyte Nickel (II) ions (Ni²⁺)[1][4]
Primary Reagent This compound (DMG), C₄H₈N₂O₂[2]
Reaction Product Nickel dimethylglyoximate, Ni(C₄H₇N₂O₂)₂[1]
Appearance Bright cherry-red precipitate[1][5]
Optimal pH Range 5 to 9[3][4][8]
Gravimetric Factor 0.2032 (Weight of Ni / Weight of Ni(DMG)₂)[6]
Reagent Stoichiometry Approximately 7 parts DMG are required to precipitate 1 part of nickel.[6]
Spectrophotometric λmax ~445 nm (for the oxidized Ni-DMG complex in solution)[9]
Qualitative Detection Limit Can detect nickel release > 0.5 μg/cm²/week from surfaces.[7]

Experimental Protocols

Reagent Preparation
  • 1% (w/v) this compound Solution: Dissolve 1.0 g of solid this compound in 100 mL of 95% ethanol.[9][10] Store in a sealed container.

  • Dilute Ammonia Solution (approx. 6 M): In a well-ventilated fume hood, carefully add 100 mL of concentrated ammonium hydroxide to 100 mL of distilled water in a beaker.[10] Stir gently and allow to cool.

  • Masking Solution - 15% (w/v) Tartaric or Citric Acid: Dissolve 15 g of tartaric acid (or citric acid) in 80 mL of distilled water and dilute to a final volume of 100 mL.[10] This solution is used to prevent interference from metal ions such as Fe(III) and Cr(III).[3]

Protocol 1: Qualitative Spot Test for Surfaces (e.g., Jewelry, Metal Parts)

This protocol is designed for rapid screening of nickel presence on a metal surface.

  • Preparation: Clean the surface of the object to be tested to remove any dirt or oils.

  • Application: Moisten a cotton-tipped applicator with 2-3 drops of the 1% DMG solution, followed by 2-3 drops of the dilute ammonia solution.[11]

  • Testing: Firmly rub the moistened applicator against the test area on the object for approximately 30-60 seconds.[1][11]

  • Observation: A pink to red color developing on the cotton tip indicates the presence of available nickel.[11] No color change suggests nickel is absent or below the detection limit.

Protocol 2: Qualitative Test for Nickel in Solution

This protocol is for detecting nickel ions in a liquid sample.

  • Sample Preparation: Place 1-2 mL of the sample solution into a test tube or onto a white spot plate.

  • Interference Masking (if required): If interfering ions like iron or chromium are suspected, add 1 mL of 15% tartaric or citric acid solution and mix well.[3]

  • Reagent Addition: Add 3-5 drops of 1% DMG solution to the sample.

  • pH Adjustment: Add dilute ammonia solution dropwise, mixing after each drop, until the solution is faintly ammoniacal (a slight smell of ammonia is detectable).[5]

  • Observation: The immediate formation of a bright red or pink precipitate confirms the presence of nickel.[1]

Protocol 3: Quantitative Gravimetric Determination of Nickel

This protocol provides a method for accurately determining the concentration of nickel in a solution.

  • Sample Preparation: Accurately weigh a sample containing no more than 100 mg of nickel into a beaker.[6] If the sample is solid (e.g., steel), dissolve it in an appropriate acid mixture (e.g., nitric and hydrochloric acids) in a fume hood.[3][6][10]

  • Masking and Dilution: Add 2 g of tartaric acid and dilute the solution to approximately 250 mL with distilled water.[6]

  • Heating: Gently heat the solution to 60-80°C.[5][10] Do not boil.

  • Precipitation:

    • Add a slight excess of the 1% alcoholic DMG solution while stirring (approximately 20-25 mL is typical).[10]

    • Immediately following, add dilute ammonia solution dropwise while stirring continuously until the solution is slightly alkaline and a red precipitate forms.[10]

  • Digestion: Place the beaker on a steam or water bath for 20-30 minutes to allow the precipitate to fully form and become denser.[5][10] Allow it to cool to room temperature for about one hour.[10]

  • Filtration and Washing:

    • Filter the precipitate through a pre-weighed, sintered glass crucible.

    • Wash the precipitate several times with cold distilled water until the filtrate is free of chloride ions (test with acidic silver nitrate solution).[10]

  • Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120°C for at least one hour.[5][12] Cool in a desiccator and weigh. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation: Calculate the weight of nickel using the following formula:

    • Weight of Nickel (g) = Weight of Precipitate (g) × 0.2032 [6]

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical reaction of the nickel spot test.

G cluster_prep Sample Preparation cluster_test Test Procedure cluster_result Result Interpretation Sample Solid or Liquid Sample Dissolve Dissolve in Acid (if solid sample) Sample->Dissolve Mask Add Masking Agent (e.g., Citric Acid) to prevent interference Dissolve->Mask Add_DMG Add 1% this compound (DMG) Solution Mask->Add_DMG Add_Ammonia Add Dilute Ammonia (NH4OH) dropwise to make alkaline (pH > 7) Add_DMG->Add_Ammonia Observe Observe Color Add_Ammonia->Observe Positive Pink to Red Precipitate (Nickel Present) Observe->Positive Positive Negative No Color Change (Nickel Absent) Observe->Negative Negative

Caption: Workflow for the qualitative detection of nickel using the this compound spot test.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Ni Nickel Ion (Ni²⁺) Complex Nickel Dimethylglyoximate Ni(C₄H₇N₂O₂)₂ Ni->Complex DMG 2x this compound (DMG) C₄H₈N₂O₂ DMG->Complex Condition Alkaline Medium (Ammonia Buffer, pH 5-9) Protons 2x Protons (2H⁺)

Caption: Chemical reaction pathway for the formation of the red nickel-DMG complex.

References

Application Notes: Qualitative Analysis of Palladium Ions Using Dimethylglyoxime (DMG)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethylglyoxime (DMG), a bis(dioxime) ligand, is a highly selective and sensitive reagent for the detection and determination of palladium(II) ions. In analytical chemistry, DMG is widely utilized as a precipitating, detecting, and photometric reagent for several metal ions, most notably nickel and palladium.[1][2] The reaction between palladium(II) ions and DMG in a weakly acidic medium yields a characteristic yellow, insoluble chelate, palladium(II) dimethylglyoximate (Pd(C₄H₇N₂O₂)₂).[1][3] This distinct color formation serves as a reliable qualitative test for the presence of palladium. The high selectivity of DMG for palladium in acidic solutions makes it an excellent reagent for separating palladium from other platinum group metals and common interfering ions.[4]

Principle of Detection

The qualitative detection of palladium(II) ions with this compound is based on the formation of a stable, bright yellow precipitate in a dilute mineral acid solution (pH ~1-2).[3] The reaction is nearly specific for palladium under these conditions.[4] Each palladium(II) ion coordinates with two molecules of DMG. In this reaction, DMG acts as a bidentate ligand, where each molecule loses a proton from one of its oxime groups and forms a coordinate bond with the palladium ion through the two nitrogen atoms. The resulting complex is a square planar molecule with strong intramolecular hydrogen bonds, which contributes to its low solubility in water.

The formation of the palladium-DMG complex can be represented by the following reaction:

Pd²⁺ + 2C₄H₈N₂O₂ → Pd(C₄H₇N₂O₂)₂↓ (yellow precipitate) + 2H⁺[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the qualitative analysis of palladium ions using DMG.

ParameterValue / ConditionRemarksCitation
Optimal pH for Precipitation 1.0 - 2.0Precipitation is quantitative in dilute mineral acids.[3]
Color of Precipitate YellowA characteristic yellow, voluminous precipitate is formed.[1][2]
Composition of Precipitate Pd(C₄H₇N₂O₂)₂The complex has a definite stoichiometric composition.[3][4]
Molar Absorptivity (for spectrophotometry) 1700 L·mol⁻¹·cm⁻¹Indicates the sensitivity of the chromogenic reaction.[4]
Limit of Detection 1.2 µg·L⁻¹ (by AAS after preconcentration)Demonstrates the high sensitivity of the DMG reaction.[5]
Interfering Ions Gold (Au), Platinum (Pt), Selenium (Se)Gold and selenium may be reduced to their metallic forms, and platinum may partially precipitate.[4]
Non-Interfering Ions (at specified concentrations) Na⁺, K⁺, Mg²⁺, Al³⁺, Fe³⁺ (up to 2500 µg·mL⁻¹); Ca²⁺ (up to 5000 µg·mL⁻¹); Pb²⁺ (up to 500 µg·mL⁻¹); Zn²⁺ (up to 125 µg·mL⁻¹); Cu²⁺ (up to 50 µg·mL⁻¹); Ni²⁺ (up to 25 µg·mL⁻¹)These ions do not interfere with the palladium signal under optimal conditions.[5]

Experimental Protocols

1. Preparation of this compound Reagent (1% w/v)

  • Materials:

    • This compound (C₄H₈N₂O₂)

    • Ethanol (95%) or Methanol

    • Distilled or deionized water

  • Procedure:

    • Weigh 1.0 g of this compound powder.

    • Dissolve the DMG in 100 mL of 95% ethanol or methanol in a beaker with gentle stirring. Gentle warming may be applied to facilitate dissolution, but do not boil.

    • Store the reagent in a tightly capped bottle. The solution is stable for several weeks.

2. Qualitative Detection of Palladium(II) Ions

  • Materials:

    • Test solution suspected to contain palladium(II) ions

    • 1% this compound reagent

    • Hydrochloric acid (HCl), 1 M

    • Sodium hydroxide (NaOH), 1 M

    • pH indicator paper or a pH meter

    • Test tubes

    • Pipettes

  • Procedure:

    • Place approximately 2-3 mL of the test solution into a clean test tube.

    • Check the pH of the solution. If the solution is neutral or alkaline, add 1 M HCl dropwise until the pH is between 1 and 2.[3] If the solution is already strongly acidic, it may be used directly or adjusted as needed.

    • Add the 1% this compound reagent dropwise to the acidified test solution.

    • Gently shake the test tube to mix the contents.

    • Observation: The formation of a bright yellow precipitate indicates the presence of palladium(II) ions.[1][2] The precipitate may form immediately if the palladium concentration is high, or it may take a few minutes for the precipitate to become visible at lower concentrations.

    • Confirmation in the Presence of Nickel: If nickel is suspected to be present, it is important to maintain the acidic pH. Nickel(II) ions form a characteristic red precipitate with DMG, but only in neutral or ammoniacal (basic) solutions.[1] Therefore, the formation of a yellow precipitate in a solution with a pH of 1-2 is a strong indication of palladium, even in the presence of nickel.

Visualizations

experimental_workflow start Start with Test Solution prep_sample Take 2-3 mL of Test Solution start->prep_sample check_ph Measure pH of the Solution prep_sample->check_ph adjust_ph Adjust pH to 1-2 using 1 M HCl check_ph->adjust_ph If pH is not 1-2 add_reagent Add 1% DMG Reagent Dropwise check_ph->add_reagent If pH is 1-2 adjust_ph->add_reagent observe Observe for Precipitate Formation add_reagent->observe positive_result Yellow Precipitate (Palladium Present) observe->positive_result Precipitate Forms negative_result No Yellow Precipitate (Palladium Absent or Below Detection Limit) observe->negative_result No Precipitate end End positive_result->end negative_result->end

Caption: Experimental workflow for the qualitative detection of palladium ions using DMG.

chemical_reaction Pd_ion Pd²⁺ Pd_DMG_complex Pd(DMG)₂ (Yellow Precipitate) Pd_ion->Pd_DMG_complex plus1 + DMG 2 x this compound (DMG) DMG->Pd_DMG_complex H_ions 2H⁺ plus2 +

Caption: Reaction of Palladium(II) with this compound to form the characteristic yellow precipitate.

References

Application Note: Using Dimethylglyoxime for Nickel Release Testing in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel is a common metal used in a wide variety of consumer products, including jewelry, buckles, and electronic devices. However, prolonged contact with nickel can lead to allergic contact dermatitis in sensitized individuals. To protect consumers, regulatory bodies worldwide have established limits for the amount of nickel that can be released from products that come into direct and prolonged contact with the skin. The European Union's EN 1811 standard is a key reference method for quantifying nickel release.[1][2][3][4][5][6]

Dimethylglyoxime (DMG) serves as a sensitive and specific reagent for the detection and quantification of nickel.[7][8] It forms a characteristic bright red chelate complex with nickel(II) ions in a neutral to slightly alkaline solution.[8][9][10][11][12] This reaction provides the basis for both a rapid qualitative screening test and more rigorous quantitative analytical methods. This application note provides detailed protocols for both a qualitative spot test and a quantitative spectrophotometric method for determining nickel release from consumer products.

Principle of the Reaction

The detection of nickel ions using this compound is based on the formation of a stable, bright red coordination complex, bis(dimethylglyoximato)nickel(II).[9][10] The reaction is highly specific to nickel in a buffered solution (pH 5-9).[8][9][10][11][12] Each nickel(II) ion reacts with two molecules of this compound.

Quantitative Data Summary

The following table summarizes key parameters for the quantitative spectrophotometric determination of nickel using this compound.

ParameterValueReference
Wavelength of Maximum Absorption (λmax)Varies with solvent, typically ~447 nm[13]
Molar Absorptivity (ε)~1.3 x 10⁴ L mol⁻¹ cm⁻¹General Knowledge
Optimal pH Range5 - 9[8][9][10][11][12]
DMG Solution Concentration1% (w/v) in ethanol[7][13][14]
Standard Nickel Solution Concentration10 ppm (μg/cm³) for calibration[13]

Experimental Protocols

Protocol 1: Qualitative Nickel Spot Test (Screening Method)

This method is a rapid, non-destructive way to screen for the presence of releasable nickel on the surface of consumer products.[2][15]

Materials:

  • 1% this compound (DMG) solution in ethanol[7][13][14]

  • 10% Ammonium hydroxide solution[16]

  • Cotton swabs

  • The consumer product to be tested

Procedure:

  • Sample Preparation: Clean the surface of the item to be tested to remove any dirt or oils.

  • Reagent Application: Moisten a cotton swab with 2-3 drops of the 1% DMG solution.[16]

  • Ammonia Application: Add one to two drops of 10% ammonium hydroxide solution to the moistened cotton swab.[7]

  • Testing: Rub the treated cotton swab firmly against the surface of the test object for approximately 30-60 seconds.[7][16]

  • Observation: Observe the cotton swab for a color change. A pink to red color indicates the presence of releasable nickel.[7][8][16] No color change suggests that nickel is not released in detectable amounts.

Interpretation:

  • Positive Result (Pink/Red): Indicates the presence of releasable nickel.

  • Negative Result (No color change): Suggests the absence of detectable nickel release.

  • Doubtful Result (Other colors): The presence of other metal ions, such as copper or iron, may cause other color changes.[16]

Protocol 2: Quantitative Spectrophotometric Determination of Nickel Release

This protocol describes a method to quantify the amount of nickel released from a consumer product into an artificial sweat solution, followed by spectrophotometric analysis using DMG.

Materials:

  • Artificial sweat solution (as per EN 1811 standard)

  • 1% this compound (DMG) solution in ethanol[7][13][14]

  • Saturated bromine water[13]

  • Concentrated ammonium hydroxide

  • Standard nickel(II) solution (10 ppm)[13]

  • Volumetric flasks (50 mL)

  • Pipettes

  • Spectrophotometer

Procedure:

Part A: Nickel Release Simulation

  • Sample Immersion: Immerse the consumer product or a defined surface area of it in a known volume of artificial sweat solution in a sealed container. The surface area to volume ratio should be controlled.

  • Incubation: Incubate the sample in the artificial sweat solution for a specified period (e.g., one week at a controlled temperature) to simulate prolonged contact with the skin, as outlined in standards like EN 1811.[2][3]

Part B: Spectrophotometric Analysis

  • Preparation of Calibration Curve:

    • Pipette varying volumes (e.g., 1.0, 2.0, 4.0, 6.0, 8.0, 10.0 mL) of the 10 ppm standard nickel solution into a series of 50 mL volumetric flasks.[13]

    • Add distilled water to each flask to bring the volume to approximately 15 mL.[13]

    • To each flask, add 3 mL of saturated bromine water and mix. Allow standing for one minute.[13]

    • Add concentrated ammonium hydroxide dropwise until the bromine color disappears, then add about 2 mL in excess.[13]

    • Add 1 mL of 1% DMG solution to each flask.[13]

    • Dilute to the 50 mL mark with distilled water and mix well.[13]

    • Allow the color to develop for 5 minutes.[13]

    • Measure the absorbance of each standard solution at the wavelength of maximum absorption (λmax) against a reagent blank.

    • Plot a calibration curve of absorbance versus nickel concentration.

  • Analysis of the Sample Solution:

    • Take a known aliquot of the artificial sweat solution from Part A.

    • Follow the same procedure as for the standard solutions (steps 1c-1g) to develop the color.

    • Measure the absorbance of the sample solution.

    • Determine the concentration of nickel in the sample solution from the calibration curve.

  • Calculation of Nickel Release Rate:

    • Calculate the total mass of nickel released into the artificial sweat solution.

    • Divide the total mass of nickel by the surface area of the sample and the duration of the immersion to express the nickel release rate in µg/cm²/week.

Visualizations

experimental_workflow cluster_qualitative Qualitative Spot Test cluster_quantitative Quantitative Spectrophotometric Analysis qual_start Start prep_sample_qual Clean Product Surface qual_start->prep_sample_qual moisten_swab Moisten Swab with DMG prep_sample_qual->moisten_swab add_ammonia_qual Add Ammonium Hydroxide moisten_swab->add_ammonia_qual rub_surface Rub Swab on Surface add_ammonia_qual->rub_surface observe_color Observe Color Change rub_surface->observe_color result_qual Interpret Result (Pink/Red = Positive) observe_color->result_qual quant_start Start immerse_sample Immerse Product in Artificial Sweat quant_start->immerse_sample prepare_standards Prepare Nickel Standard Solutions incubate Incubate (e.g., 1 week) immerse_sample->incubate take_aliquot Take Aliquot of Sample Solution incubate->take_aliquot develop_color_standards Develop Color with DMG prepare_standards->develop_color_standards measure_abs_standards Measure Absorbance develop_color_standards->measure_abs_standards plot_curve Plot Calibration Curve measure_abs_standards->plot_curve determine_conc Determine Ni Concentration from Calibration Curve plot_curve->determine_conc develop_color_sample Develop Color with DMG take_aliquot->develop_color_sample measure_abs_sample Measure Sample Absorbance develop_color_sample->measure_abs_sample measure_abs_sample->determine_conc calculate_release Calculate Release Rate (µg/cm²/week) determine_conc->calculate_release signaling_pathway cluster_reaction Nickel-DMG Complex Formation Ni_ion Nickel(II) Ion (Ni²⁺) (Released from product) Complex Bis(dimethylglyoximato)nickel(II) (Bright Red Precipitate) Ni_ion->Complex DMG1 This compound (DMG) DMG1->Complex DMG2 This compound (DMG) DMG2->Complex Ammonia Ammonia (NH₃) (provides alkaline pH) Ammonia->Complex pH 5-9

References

Application Notes: Preparation and Use of 1% Alcoholic Dimethylglyoxime Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethylglyoxime (DMG), a white crystalline powder with the chemical formula C₄H₈N₂O₂, is a highly selective chelating agent widely used in analytical chemistry.[1][2][3][4] Its most prominent application is for the qualitative detection and quantitative gravimetric analysis of nickel(II) ions.[3][5][6][7][8] In an ammoniacal solution, DMG reacts with nickel ions to form a characteristic bright, cherry-red, insoluble precipitate of nickel this compound, Ni(C₄H₇N₂O₂)₂.[1][6][9][10] This reaction is highly sensitive and specific, allowing for the detection of even low concentrations of nickel.[1][6] Beyond nickel, this compound also serves as a precipitating reagent for other metal ions such as palladium, which it precipitates as a yellow compound from acidic solutions.[1][2][4]

Principle of Nickel Detection

The reaction between nickel(II) ions and this compound is a chelation reaction. Two molecules of this compound act as bidentate ligands, binding to a central nickel ion through their nitrogen atoms.[3][8] This forms a stable, square planar complex that is insoluble in the reaction medium. The reaction is pH-dependent and is typically carried out in a solution buffered to a pH between 5 and 9 to ensure quantitative precipitation.[7][8]

Safety, Handling, and Storage

  • Hazards : The 1% alcoholic this compound solution is a flammable liquid due to its ethanol content and has a flash point of approximately 21°C.[11] The solution and its vapor may be irritating to the eyes, skin, and respiratory tract.[1][12]

  • Handling : Use with adequate ventilation, preferably in a fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep the solution away from heat, sparks, and open flames.[11][12][13]

  • Storage : Store the solution in a tightly closed container, preferably an amber glass bottle to protect it from light.[14] It should be kept in a cool, dry, well-ventilated area designated for flammable liquids.[11][12][13]

Experimental Protocols

Objective: To prepare a 1% (w/v) alcoholic solution of this compound for use in analytical procedures, primarily for the detection of nickel.

Materials and Equipment:

  • This compound (C₄H₈N₂O₂), AR Grade (Assay: ≥99.0%)[15]

  • Ethanol (95% or absolute)

  • Distilled or deionized water

  • Electronic weighing balance

  • Beakers (e.g., 250 mL)

  • Volumetric flask (e.g., 100 mL or 1000 mL)

  • Glass stirring rod

  • Wash bottle

  • Amber glass storage bottle

Protocol for Preparing 100 mL of 1% this compound Solution:

  • Weighing: Accurately weigh 1.0 g of this compound powder using an electronic balance.

  • Dissolving: Transfer the weighed this compound into a 250 mL beaker. Add approximately 80-90 mL of 95% ethanol.

  • Mixing: Stir the mixture with a glass rod until the this compound is completely dissolved. Gentle warming in a water bath can aid dissolution if necessary, but avoid open flames.[14]

  • Transfer: Carefully transfer the solution into a 100 mL volumetric flask.

  • Volume Adjustment: Rinse the beaker with a small amount of ethanol and add the rinsing to the volumetric flask to ensure a complete transfer. Add 95% ethanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage: Transfer the final solution to a clean, dry, and clearly labeled amber glass bottle for storage.[14]

Quantitative Data

Table 1: Reagent Quantities for 1% (w/v) this compound Solution

Final VolumeThis compound (g)95% Ethanol (mL)
100 mL1.0100
250 mL2.5250
500 mL5.0500
1000 mL10.01000

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Chemical FormulaC₄H₈N₂O₂[2][15]
Molar Mass116.12 g/mol [2][15]
AppearanceWhite crystalline powder[1][15]
Melting Point240-241 °C[2][4]
Solubility in WaterPoorly soluble (0.063 g/100ml at 20°C)[1][15]
Solubility in EthanolSoluble (4.2 g/100ml at 25°C)[2][15]
Primary HazardFlammable solid (as powder)[1]

Workflow Visualization

G Workflow for Preparation of 1% Alcoholic this compound Solution cluster_prep Preparation Steps cluster_storage Final Steps weigh 1. Weigh 1.0 g this compound dissolve 2. Dissolve in 90 mL Ethanol weigh->dissolve transfer 3. Transfer to 100 mL Volumetric Flask dissolve->transfer adjust 4. Adjust Volume with Ethanol to 100 mL transfer->adjust mix 5. Mix Thoroughly adjust->mix store 6. Store Solution in Labeled Amber Bottle mix->store

Caption: Workflow for preparing a 1% alcoholic this compound solution.

References

Application Notes and Protocols for the Quantitative Precipitation of Nickel from Ammoniacal Solution with Dimethylglyoxime (DMG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative gravimetric determination of nickel in aqueous solutions, specifically from an ammoniacal environment, using dimethylglyoxime (DMG) as the precipitating agent. This method is highly selective and accurate for the determination of nickel content.

Introduction

The gravimetric analysis of nickel using this compound is a classic and reliable method. In an ammoniacal solution, nickel(II) ions react with an alcoholic solution of DMG to form a characteristic bright red, bulky precipitate of nickel dimethylglyoximate (Ni(DMG)₂).[1][2][3] This complex is quantitatively precipitated, allowing for accurate determination of the nickel concentration by weighing the dried precipitate. The reaction is typically performed in a solution buffered to a pH between 5 and 9 to ensure complete precipitation.[1][2][3][4]

Chemical Reaction

The chemical reaction for the precipitation of nickel with DMG in an ammoniacal solution is as follows:

Ni²⁺ + 2C₄H₈N₂O₂ + 2NH₃ → Ni(C₄H₇N₂O₂)₂ (s) + 2NH₄⁺

In this reaction, two molecules of this compound chelate a single nickel(II) ion. The reaction is performed in a buffered solution to prevent the pH from dropping below 5; a low pH can lead to the dissolution of the nickel-DMG complex.[1][2][3][4]

G cluster_reactants Reactants cluster_products Products Ni_ion Ni²⁺ (aq) Nickel(II) ion Ni_DMG_precipitate Ni(C₄H₇N₂O₂)₂ (s) Nickel Dimethylglyoximate (Red Precipitate) Ni_ion->Ni_DMG_precipitate + DMG, NH₃ DMG 2 x C₄H₈N₂O₂ (alc) This compound DMG->Ni_DMG_precipitate Ammonia 2 x NH₃ (aq) Ammonia Ammonium_ion 2 x NH₄⁺ (aq) Ammonium ion Ammonia->Ammonium_ion + H⁺ from DMG

Caption: Chemical reaction of nickel(II) with DMG in an ammoniacal solution.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the successful precipitation of nickel with DMG.

Table 1: Optimal Conditions for Nickel Precipitation

ParameterOptimal Range/ValueNotes
pH 5 - 9[1][2][3][4]A pH of 8 is often optimal to minimize co-precipitation of other metals like cobalt.[5]
Temperature 60 - 80 °C[4]Heating promotes the formation of a more crystalline and easily filterable precipitate.
DMG Concentration 1% (w/v) in alcohol[1][6][7]An excess of the reagent is required, but a large excess can lead to its own precipitation.[1][2][4]
Ni/DMG Ratio At least 0.2A lower ratio (more DMG) can increase co-precipitation of other metals.[5]
Drying Temperature 110 - 140 °CThe precipitate should be dried to a constant weight.

Table 2: Management of Interfering Ions

Interfering IonIssueMitigation Strategy
Iron (Fe³⁺) Forms a red-colored complex with DMG.Mask with tartaric acid or citric acid, which form soluble complexes with iron.[1][8][9]
Chromium (Cr³⁺) Can precipitate as hydroxide in alkaline solution.Mask with tartaric acid or citric acid.[1]
Cobalt (Co²⁺) Can co-precipitate with nickel, especially at lower pH.Maintain pH around 8 and avoid a large excess of DMG.[5]

Experimental Protocols

The following are detailed protocols for the quantitative precipitation of nickel from an ammoniacal solution.

Reagent Preparation
  • 1% (w/v) this compound Solution: Dissolve 1.0 g of this compound in 100 mL of 95% ethanol.[6][7]

  • Ammonia Solution (1:1): Mix equal volumes of concentrated ammonium hydroxide and deionized water.

  • Tartaric Acid or Citric Acid Solution (10% w/v): Dissolve 10 g of tartaric acid or citric acid in 100 mL of deionized water.

Precipitation Procedure

G A 1. Sample Preparation - Accurately weigh sample containing Ni. - Dissolve in acid and dilute. B 2. Addition of Masking Agent - Add tartaric or citric acid to complex interfering ions. A->B C 3. pH Adjustment (Initial) - Make the solution slightly acidic (pH ~5). B->C D 4. Heating - Heat the solution to 60-80°C. C->D E 5. Addition of DMG - Add 1% alcoholic DMG solution in slight excess. D->E F 6. pH Adjustment (Final) - Add ammonia solution dropwise until slightly alkaline (faint smell of ammonia). E->F Red precipitate forms G 7. Digestion - Keep the beaker on a steam bath for at least 1 hour to allow the precipitate to crystallize. F->G H 8. Cooling - Allow the solution to cool to room temperature. G->H I 9. Filtration - Filter the precipitate through a pre-weighed sintered glass crucible. H->I J 10. Washing - Wash the precipitate with cold deionized water (sometimes with a few drops of ammonia). I->J K 11. Drying - Dry the crucible with the precipitate in an oven at 110-140°C to a constant weight. J->K L 12. Weighing and Calculation - Cool in a desiccator and weigh. - Calculate the mass of nickel. K->L

Caption: Experimental workflow for the gravimetric determination of nickel.

Detailed Steps:

  • Sample Preparation: Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid (e.g., nitric acid followed by hydrochloric acid). Evaporate to near dryness and then redissolve in dilute hydrochloric acid.[6] Dilute the solution to approximately 200-250 mL with deionized water.[6]

  • Masking of Interfering Ions: If interfering ions such as iron or chromium are present, add 20 mL of a 10% tartaric acid or citric acid solution.[6]

  • Initial pH Adjustment: Make the solution slightly acidic with hydrochloric acid (pH ~5).[1]

  • Heating: Heat the solution to between 60°C and 80°C on a hot plate. Do not boil.[4][8]

  • Addition of DMG: Slowly add a slight excess of the 1% alcoholic this compound solution while stirring.

  • Final pH Adjustment: Add dilute ammonia solution dropwise with constant stirring until the solution is slightly ammoniacal. A red precipitate of nickel dimethylglyoximate will form.[4][6] The final solution should have a faint smell of ammonia.[6]

  • Digestion of the Precipitate: Cover the beaker with a watch glass and place it on a steam bath for at least one hour to allow the precipitate to digest.[6] This process encourages the formation of larger, more easily filterable particles.

  • Cooling: Remove the beaker from the steam bath and allow it to cool to room temperature.

  • Filtration: Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.[1]

  • Washing: Wash the precipitate several times with cold deionized water.[6] Sometimes, a few drops of ammonia are added to the wash water to prevent the precipitate from dissolving.[1]

  • Drying: Place the crucible containing the precipitate in a drying oven at 110-140°C for at least one hour, or until a constant weight is achieved.

  • Weighing and Calculation: Cool the crucible in a desiccator to room temperature and weigh it accurately. The weight of the nickel can be calculated using the gravimetric factor for nickel in nickel dimethylglyoximate (0.2032).[6]

    Weight of Ni = Weight of Ni(DMG)₂ precipitate × 0.2032

Precautions

  • This compound is only slightly soluble in water, so an alcoholic solution is used. Avoid adding a large excess, as it may crystallize out with the nickel complex.[1][2][4]

  • The nickel-DMG complex is slightly soluble in alcohol, so the volume of the DMG solution added should be minimized.[1][4]

  • The precipitate is very bulky, so the initial sample weight should be chosen carefully to yield a manageable amount of precipitate.[1][2]

  • Ensure the pH is within the optimal range to prevent incomplete precipitation or dissolution of the complex.[1][2][4]

References

Application Notes: Dimethylglyoxime in Electrochemical Biosensors for Nickel Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel, a heavy metal widely used in various industrial processes, is a significant environmental pollutant and a concern for human health. Its detection at trace levels is crucial for environmental monitoring, food safety, and in the context of drug development where nickel may be present as an impurity or a component of delivery systems. Electrochemical biosensors offer a rapid, sensitive, and cost-effective alternative to traditional analytical techniques for nickel detection. Dimethylglyoxime (DMG) has long been recognized as a highly selective chelating agent for nickel ions (Ni²⁺), forming a stable, brightly colored complex.[1][2][3] This specific interaction forms the basis for its extensive use in the development of electrochemical sensors for nickel.

The fundamental principle behind DMG-based electrochemical sensors lies in the formation of the nickel-dimethylglyoxime complex, Ni(DMG)₂, on or near the electrode surface.[1][4] This preconcentration of nickel ions significantly enhances the sensitivity of the electrochemical measurement. The subsequent reduction or oxidation of the complexed nickel is then measured using techniques like adsorptive stripping voltammetry (AdSV), providing a quantitative determination of the nickel concentration.[5][6]

Principle of Detection

This compound is a bidentate ligand that coordinates with Ni²⁺ ions through its two nitrogen atoms. In an alkaline or ammonia buffer solution, two molecules of DMG react with one Ni²⁺ ion to form a stable, square-planar complex, Ni(DMG)₂.[1][7] This reaction is highly specific to nickel, which minimizes interference from other metal ions.

The electrochemical detection process typically involves two key steps:

  • Accumulation/Preconcentration: The electrode, modified with DMG, is immersed in the sample solution containing Ni²⁺ ions. A specific potential is applied to facilitate the adsorption and accumulation of the Ni(DMG)₂ complex onto the electrode surface.[5]

  • Stripping/Measurement: The potential is then scanned in the negative (for cathodic stripping) or positive (for anodic stripping) direction. The reduction or oxidation of the accumulated Ni²⁺ in the complex generates a current peak, the magnitude of which is directly proportional to the concentration of nickel in the sample.[1][5]

Sensor Fabrication and Experimental Protocols

The performance of a DMG-based electrochemical sensor is critically dependent on the effective immobilization of DMG onto the electrode surface and the choice of the electrode material. Various strategies have been developed to fabricate robust and sensitive sensors.

Protocol 1: Drop-Casting of DMG on Screen-Printed Carbon Electrodes (SPCE)

This method offers a simple and reproducible way to modify commercially available screen-printed electrodes.

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • This compound (DMG)

  • Ethanol

  • Ammonium/ammonia buffer (pH 9.2)

  • Nickel standard solutions

  • Voltammetric analyzer (e.g., potentiostat/galvanostat)

Procedure:

  • Preparation of DMG Solution: Prepare a solution of DMG in ethanol. The optimal concentration may need to be determined experimentally, but a starting point could be 0.1 mol L⁻¹.[1]

  • Electrode Modification:

    • Clean the surface of the SPCE.

    • Drop-cast a small, precise volume (e.g., 5 µL) of the DMG solution onto the working electrode area of the SPCE.[5]

    • Allow the solvent to evaporate completely at room temperature, leaving a thin film of DMG on the electrode surface.

  • Electrochemical Measurement (Adsorptive Stripping Voltammetry - AdSV):

    • Prepare the electrochemical cell containing 25 mL of the ammonium/ammonia buffer (pH 9.2).[5]

    • Immerse the DMG-modified SPCE into the stirred solution.

    • Accumulation Step: Apply an accumulation potential of 0 V for a specific duration (e.g., 60 seconds) to allow the formation and adsorption of the Ni(DMG)₂ complex.[5]

    • Stripping Step: Stop the stirring. Scan the potential from -0.7 V to -1.25 V using a suitable voltammetric technique (e.g., square wave voltammetry) with optimized parameters (e.g., modulation amplitude 50 mV, step potential 5 mV, modulation time 50 ms).[5]

    • Record the resulting voltammogram. The peak current at the reduction potential of the Ni(DMG)₂ complex is proportional to the nickel concentration.

    • Cleaning Step: To regenerate the electrode surface for subsequent measurements, a cleaning step at a more positive potential might be necessary.

Protocol 2: Incorporation of DMG into Carbon Paste Electrodes (CPE)

This protocol involves mixing DMG directly into the carbon paste, creating a bulk-modified electrode.

Materials:

  • Graphite powder

  • Mineral oil (or other suitable pasting liquid)

  • This compound (DMG)

  • Electrode body for CPE

  • Supporting electrolyte (e.g., ammonium buffer)

  • Nickel standard solutions

Procedure:

  • Preparation of the Modified Carbon Paste:

    • Thoroughly mix a specific ratio of graphite powder and DMG in a mortar and pestle.

    • Add the pasting liquid (e.g., mineral oil) dropwise and continue mixing until a uniform, homogenous paste is obtained.[8][9]

  • Electrode Fabrication:

    • Pack the prepared DMG-modified carbon paste into the electrode body.

    • Smooth the surface of the electrode by rubbing it on a clean paper.

  • Electrochemical Measurement:

    • The electrochemical measurement procedure is similar to that described in Protocol 1, involving an accumulation step in the stirred sample solution followed by a voltammetric stripping step in a quiescent solution. The specific potentials and times will need to be optimized for this electrode configuration.

Performance of DMG-Based Electrochemical Sensors

The analytical performance of these sensors can be characterized by several key parameters, which are summarized in the table below. The inclusion of nanomaterials, such as bimetallic nanocomposites, has been shown to significantly enhance the sensitivity and lower the detection limits.[9]

Sensor ConfigurationElectrodeDetection TechniqueLinear RangeLimit of Detection (LOD)Reference
DMG drop-castedScreen-Printed Carbon Electrode (SPCE)AdSV7.6 to 200 µg L⁻¹2.3 µg L⁻¹[6]
DMG immobilized with alginateScreen-Printed Electrodes (Carbon, Bismuth, Silver)CV, LSV--[1]
DMG immobilized with benzophenoneScreen-Printed Electrodes (Carbon, Bismuth, Silver)CV, LSV--[1]
AgNPs/Fe₃O₄/DMGCarbon Paste Electrode (CPE)SWV2–1000 nM0.6 nM[9]
DMG in solution-AdCSV, AdCS-WVS3–175 µg/kg-[1]

AdSV: Adsorptive Stripping Voltammetry, CV: Cyclic Voltammetry, LSV: Linear Sweep Voltammetry, SWV: Square Wave Voltammetry, AdCSV: Adsorptive Cathodic Stripping Voltammetry, AdCS-WVS: Adsorptive Cathodic Square-Wave Stripping Voltammetry.

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the logical flow of the experimental process and the underlying chemical interactions.

experimental_workflow cluster_prep Sensor Preparation cluster_measurement Electrochemical Measurement prep_dmg Prepare DMG Solution mod_electrode Modify Electrode Surface (e.g., Drop-casting) prep_dmg->mod_electrode dry_electrode Dry Electrode mod_electrode->dry_electrode accumulate Accumulation Step (Preconcentration of Ni(DMG)₂) dry_electrode->accumulate Introduce to Sample strip Stripping Step (Voltammetric Scan) accumulate->strip detect Signal Detection (Current Peak) strip->detect data_analysis Data Analysis & Quantification detect->data_analysis Data Acquisition

Caption: Experimental workflow for nickel detection using a DMG-modified electrode.

signaling_pathway Ni2_sol Ni²⁺ (in solution) NiDMG2_ads Ni(DMG)₂ (adsorbed complex) Ni2_sol->NiDMG2_ads Complexation & Adsorption DMG_elec DMG (on electrode) DMG_elec->NiDMG2_ads Ni0 Ni⁰ (reduced form) NiDMG2_ads->Ni0 Electrochemical Reduction (e.g., at -0.9V to -1.1V) Current Measurable Current Ni0->Current Generates Signal

Caption: Signaling pathway for the electrochemical detection of nickel.

Conclusion

Electrochemical biosensors based on this compound provide a powerful tool for the sensitive and selective detection of nickel ions. The ease of fabrication, coupled with the high specificity of the DMG-nickel interaction, makes this approach highly suitable for a wide range of applications, from environmental analysis to quality control in the pharmaceutical industry. The protocols and data presented herein offer a solid foundation for researchers and scientists to develop and optimize their own DMG-based nickel sensing platforms. Further enhancements in sensitivity and selectivity can be achieved through the integration of novel nanomaterials and advanced electrode architectures.

References

Application Notes and Protocols for the Detection of Nickel in Alloys and Stainless Steel using Dimethylglyoxime (DMG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylglyoxime (DMG) is a highly selective and sensitive organic reagent for the detection and quantification of nickel.[1] It forms a characteristic bright red, insoluble complex with nickel(II) ions in a neutral to slightly alkaline solution. This reaction provides a reliable method for both qualitative identification and quantitative gravimetric determination of nickel in various materials, including complex alloys and stainless steel. These application notes provide detailed protocols for both the qualitative spot test and the quantitative gravimetric analysis of nickel using DMG.

Principle of the Method

The reaction between nickel(II) ions and this compound is the cornerstone of this analytical method. In a solution with a pH between 5 and 9, two molecules of DMG react with one nickel(II) ion to form a stable, five-membered ring structure known as nickel dimethylglyoximate, [Ni(C₄H₇N₂O₂)₂].[2][3] This complex is a voluminous, cherry-red precipitate that is insoluble in water and dilute ammonia.[2]

The chemical equation for this reaction is:

Ni²⁺ + 2C₄H₈N₂O₂ → Ni(C₄H₇N₂O₂)₂ (s) + 2H⁺

The formation of the distinctively colored precipitate serves as a positive indicator for the presence of nickel in a qualitative test. For quantitative analysis, the precipitate is carefully collected, dried to a constant weight, and the mass of nickel in the original sample is calculated based on the stoichiometry of the complex.

Visualization of the Chemical Reaction

The chelation of a nickel(II) ion by two this compound molecules is a classic example of coordination chemistry.

Caption: Chelation of Nickel(II) by this compound.

Application Note 1: Qualitative Spot Test for Nickel

This rapid and sensitive test is suitable for quickly identifying the presence of nickel on the surface of alloys and stainless steel.

Experimental Protocol

Materials:

  • 1% this compound solution in ethanol

  • Ammonium hydroxide solution (10%)

  • Cotton swabs

  • Small dropper bottle

Procedure:

  • Ensure the surface of the metal to be tested is clean and free of any coatings or oils.

  • Apply a few drops of the 1% DMG solution to the tip of a cotton swab.

  • Add one to two drops of 10% ammonium hydroxide solution to the moistened swab to make it slightly alkaline.

  • Rub the moistened cotton swab firmly against the metal surface for 15-30 seconds.

  • Observe the color of the cotton swab.

Interpretation of Results:

  • Positive Result: The appearance of a pink to red color on the cotton swab indicates the presence of nickel.

  • Negative Result: No color change, or a color other than pink or red, indicates the absence of detectable nickel.

Application Note 2: Quantitative Gravimetric Determination of Nickel

This protocol details the gravimetric analysis of nickel in steel alloys. The same principles can be applied to other alloys with appropriate modifications to the sample dissolution and interference removal steps.

Experimental Workflow

G start Start sample_prep Sample Preparation (Weighing and Dissolution) start->sample_prep interference Interference Removal (Oxidation of Fe²⁺ and Masking) sample_prep->interference precipitation Precipitation of Ni(DMG)₂ (Addition of DMG and adjustment of pH) interference->precipitation digestion Digestion of Precipitate precipitation->digestion filtration Filtration and Washing digestion->filtration drying Drying to Constant Weight filtration->drying weighing Weighing of Precipitate drying->weighing calculation Calculation of % Nickel weighing->calculation end End calculation->end

Caption: Workflow for Gravimetric Nickel Determination.

Experimental Protocol

Reagents:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Tartaric acid (15% w/v)

  • This compound solution (1% w/v in 95% ethanol)[1]

  • Ammonium hydroxide solution (1:1 v/v)

  • Silver nitrate solution (for testing chloride removal)

Apparatus:

  • Analytical balance

  • Beakers (400 mL)

  • Watch glasses

  • Heating plate

  • Sintered glass crucibles (porosity G4)

  • Suction filtration apparatus

  • Drying oven

  • Desiccator

Procedure:

1. Sample Dissolution: a. Accurately weigh approximately 0.5 g of the steel alloy sample into a 400 mL beaker. b. In a fume hood, add 20 mL of concentrated HCl and gently heat until the reaction ceases. c. Add 5 mL of concentrated HNO₃ to oxidize the iron(II) to iron(III) and continue to heat gently.[1] d. Evaporate the solution to a syrupy consistency, but not to dryness. e. Allow the beaker to cool and add 50 mL of distilled water.

2. Interference Removal: a. Add 20 mL of 15% tartaric acid solution to the beaker. This will form a stable complex with iron(III) and prevent its precipitation as hydroxide in the subsequent alkaline conditions.[1] b. Heat the solution to 60-80°C.

3. Precipitation: a. Add 20-25 mL of the 1% ethanolic DMG solution to the warm sample solution. b. Immediately, and with constant stirring, add 1:1 ammonium hydroxide solution dropwise until the solution is slightly ammoniacal (a faint smell of ammonia should be present). A red precipitate of nickel dimethylglyoximate will form.[1] c. Allow the beaker to stand on a steam bath for at least 30 minutes to allow for complete precipitation.

4. Filtration and Washing: a. Prepare a sintered glass crucible by cleaning, drying in an oven at 110-120°C, cooling in a desiccator, and weighing to a constant mass. b. Filter the supernatant liquid through the weighed crucible using gentle suction. c. Wash the precipitate in the beaker with hot water and transfer it quantitatively to the crucible. d. Wash the precipitate in the crucible with several portions of hot water until the washings are free of chloride ions (test with silver nitrate solution).

5. Drying and Weighing: a. Dry the crucible containing the precipitate in an oven at 110-120°C for at least one hour. b. Cool the crucible in a desiccator to room temperature and weigh. c. Repeat the drying and weighing process until a constant weight is achieved.[1]

6. Calculation: The percentage of nickel in the sample can be calculated using the following formula:

% Nickel = [(Weight of Ni(DMG)₂ precipitate (g) × 0.2032) / Weight of sample (g)] × 100

The gravimetric factor 0.2032 is the ratio of the molar mass of Nickel to the molar mass of nickel dimethylglyoximate.

Data Presentation

The following tables present illustrative data from the gravimetric analysis of nickel in various certified reference materials (CRMs). These demonstrate the expected accuracy and precision of the method.

Table 1: Analysis of Nickel in Stainless Steel CRM

Certified Reference MaterialCertified Ni (%)Measured Ni (%) (n=3)Standard DeviationRecovery (%)
Stainless Steel 31610.5010.45, 10.52, 10.480.03599.8

Table 2: Analysis of Nickel in a Nickel-Copper Alloy (Monel) CRM

Certified Reference MaterialCertified Ni (%)Measured Ni (%) (n=3)Standard DeviationRecovery (%)
Monel 40065.2065.11, 65.25, 65.180.07099.9

Table 3: Analysis of Nickel in a Copper-Nickel Alloy (Cupronickel) CRM

Certified Reference MaterialCertified Ni (%)Measured Ni (%) (n=3)Standard DeviationRecovery (%)
Cupronickel 90/109.809.75, 9.83, 9.780.04099.8

Note: The data presented in these tables are for illustrative purposes and represent typical results achievable with the described protocol.

Management of Interferences

The DMG method for nickel determination is highly selective. However, certain ions can interfere with the analysis:

  • Iron(II): Ferrous ions can form a red-colored complex with DMG and must be oxidized to the ferric state (Fe³⁺) using an oxidizing agent like nitric acid. The ferric ions are then masked with a complexing agent such as tartaric or citric acid to prevent their precipitation as hydroxides.[1]

  • Cobalt: Cobalt forms a soluble, brown-colored complex with DMG, which can interfere with the visual endpoint of the precipitation and may co-precipitate with the nickel complex if present in high concentrations.[2] In such cases, a double precipitation or other separation techniques may be necessary.

  • Copper: In alloys with high copper content, copper ions can interfere. Masking agents like thiosulfate can be used to prevent copper interference.[4]

Safety Precautions

  • Work in a well-ventilated area, preferably a fume hood, especially when handling concentrated acids and ammonia.

  • This compound is flammable and an irritant; handle with care.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Follow standard laboratory safety procedures for handling and disposing of chemical waste.

References

Application Notes and Protocols for the Dimethylglyoxime Test in Identifying Nickel in Recycled Lithium-ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The recycling of lithium-ion batteries (LIBs) is a critical aspect of sustainable technology, driven by the need to recover valuable metals such as cobalt, lithium, and nickel. Nickel, a key component in the cathode materials of many LIBs (e.g., NMC and NCA), significantly influences the battery's energy density and cost. Accurate and efficient quantification of nickel in recycled materials is essential for process optimization, quality control of recovered materials, and economic assessment of the recycling process.

The dimethylglyoxime (DMG) test is a well-established and highly selective classical analytical method for the determination of nickel. This method relies on the formation of a vibrant red, insoluble coordination complex, bis(dimethylglyoximato)nickel(II), when DMG is added to a solution containing Ni(II) ions under specific pH conditions. This distinct colorimetric reaction allows for both qualitative identification and precise quantitative measurement of nickel through gravimetric or spectrophotometric techniques. These application notes provide detailed protocols for both methods tailored to the analysis of nickel in recycled lithium-ion battery materials.

Principle of the Method

The this compound test for nickel is based on the reaction of nickel(II) ions with two molecules of this compound (DMG, C₄H₈N₂O₂) in a neutral to slightly alkaline solution. The reaction results in the formation of a stable, bright red precipitate of nickel dimethylglyoximate [Ni(C₄H₇N₂O₂)₂].[1][2][3] The chelation occurs through the nitrogen atoms of the oxime groups, forming a square planar complex with the nickel ion.[3]

The reaction is highly specific to nickel in a buffered solution with a pH range of 5 to 9.[2][3][4] To prevent interference from other metal ions commonly found in recycled battery materials, such as iron(III) and cobalt(II), masking agents like tartaric or citric acid are employed.[3][5] These agents form soluble complexes with the interfering ions, preventing their precipitation.[3][5]

For quantitative analysis, the amount of nickel can be determined in two ways:

  • Gravimetric Analysis: The precipitated nickel dimethylglyoximate is filtered, dried, and weighed. The mass of nickel in the original sample is then calculated stoichiometrically from the mass of the precipitate.[2]

  • Spectrophotometric Analysis: In the presence of an oxidizing agent, the nickel-DMG complex forms a soluble, colored species that can be quantified by measuring its absorbance at a specific wavelength, typically around 445 nm.[6][7]

Experimental Protocols

Sample Preparation: Digestion of Recycled Lithium-ion Battery Cathode Material

Recycled lithium-ion battery material, often referred to as "black mass," contains the active cathode materials, carbon, and other residues.[8] A strong acid digestion is required to bring the nickel into an aqueous solution for analysis.

Reagents:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Accurately weigh approximately 0.5 g of the homogenized recycled battery powder into a 250 mL beaker.

  • In a fume hood, add 10 mL of concentrated HNO₃ to the beaker.

  • Gently heat the beaker on a hot plate to initiate the reaction.

  • After the initial reaction subsides, add 5 mL of concentrated HCl and continue heating until the sample is completely dissolved. The solution may be colored due to the presence of other metal ions.

  • Allow the solution to cool to room temperature.

  • Quantitatively transfer the digested solution to a 100 mL volumetric flask and dilute to the mark with deionized water. This will be the stock sample solution.

Protocol for Qualitative Analysis

This protocol provides a rapid confirmation of the presence of nickel.

Procedure:

  • Transfer approximately 1 mL of the stock sample solution to a test tube.

  • Add 2-3 drops of 1% this compound solution in ethanol.

  • Add dilute ammonia solution dropwise until the solution is slightly alkaline (a red precipitate will form if nickel is present). The formation of a cherry-red precipitate confirms the presence of nickel.

Protocol for Quantitative Gravimetric Analysis

Reagents:

  • 1% this compound in ethanol

  • Citric Acid or Tartaric Acid

  • Dilute Ammonia Solution

  • Deionized Water

Procedure:

  • Pipette a 25.00 mL aliquot of the stock sample solution into a 400 mL beaker.

  • Add approximately 1 g of citric acid or tartaric acid and stir until dissolved. This will complex any interfering iron ions.[5]

  • Dilute the solution to approximately 200 mL with deionized water.

  • Gently heat the solution to 60-80°C on a hot plate. Do not boil.

  • Slowly add 20-25 mL of the 1% this compound solution in ethanol with constant stirring. An excess of the reagent is necessary to ensure complete precipitation.

  • While stirring, add dilute ammonia solution dropwise until a red precipitate forms and the solution is slightly alkaline (test with pH paper).

  • Digest the precipitate by keeping the beaker on a steam bath or hot plate at a low temperature for at least one hour to encourage the formation of larger, more easily filterable particles.

  • Remove the beaker from the heat and allow it to cool to room temperature.

  • Filter the precipitate through a pre-weighed sintered glass crucible (Gooch crucible).

  • Wash the precipitate several times with cold deionized water until the filtrate is free of chloride ions (test with silver nitrate solution).

  • Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.

  • Cool the crucible in a desiccator and weigh it accurately.

  • The mass of the nickel dimethylglyoximate precipitate is determined by difference. The mass of nickel is calculated using the gravimetric factor (0.2032).

Protocol for Quantitative Spectrophotometric Analysis

Reagents:

  • Standard Nickel Solution (100 ppm)

  • 1% this compound in ethanol

  • Saturated Bromine Water (or another suitable oxidizing agent)

  • Concentrated Ammonia Solution

  • Citric Acid or Tartaric Acid

Procedure: Preparation of Calibration Curve:

  • Prepare a series of standard solutions containing 1, 2, 4, 6, and 8 ppm of nickel by diluting the 100 ppm standard nickel solution.

  • Into a series of 50 mL volumetric flasks, pipette 10 mL of each standard solution.

  • To each flask, add 1 g of citric acid and swirl to dissolve.

  • Add 5 mL of saturated bromine water and mix well.

  • Add concentrated ammonia solution dropwise until the color of bromine disappears, then add 2-3 mL in excess.

  • Add 5 mL of 1% this compound solution and dilute to the mark with deionized water.

  • Allow the color to develop for 10 minutes.

  • Measure the absorbance of each standard solution at 445 nm using a spectrophotometer, with a reagent blank as the reference.

  • Plot a calibration curve of absorbance versus nickel concentration.

Analysis of the Sample:

  • Pipette a suitable aliquot (e.g., 1-5 mL, depending on the expected nickel concentration) of the stock sample solution into a 50 mL volumetric flask.

  • Follow steps 3-7 as described for the preparation of the calibration curve.

  • Measure the absorbance of the sample solution at 445 nm.

  • Determine the concentration of nickel in the sample solution from the calibration curve.

  • Calculate the concentration of nickel in the original recycled battery material, accounting for all dilutions.

Data Presentation

Table 1: Reagent and Standard Preparation

Reagent/StandardPreparation
1% this compoundDissolve 1 g of this compound in 100 mL of 95% ethanol.
Standard Nickel Solution (1000 ppm)Dissolve a precisely weighed amount of pure nickel metal or a suitable nickel salt in dilute acid and dilute to a known volume.
Working Nickel Standards (1-10 ppm)Prepare by serial dilution of the 1000 ppm stock solution.
Citric/Tartaric Acid SolutionTypically used as a solid, or a 10% (w/v) solution can be prepared.
Dilute Ammonia SolutionPrepare by diluting concentrated ammonia solution with deionized water.

Table 2: Quantitative Performance Data for the this compound Methods

ParameterGravimetric MethodSpectrophotometric MethodReference
Limit of Detection (LOD) Not typically defined, depends on balance sensitivity20.0 µg/L[9]
Limit of Quantification (LOQ) Not typically defined, depends on balance sensitivity60.0 µg/L[9]
Linearity Range Not applicable50.0–200.0 µg/L[9]
Precision (%RSD) Generally high (<1%) with careful techniqueIntraday: 4.90%, Interday: 7.65%[9]
Accuracy/Recovery High accuracy, considered a primary methodGood recoveries in the range of 85–108% in water samples[9]
Wavelength (λmax) Not applicable445 nm[6][7]

Table 3: Typical Nickel Content in Recycled Lithium-ion Battery Materials

Battery ChemistryTypical Nickel Content (% by weight) in Cathode
NMC (Nickel Manganese Cobalt)10 - 25%
NCA (Nickel Cobalt Aluminum)~20%
LNO (Lithium Nickel Oxide)~30%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectro Spectrophotometric Method recycled_lib Recycled LIB Material (Black Mass) weighing Weighing recycled_lib->weighing digestion Acid Digestion (HNO3 + HCl) weighing->digestion dilution Dilution to Stock Solution digestion->dilution aliquot Take Aliquot dilution->aliquot add_reagents Add Citric Acid, DMG, and NH3 aliquot->add_reagents precipitation Precipitation & Digestion add_reagents->precipitation oxidation Add Oxidizing Agent add_reagents->oxidation filtration Filtration precipitation->filtration drying Drying filtration->drying weighing_precipitate Weighing drying->weighing_precipitate calculation_grav Calculation weighing_precipitate->calculation_grav color_dev Color Development oxidation->color_dev measurement Absorbance Measurement (445 nm) color_dev->measurement calculation_spec Calculation via Calibration Curve measurement->calculation_spec

Caption: Experimental workflow for nickel determination in recycled LIBs.

chemical_reaction cluster_product Product Ni_ion Ni²⁺ complex Bis(dimethylglyoximato)nickel(II) (Red Precipitate) Ni_ion->complex + 2 DMG1 This compound (DMG) DMG1->complex DMG2 This compound (DMG) DMG2->complex

Caption: Reaction of Nickel(II) with this compound.

References

Troubleshooting & Optimization

How to prevent interference of iron and cobalt in nickel-DMG test

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from iron (Fe) and cobalt (Co) during the gravimetric and spectrophotometric determination of nickel (Ni) using dimethylglyoxime (DMG).

Frequently Asked Questions (FAQs)

Q1: Why do iron and cobalt interfere with the nickel-DMG test?

A1: Iron (III) interferes by precipitating as ferric hydroxide (Fe(OH)₃), a gelatinous, reddish-brown solid, in the alkaline conditions required for the formation of the nickel-DMG complex. This co-precipitation can lead to erroneously high results for nickel. Cobalt (II) interferes by forming a soluble, colored complex with DMG, which can lead to incomplete precipitation of nickel and can also interfere with spectrophotometric measurements.[1][2]

Q2: How can interference from iron be prevented?

A2: Interference from iron is typically prevented by adding a masking agent, such as tartaric acid or citric acid, to the solution before making it alkaline.[1][3] These agents form stable, soluble complexes with iron (III), preventing its precipitation as ferric hydroxide.[1][2]

Q3: How is cobalt interference addressed?

A3: For lower concentrations of cobalt, ensuring a slight excess of DMG can help to completely precipitate the nickel. However, at high concentrations of cobalt, a double precipitation of the nickel-DMG complex may be necessary to achieve accurate results. This involves isolating the initial nickel-DMG precipitate, dissolving it, and then re-precipitating it under controlled conditions.

Q4: What is the optimal pH for the precipitation of the nickel-DMG complex?

A4: The quantitative precipitation of the nickel-DMG complex occurs in a solution buffered to a pH range of 5 to 9.[1] An ammonia-ammonium chloride buffer is commonly used to maintain this pH.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
A brownish or reddish-brown precipitate forms upon addition of ammonia, even with tartaric/citric acid. Insufficient masking agent for the amount of iron present. The pH is too high, causing the iron-tartrate complex to partially hydrolyze.Acidify the solution with HCl, add more tartaric or citric acid, and then carefully re-neutralize with ammonia.[1] Ensure the pH does not significantly exceed 9.
The filtrate is yellow or brownish, suggesting the presence of soluble cobalt-DMG complex. High concentration of cobalt is present in the sample.Perform a double precipitation of the nickel-DMG complex. See the detailed protocol below.
Incomplete precipitation of the red nickel-DMG complex. The pH of the solution is too acidic (below 5). Insufficient DMG reagent was added, especially if cobalt is present.Adjust the pH to the optimal range of 5-9 using ammonia. Add a slight excess of the DMG reagent and re-heat the solution.
The nickel-DMG precipitate dissolves or fails to form. The solution is too acidic.Ensure the solution is made slightly alkaline with ammonia after the addition of DMG. The pH should be between 5 and 9 for complete precipitation.[1]

Data Presentation

The following table summarizes the co-precipitation of cobalt under specific conditions during the nickel-DMG test. This data highlights the importance of pH control in minimizing cobalt interference.

Ni/DMG RatiopHCobalt Co-precipitation (%)
0.28~20
0.37Low
0.36Can be significant

Data synthesized from studies on nickel precipitation from citrate media.

Experimental Protocols

Protocol 1: Gravimetric Determination of Nickel with Masking of Iron Interference

This protocol describes the standard procedure for the gravimetric determination of nickel in the presence of iron, using tartaric acid as a masking agent.

1. Sample Preparation:

  • Accurately weigh a sample containing 30-40 mg of nickel and dissolve it in a suitable acid (e.g., HCl or HNO₃).

  • If nitric acid is used, boil the solution to expel oxides of nitrogen.

  • Dilute the solution to approximately 200 mL with distilled water.

2. Masking of Iron:

  • Add 5-10 g of tartaric acid or citric acid to the solution and stir until dissolved.[1]

  • If the solution is cloudy, it can be filtered.

3. Precipitation of Nickel-DMG:

  • Heat the solution to 60-80 °C.

  • Add a 1% alcoholic solution of this compound in slight excess. A general rule is to add 5 mL of the reagent for every 10 mg of nickel expected.

  • While stirring, slowly add dilute ammonia solution (1:1) until the solution is slightly alkaline. A red precipitate of nickel-DMG will form.[4]

  • Test for complete precipitation by adding a few more drops of DMG to the clear supernatant.

4. Digestion and Filtration:

  • Digest the precipitate by keeping the solution hot (60-80 °C) for 30-60 minutes to encourage the formation of larger, more easily filterable particles.

  • Allow the solution to cool to room temperature.

  • Filter the precipitate through a pre-weighed sintered glass crucible (G3 or G4 porosity).

  • Wash the precipitate several times with cold, dilute ammonia solution (1%) and finally with cold distilled water until free of chloride ions.

5. Drying and Weighing:

  • Dry the crucible containing the precipitate in an oven at 110-120 °C for 1-2 hours.

  • Cool the crucible in a desiccator and weigh.

  • Repeat the drying and cooling process until a constant weight is achieved.

6. Calculation:

  • The weight of nickel is calculated using the following formula: Weight of Ni = Weight of Ni(DMG)₂ precipitate × 0.2032

Protocol 2: Double Precipitation for High Cobalt Interference

This protocol is recommended when the concentration of cobalt in the sample is high, leading to significant co-precipitation or formation of a soluble cobalt-DMG complex.

1. First Precipitation:

  • Follow steps 1-4 of Protocol 1 to obtain the initial nickel-DMG precipitate.

2. Dissolution of the Precipitate:

  • Dissolve the precipitate from the filter crucible by adding small portions of hot, dilute nitric acid (1:1).

  • Collect the filtrate in a clean beaker.

  • Wash the crucible thoroughly with hot distilled water and add the washings to the beaker.

3. Second Precipitation:

  • Evaporate the solution to a smaller volume and neutralize it carefully with dilute ammonia.

  • Add a small amount of tartaric acid to ensure any co-precipitated iron remains in solution.

  • Heat the solution to 60-80 °C and add a few milliliters of DMG reagent.

  • Slowly add dilute ammonia with stirring until the solution is slightly alkaline and the nickel-DMG re-precipitates.

4. Final Steps:

  • Follow steps 4-6 of Protocol 1 for the digestion, filtration, drying, and weighing of the purified precipitate.

Mandatory Visualization

Interference_Troubleshooting cluster_start Start: Sample containing Ni, Fe, Co cluster_masking Masking Iron cluster_precipitation Nickel Precipitation cluster_outcome Analysis Outcome cluster_remediation Remediation Steps Start Dissolve Sample in Acid Add_Masking Add Tartaric or Citric Acid Start->Add_Masking Heat_Solution Heat to 60-80°C Add_Masking->Heat_Solution Add_DMG Add DMG Reagent Heat_Solution->Add_DMG Add_Ammonia Add Dilute Ammonia (pH 5-9) Add_DMG->Add_Ammonia Precipitate_Check Observe Precipitate Add_Ammonia->Precipitate_Check Red_Precipitate Pure Red Precipitate (Proceed to Filtration) Precipitate_Check->Red_Precipitate Success Brown_Precipitate Brownish Precipitate (Iron Interference) Precipitate_Check->Brown_Precipitate Issue Yellow_Filtrate Yellow/Brown Filtrate (Cobalt Interference) Precipitate_Check->Yellow_Filtrate Issue Adjust_Masking Acidify, Add More Masking Agent, Re-neutralize Brown_Precipitate->Adjust_Masking Double_Precipitation Perform Double Precipitation Yellow_Filtrate->Double_Precipitation Adjust_Masking->Heat_Solution Re-attempt Precipitation Double_Precipitation->Heat_Solution Re-attempt Precipitation

Caption: Troubleshooting workflow for interference in the Nickel-DMG test.

References

Optimizing pH for quantitative precipitation of nickel dimethylglyoximate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the quantitative precipitation of nickel as nickel dimethylglyoximate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the quantitative precipitation of nickel dimethylglyoximate?

The optimal pH range for the quantitative precipitation of nickel dimethylglyoximate is between 5 and 9.[1][2][3][4][5] It is crucial to maintain the pH within this range to ensure complete precipitation of the characteristic bright red nickel(II) dimethylglyoximate complex.[1][3]

Q2: Why is a buffer solution necessary for this procedure?

A buffer solution, typically an ammonia or citrate buffer, is used to prevent the pH of the solution from becoming too acidic.[1][3][4] The precipitation reaction releases hydrogen ions, which can lower the pH. If the pH drops below 5, the equilibrium of the reaction will shift, favoring the dissolution of the nickel dimethylglyoximate precipitate back into the solution, leading to inaccurate results.[1][3][4][5]

Q3: What is the purpose of adding tartaric or citric acid?

Tartaric or citric acid is added as a masking agent to prevent the interference of other metal ions, such as iron(III), chromium(III), and aluminum(III), which may be present in the sample.[3][6] These ions can precipitate as hydroxides in the alkaline conditions required for nickel precipitation. Tartrate or citrate ions form stable, soluble complexes with these interfering ions, keeping them in solution and preventing their co-precipitation with the nickel dimethylglyoximate.[3]

Q4: Can I use an excess of the dimethylglyoxime (DMG) reagent?

A slight excess of the this compound (DMG) reagent is necessary to ensure the complete precipitation of nickel. However, a large excess should be avoided.[1][4][5] DMG itself is sparingly soluble in water and a large excess may precipitate, leading to a positive error in the final mass of the nickel complex.[1][3]

Troubleshooting Guide

Problem 1: No precipitate or a very pale pink precipitate forms upon addition of this compound and ammonia.

  • Possible Cause: The pH of the solution is too low (acidic).

    • Solution: The formation of the nickel-DMG complex is pH-dependent. In acidic conditions, the equilibrium favors the soluble nickel ions.[1][7] Add dilute ammonia solution dropwise while stirring until the solution is slightly alkaline. A distinct smell of ammonia should be present after gently blowing over the surface of the solution.[3][5]

  • Possible Cause: Insufficient this compound reagent.

    • Solution: Ensure that a sufficient amount of 1% alcoholic this compound solution has been added. A general rule is that seven parts of this compound are required to precipitate one part of nickel.[8]

Problem 2: The final weight of the precipitate is unexpectedly high.

  • Possible Cause: Co-precipitation of excess this compound.

    • Solution: Avoid adding a large excess of the DMG reagent.[1][3] The precipitate should be washed with cold water to remove any excess, unreacted reagent.

  • Possible Cause: Co-precipitation of interfering metal hydroxides.

    • Solution: If ions like iron or chromium are present, ensure that a sufficient amount of a masking agent like tartaric or citric acid was added before making the solution alkaline.[3]

Problem 3: The final weight of the precipitate is unexpectedly low.

  • Possible Cause: The precipitate was washed with hot water or an alcohol-rich solution.

    • Solution: The nickel dimethylglyoximate complex has a slight solubility in alcohol and is more soluble in hot water.[1] Wash the precipitate with cold water.

  • Possible Cause: The pH of the solution dropped during precipitation, causing some of the precipitate to redissolve.

    • Solution: Ensure the solution is adequately buffered with an ammonia or citrate buffer to maintain a pH between 5 and 9 throughout the precipitation process.[1][3]

  • Possible Cause: Incomplete precipitation.

    • Solution: After precipitation and allowing the solution to stand, test the supernatant for complete precipitation by adding a few more drops of the this compound solution. If more precipitate forms, continue adding the reagent until no further precipitation is observed.[3]

Quantitative Data Summary

ParameterRecommended Range/ValueRationalePotential Issues if Deviated
pH 5 - 9Ensures quantitative precipitation of Ni(DMG)₂.[1][2][3][4][5]< 5: Incomplete precipitation due to dissolution of the complex.[1][3][4] > 9: Potential for precipitation of interfering metal hydroxides if not masked.
Temperature for Precipitation 60 - 80 °CPromotes the formation of a more crystalline and easily filterable precipitate.Boiling may cause the solution to bump and lead to loss of sample.
Drying Temperature 110 - 120 °CEnsures the removal of water without decomposing the complex.Higher temperatures can lead to the decomposition of the precipitate.
DMG Reagent Slight excessEnsures complete precipitation of all nickel ions.[1][4]Large excess can lead to co-precipitation of the reagent itself.[1][3]

Experimental Protocol: Gravimetric Determination of Nickel

This protocol outlines the key steps for the quantitative precipitation of nickel using this compound.

  • Sample Preparation: Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid (e.g., nitric acid).[8]

  • Addition of Masking Agent: If interfering ions such as Fe(III) or Cr(III) are present, add a solution of tartaric or citric acid.[3]

  • pH Adjustment (Initial): Adjust the pH of the solution to be slightly acidic (around pH 5) with hydrochloric acid.[3]

  • Addition of Precipitating Agent: Warm the solution to approximately 60-80°C and add a 1% alcoholic solution of this compound in slight excess.

  • Precipitation: Slowly add dilute ammonia solution dropwise with constant stirring until the solution is slightly alkaline and a red precipitate forms.[1][5] The solution should have a faint smell of ammonia.[3]

  • Digestion: Heat the beaker on a water bath for 20-30 minutes to encourage the formation of a more crystalline precipitate.

  • Cooling and Filtration: Allow the solution to cool to room temperature. Filter the precipitate through a pre-weighed sintered glass crucible.[3]

  • Washing: Wash the precipitate several times with cold deionized water until the washings are free of chloride ions (test with silver nitrate solution).

  • Drying: Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight.

  • Calculation: Calculate the mass of nickel in the original sample based on the weight of the dried nickel dimethylglyoximate precipitate (gravimetric factor for Ni in Ni(C₄H₇N₂O₂)₂ is 0.2032).[8]

Troubleshooting Workflow

TroubleshootingWorkflow start Experiment Start precipitate_check Red Precipitate Formed? start->precipitate_check no_precipitate No/Pale Precipitate precipitate_check->no_precipitate No precipitate_ok Precipitate Formed precipitate_check->precipitate_ok Yes check_ph Check pH no_precipitate->check_ph ph_low pH < 5 check_ph->ph_low Yes ph_ok pH 5-9 check_ph->ph_ok No add_ammonia Add Dilute NH4OH ph_low->add_ammonia add_ammonia->precipitate_check add_dmg Add More DMG Reagent ph_ok->add_dmg add_dmg->precipitate_check weigh_precipitate Weigh Precipitate precipitate_ok->weigh_precipitate weight_check Weight as Expected? weigh_precipitate->weight_check weight_high Weight Too High weight_check->weight_high High weight_low Weight Too Low weight_check->weight_low Low end Experiment Complete weight_check->end Correct check_excess_dmg Check for Excess DMG Co-precipitation weight_high->check_excess_dmg check_interferences Check for Interfering Metal Hydroxides weight_high->check_interferences check_washing Check Washing Procedure (Cold Water) weight_low->check_washing check_dissolution Check for Precipitate Dissolution (Low pH) weight_low->check_dissolution

References

Technical Support Center: Nickel Dimethylglyoximate Precipitate Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with nickel dimethylglyoximate (Ni(dmgH)₂) precipitation, focusing on managing the precipitate's characteristically bulky nature.

Frequently Asked Questions (FAQs)

Q1: Why is my nickel dimethylglyoximate precipitate so bulky and difficult to filter?

A1: The nickel dimethylglyoximate precipitate is known for being very bulky.[1][2][3] This characteristic is inherent to its crystal structure. The bulky nature can make it difficult to handle, transfer, and filter effectively.[1][2] Careful control of the sample weight is necessary to manage the volume of the precipitate.[1][2][3]

Q2: How can I make the precipitate denser and easier to handle?

A2: To obtain a denser and more compact precipitate, a technique called "precipitation from homogeneous solution" is highly recommended.[1] This method involves slowly increasing the pH of the solution, which allows for the gradual formation of the complex.[1][3][4] This slow formation promotes the growth of larger, more well-defined crystals, resulting in a denser precipitate that is easier to filter and handle.[2] One common method is to use urea, which hydrolyzes upon heating to slowly generate ammonia, thereby gradually raising the pH.[1]

Q3: What is the optimal pH for precipitating nickel with dimethylglyoxime (DMG)?

A3: The quantitative precipitation of the nickel-DMG complex occurs in a solution buffered to a pH range of 5 to 9.[1][2][3][4] If the pH becomes too acidic (below 5), the equilibrium shifts, and the precipitate may dissolve back into the solution.[1][2][3][4] The reaction is typically performed in a solution buffered with ammonia or citrate to maintain the appropriate pH.[1][2][3] In acidic media, the lone pairs on the nitrogen and oxygen atoms of DMG are not available for donation due to protonation, preventing complex formation.[5]

Q4: I'm seeing a low yield. Could the bulky precipitate be the cause?

A4: Yes, indirectly. The primary issues leading to low yield are related to the solubility of the precipitate under incorrect conditions. The complex is soluble in free mineral acids, so maintaining the correct pH is crucial.[3] Additionally, the complex is slightly soluble in alcoholic solutions.[1][3][4] Since DMG is often dissolved in ethanol or another alcohol for use as a reagent, adding a large excess of the reagent can increase the solubility of the precipitate and lead to lower yields.[1][3][4][6]

Q5: How can I prevent co-precipitation of other metal ions?

A5: Interfering ions like iron (Fe³⁺) or chromium (Cr³⁺) can be prevented from precipitating as hydroxides by adding masking agents like tartaric acid or citric acid before precipitation.[1][7] These agents form soluble complexes with the interfering metals, keeping them in the solution.[1][7] If co-precipitation is suspected, one technique is to redissolve the precipitate and re-precipitate it.[2] The second mother liquor will contain fewer impurities.[2]

Q6: What are the best practices for washing and drying the precipitate?

A6: The precipitate should be washed with cold water.[7] Washing should continue until the washings are free of chloride ions, which can be tested by adding acidic silver nitrate (AgNO₃) to the filtrate.[1][7] The precipitate is typically dried in an oven at 110-120°C to a constant weight.[4][7][8] This process removes water and any excess reagent that may have co-precipitated.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate is bulky, voluminous, and clogs filter Inherent nature of the Ni(dmgH)₂ complex; rapid precipitation.1. Control Sample Size: Use a smaller, carefully controlled sample weight to manage the precipitate volume.[1][2][3] 2. Use Homogeneous Precipitation: Employ the urea hydrolysis method to generate the precipitate slowly, resulting in a denser, more filterable solid.[1] 3. Allow for Digestion: Heat the solution with the precipitate (digestion) for a period (e.g., 30-60 minutes) to promote the growth of larger particles.[4][9]
No precipitate or incomplete precipitation pH of the solution is too low (acidic).1. Check and Adjust pH: Ensure the solution is buffered to a pH between 5 and 9.[1][3] 2. Add Ammonia: Slowly add dilute ammonia solution until the solution is slightly alkaline and the red precipitate forms and persists.[4][6]
Precipitate dissolves Solution has become too acidic.Re-buffer the solution by carefully adding an ammonia or citrate buffer to raise the pH back into the 5-9 range.[1][2][4]
Low analytical result / yield 1. Excessive amount of alcoholic DMG reagent was used, increasing precipitate solubility.[3][4] 2. Incomplete precipitation due to incorrect pH. 3. Loss of precipitate during transfer due to its bulky nature.1. Avoid Large Excess of Reagent: Use only a slight excess of the DMG solution to minimize solubility losses.[3][4] 2. Verify Complete Precipitation: After filtering, add a few more drops of DMG solution to the filtrate to ensure no more precipitate forms.[1] 3. Careful Transfer: Use a rubber policeman and wash the beaker thoroughly to transfer all of the precipitate to the filter crucible.
Contamination of precipitate (co-precipitation) Presence of interfering ions (e.g., Fe³⁺, Cr³⁺) forming hydroxides.Add Masking Agents: Before adding DMG, add tartaric or citric acid to the solution to chelate and keep interfering ions dissolved.[1][7]

Experimental Protocols

Protocol 1: Standard Precipitation of Nickel Dimethylglyoximate
  • Sample Preparation: Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable dilute acid (e.g., HCl). Dilute the solution to approximately 150-200 mL with distilled water.

  • Masking (if needed): If interfering ions like Fe³⁺ are present, add tartaric or citric acid.[1][7]

  • Heating: Gently heat the solution to 60-80°C. Do not boil.[4][7]

  • DMG Addition: Add a 1% alcoholic solution of this compound. A slight excess is required.[4]

  • Precipitation: Immediately and slowly add dilute ammonia solution dropwise with constant stirring until the solution is slightly ammoniacal (a faint smell of ammonia should be present).[4][7] A characteristic cherry-red precipitate will form.

  • Digestion: Keep the beaker on a water bath or hot plate at 60°C for 30-60 minutes to allow the precipitate to digest.[4][9]

  • Cooling & Filtration: Allow the solution to cool to room temperature. Filter the precipitate through a pre-weighed sintered glass crucible (medium porosity is recommended).[1]

  • Washing: Wash the precipitate with cold water until the filtrate is free of chloride ions.[7]

  • Drying: Dry the crucible containing the precipitate in an oven at 110-120°C until a constant mass is achieved.[4][7]

  • Calculation: Calculate the percentage of nickel in the original sample using the weight of the Ni(C₄H₇N₂O₂)₂ precipitate and the appropriate gravimetric factor (0.2032).[4]

Protocol 2: Precipitation from Homogeneous Solution using Urea

This method is designed to produce a denser, more easily filterable precipitate.

  • Sample Preparation & Masking: Prepare the acidic nickel solution and add masking agents as described in Protocol 1, steps 1 and 2.

  • Reagent Addition: To the acidic solution, add the 1% this compound solution. Then, add 4-5 grams of urea.[1]

  • Homogeneous Precipitation: Cover the beaker with a watch glass and heat the solution to about 80-85°C for approximately one hour. Do not boil.[1] The urea will slowly hydrolyze, producing ammonia, which will gradually and uniformly raise the pH, causing a slow and controlled precipitation of the nickel-DMG complex.[1] A denser, more crystalline precipitate will form.[1][4]

  • Cooling, Filtration, Washing, and Drying: Follow steps 7, 8, and 9 from Protocol 1.

Visual Guides

Troubleshooting_Workflow start Start: Bulky Ni(dmgH)₂ Precipitate Issue check_density Is the precipitate difficult to filter? start->check_density use_homogeneous Action: Use Precipitation from Homogeneous Solution (Urea Method) check_density->use_homogeneous Yes digest_precipitate Action: Digest precipitate by heating (60-80°C for 30-60 min) check_density->digest_precipitate Yes check_yield Is the final yield low? check_density->check_yield No use_homogeneous->check_yield digest_precipitate->check_yield check_ph Verify pH is 5-9. Test filtrate for completeness. check_yield->check_ph Yes check_reagent Avoid large excess of alcoholic DMG solution. check_yield->check_reagent Yes end_good Result: Dense Precipitate, Accurate Yield check_yield->end_good No check_interferents Are interfering ions (Fe³⁺, etc.) present? check_ph->check_interferents check_reagent->check_interferents add_masking Action: Add Tartaric or Citric Acid before precipitation. check_interferents->add_masking Yes check_interferents->end_good No end_resolve Problem Resolved add_masking->end_resolve

Caption: Troubleshooting workflow for managing Ni(dmgH)₂ precipitate issues.

Homogeneous_Precipitation_Workflow prep 1. Prepare Acidic Ni²⁺ Solution (+ Tartaric Acid if needed) add_reagents 2. Add 1% DMG Solution + Solid Urea (4-5g) prep->add_reagents heat 3. Heat Gently (80-85°C) Do NOT Boil add_reagents->heat hydrolysis Urea + H₂O → 2NH₃ + CO₂ (Slow, uniform pH increase) heat->hydrolysis precipitation 4. Slow Precipitation of Dense Ni(dmgH)₂ heat->precipitation (approx. 1 hour) hydrolysis->precipitation cool_filter 5. Cool to Room Temp & Filter precipitation->cool_filter wash_dry 6. Wash with Cold H₂O & Dry at 110-120°C cool_filter->wash_dry result Result: Dense, Crystalline Precipitate wash_dry->result

Caption: Workflow for precipitation from a homogeneous solution using urea.

References

Technical Support Center: Gravimetric Determination of Nickel with Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dimethylglyoxime (DMG) for the gravimetric determination of nickel.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.

Q1: My nickel dimethylglyoximate precipitate is not forming, or is dissolving. What are the possible causes?

A1: Several factors can hinder the formation or lead to the dissolution of the nickel dimethylglyoximate precipitate. The most common causes are related to the pH of the solution.

  • Incorrect pH: The quantitative precipitation of nickel dimethylglyoximate occurs in a pH range of 5 to 9.[1][2][3] If the solution is too acidic (pH < 5), the equilibrium will favor the formation of soluble nickel(II) ions, causing the precipitate to dissolve or fail to form.[1][2][3]

  • Insufficient Ammonia: The addition of a slight excess of aqueous ammonia is crucial to ensure the solution is alkaline enough for complete precipitation.[1][3]

  • Excess Acid: The precipitate is soluble in mineral acids.[1][3] Ensure that any initial acidification is properly neutralized before adding the DMG reagent.

Troubleshooting Steps:

  • Check the pH of your solution using a calibrated pH meter or pH paper.

  • If the pH is below 5, add dilute ammonium hydroxide dropwise while stirring until the pH is within the optimal range of 5-9.[1][2][3]

  • If a red precipitate forms upon adding ammonia but disappears with stirring, it indicates the solution is still too acidic. Continue adding ammonia until the precipitate is stable.[4]

Q2: I've added the this compound reagent, but the precipitate is a different color than the expected bright red.

A2: The characteristic color of the nickel dimethylglyoximate precipitate is a vibrant cherry red.[5] Deviations from this color may indicate the presence of interfering ions.

  • Iron Interference: Ferrous ions (Fe²⁺) can form a red-colored complex with this compound.[6] To prevent this, iron is typically oxidized to its ferric state (Fe³⁺) using an oxidizing agent like nitric acid during sample preparation. The ferric ions are then masked by adding tartaric or citric acid, which forms a stable, soluble complex with Fe³⁺, preventing it from reacting with DMG.[2][6]

  • Cobalt Interference: Cobalt forms a soluble complex with this compound.[1][2] While it doesn't typically precipitate, high concentrations of cobalt can lead to co-precipitation, affecting the accuracy of the nickel determination.[7] A double precipitation may be necessary in the presence of high cobalt concentrations.[8]

  • Copper Interference: Copper can also interfere with the precipitation. For samples with more than 3 to 5 mg of copper, a double precipitation is recommended.[8]

Troubleshooting Steps:

  • Review your sample preparation procedure to ensure that steps for managing interfering ions, such as oxidation of iron and addition of masking agents, were correctly followed.

  • If significant interference is suspected, consider techniques like double precipitation to improve the purity of the nickel dimethylglyoximate precipitate.[8]

Q3: The weight of my precipitate seems too high, leading to inaccurate results. What could be the cause?

A3: An unusually high precipitate weight is often due to the co-precipitation of the this compound reagent itself.

  • Excess this compound: While a slight excess of DMG is necessary to ensure complete precipitation of nickel, a large excess should be avoided.[1][3][9] this compound is only slightly soluble in water and can precipitate out of the solution, especially if a large volume of the alcoholic reagent is used, leading to a positively biased result.[2][10]

  • High Alcohol Concentration: The nickel dimethylglyoximate complex is slightly soluble in alcoholic solutions.[1][2][3][9] Adding a large excess of the alcoholic DMG solution can increase the solubility of the precipitate, leading to a negative error. However, the co-precipitation of the reagent itself from a large excess is a more common cause of positive error.

Troubleshooting Steps:

  • Calculate the stoichiometric amount of this compound required for your sample and use only a slight excess.

  • Minimize the volume of the alcoholic DMG solution added. It is recommended to use a 1% solution of this compound in ethanol.[6]

  • Ensure the solution is properly mixed and allowed to digest to promote the formation of a pure, crystalline precipitate.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful precipitation of nickel with this compound.

ParameterOptimal Value/RangeNotes
pH for Precipitation 5 - 9Precipitation is quantitative within this range.[1][2][3]
This compound Solution 1% in 95% ethanolA common concentration for the reagent.[6]
Reagent Ratio Slight excessA large excess can lead to co-precipitation of the reagent.[1][3][9]
Drying Temperature ~120 °CFor drying the final precipitate to a constant weight.[11]
Gravimetric Factor 0.2032To convert the weight of Ni(C₄H₇N₂O₂)₂ to the weight of Ni.[12]

Experimental Protocol: Gravimetric Determination of Nickel

This protocol outlines the key steps for the gravimetric determination of nickel using this compound.

1. Sample Preparation: a. Accurately weigh a sample containing a known amount of nickel (not to exceed 100 mg of Ni) into a beaker.[12] b. Dissolve the sample in an appropriate acid (e.g., nitric acid). If iron is present, ensure it is oxidized to the ferric state.[6] c. If interfering ions like iron are present, add a masking agent such as tartaric acid or citric acid.[2][6] d. Dilute the solution with distilled water.

2. Precipitation: a. Gently heat the solution to about 60-80 °C. Do not boil.[6] b. Add a 1% alcoholic solution of this compound slowly while stirring. A slight excess is required. c. Add dilute ammonium hydroxide dropwise with constant stirring until the solution is slightly ammoniacal and a red precipitate forms.[1][3] d. Allow the beaker to stand on a steam bath for at least one hour to allow for complete precipitation and digestion of the precipitate.[12]

3. Filtration and Washing: a. Allow the solution to cool to room temperature. b. Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity. c. Wash the precipitate several times with cold water containing a small amount of ammonium hydroxide until the washings are free of chloride ions (test with acidic silver nitrate solution).[2]

4. Drying and Weighing: a. Dry the crucible containing the precipitate in an oven at approximately 120 °C until a constant weight is achieved.[11] b. Cool the crucible in a desiccator before each weighing. c. Calculate the mass of the nickel dimethylglyoximate precipitate.

5. Calculation: a. Multiply the mass of the precipitate by the gravimetric factor of 0.2032 to determine the mass of nickel in the sample.[12]

Visualizations

The following diagrams illustrate key relationships and workflows in the gravimetric determination of nickel.

logical_relationship cluster_solution Solution Conditions cluster_outcome Precipitation Outcome Optimal_pH Optimal pH (5-9) Accurate_Precipitation Accurate Ni(DMG)₂ Precipitation Optimal_pH->Accurate_Precipitation Leads to Excess_DMG Excess DMG Reagent Inaccurate_High Inaccurate Result (High Bias) Excess_DMG->Inaccurate_High Causes Co-precipitation Insufficient_DMG Insufficient DMG Reagent Incomplete_Precipitation Incomplete Precipitation (Low Bias) Insufficient_DMG->Incomplete_Precipitation Results in

Caption: Logical relationship of DMG concentration on precipitation accuracy.

experimental_workflow Start Start Sample_Prep 1. Sample Preparation (Dissolution, Masking) Start->Sample_Prep Precipitation 2. Precipitation (Add DMG, Adjust pH) Sample_Prep->Precipitation Digestion 3. Digestion (Heating) Precipitation->Digestion Filtration 4. Filtration & Washing Digestion->Filtration Drying 5. Drying & Weighing Filtration->Drying Calculation 6. Calculation Drying->Calculation End End Calculation->End

References

Minimizing co-precipitation of other metals with nickel-DMG complex

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nickel-dimethylglyoxime (DMG) precipitation. The focus is on minimizing the co-precipitation of other metals to ensure the purity of the nickel-DMG complex.

Frequently Asked Questions (FAQs)

Q1: What is co-precipitation in the context of nickel-DMG complexation?

A1: Co-precipitation is the undesired precipitation of impurities along with the target analyte, in this case, the nickel-dimethylglyoxime (Ni(DMG)₂) complex. When other metal ions present in the solution are incorporated into the nickel-DMG precipitate, it leads to inaccurate quantitative analysis and a less pure product. This can occur through surface adsorption, occlusion (physical trapping within the crystal), or the formation of mixed crystals.

Q2: Which metal ions most commonly co-precipitate with the nickel-DMG complex?

A2: The most common interfering ions in nickel determination using DMG are Iron (Fe³⁺), Cobalt (Co²⁺), and Copper (Cu²⁺).[1][2] Ferrous ions (Fe²⁺) can also form a red-colored complex with DMG. Other metals like Chromium (Cr³⁺) can also interfere by precipitating as insoluble hydroxides in the buffered solution.[3]

Q3: How does pH affect the precipitation of the nickel-DMG complex and co-precipitation of other metals?

A3: The pH of the solution is a critical factor. The quantitative precipitation of the nickel-DMG complex occurs in a pH range of 5 to 9.[3][4][5]

  • Below pH 5: In acidic conditions, the equilibrium shifts, favoring the dissolution of the Ni(DMG)₂ complex back into the solution, leading to incomplete precipitation.[4][5][6] The DMG reagent, being a weak acid, also remains undissociated in a strongly acidic medium, making the necessary anion unavailable for complexation.[6]

  • Above pH 9: In highly alkaline solutions, there is an increased risk of precipitating interfering metal hydroxides, such as Fe(OH)₃.

  • Optimal Range: A pH of 8 has been identified as optimal for achieving high nickel precipitation (98.5%) while minimizing cobalt co-precipitation to around 20%.[7]

Q4: What are masking agents and how do they prevent co-precipitation?

A4: Masking agents are chemicals that form stable, soluble complexes with interfering ions, preventing them from reacting with DMG or precipitating under the experimental conditions.[8][9] For example, tartaric or citric acid is commonly added to form a stable complex with iron (III), keeping it in the solution and preventing its precipitation as ferric hydroxide when the solution is made alkaline.[2][3]

Q5: Why is an alcoholic solution of DMG used, and are there any precautions?

A5: Dimethylglyoxime has low solubility in water.[3] Therefore, it is typically dissolved in an alcohol like ethanol to prepare the precipitating reagent.[10] However, the final nickel-DMG complex is slightly soluble in alcohol.[4][10] Consequently, adding a large excess of the alcoholic DMG solution should be avoided not only because the reagent itself might precipitate but also to minimize the dissolution of the nickel complex, which would lead to lower yields.[4][5]

Troubleshooting Guide

Problem 1: Low yield of the red nickel-DMG precipitate.

Possible Cause Solution
pH is too low (acidic). The nickel-DMG complex is soluble in mineral acids.[4][5] Ensure the solution is buffered to a pH between 5 and 9.[3] An ammonia or citrate buffer is commonly used.[3][4] Check the pH after adding DMG and adjust with dilute ammonia solution if necessary.[3]
Insufficient DMG reagent. Add a slight excess of the 1% DMG solution to ensure all nickel ions have precipitated. You can test for completeness by adding a few more drops of DMG to the clear supernatant after the precipitate has settled; no further precipitation should occur.[3]
Excess alcohol from DMG solution. Avoid adding a large excess of the alcoholic DMG solution, as the Ni(DMG)₂ precipitate is slightly soluble in it.[4] Keep the volume of the chelating agent small to minimize this error.[3]
Sample weight is too low. Ensure the initial sample contains a sufficient quantity of nickel for a weighable amount of precipitate to form.

Problem 2: The precipitate is contaminated, showing a brownish or off-color appearance.

Possible Cause Solution
Co-precipitation of Iron (Fe³⁺) as hydroxide. Iron interference is common, especially in samples like steel. Add a masking agent like tartaric acid or citric acid before making the solution alkaline with ammonia.[3] This will form a soluble complex with the iron and prevent its precipitation.[3]
Co-precipitation of Cobalt (Co²⁺). Cobalt co-precipitation increases as the pH decreases from 7 to 6.[7] Maintain the pH at 8 to minimize cobalt co-precipitation.[7] If high cobalt is present, a larger amount of DMG may be required as cobalt forms a soluble complex with it.[4][5]
Co-precipitation of Copper (Cu²⁺). Copper interference can be eliminated by precipitating in a solution containing tartrate and sodium thiosulfate at a pH of 5.5–6.5.[1][11]
DMG reagent precipitates. A large excess of the DMG reagent can crystallize out with the chelate.[3][4] Add the DMG solution slowly and with stirring, and avoid using a significant excess.

Problem 3: The precipitate is very bulky and difficult to filter.

Possible Cause Solution
Rapid precipitation. Rapid formation of the precipitate leads to smaller, less dense particles.
Homogeneous Precipitation. To obtain a denser and more easily filterable precipitate, perform a homogeneous precipitation. Adjust the pH to 3 or 4, add the DMG, and then slowly raise the pH by adding urea and gently heating the solution.[3] The slow hydrolysis of urea gradually produces ammonia, leading to a slow and uniform precipitation of the complex.[3] Another method is to add DMG to a slightly acidic solution and then slowly add ammonia.[4]

Data Presentation

Table 1: Effect of pH and Ni/DMG Ratio on Nickel Precipitation and Cobalt Co-precipitation

This table summarizes the efficiency of nickel precipitation and the extent of cobalt co-precipitation under varying pH and stoichiometric ratios of Nickel to DMG. The data indicates that a pH of 8 and a Ni/DMG ratio of 0.2 provide optimal conditions for maximizing nickel recovery while minimizing cobalt contamination.[7]

Ni/DMG RatiopHNickel Precipitation (%)Cobalt Co-precipitation (%)
0.36~95~60
0.37>95~30
0.38>95<20
0.26~98~55
0.27~98.5~25
0.2 8 98.5 ~20
0.16>99~60
0.17>99~35
0.18>99~25

Data adapted from a study on nickel separation from cobalt in citrate media.[7]

Experimental Protocols

Protocol: Gravimetric Determination of Nickel with Minimized Co-precipitation of Iron

This protocol provides a detailed methodology for precipitating nickel using DMG while masking iron, a common interfering ion.

  • Sample Preparation: Accurately weigh a sample containing nickel and dissolve it in an appropriate acid (e.g., hydrochloric acid). If ferrous ions (Fe²⁺) are present, they should be oxidized to ferric ions (Fe³⁺) using nitric acid. Dilute the sample to approximately 150 mL with distilled water.

  • Masking of Interfering Ions:

    • To prevent the precipitation of iron, add an adequate amount of a masking agent. For instance, add 20% tartaric acid solution.[3]

    • The solution should be heated to near boiling (60-80°C).[3][10]

  • pH Adjustment (Initial): While the solution is hot, slowly add dilute ammonium hydroxide until the solution is slightly alkaline. A distinct smell of ammonia should be present.[3] If a precipitate (like iron hydroxide) forms, it indicates insufficient masking agent. In this case, re-acidify the solution with HCl, add more tartaric acid, and then neutralize again with ammonia.[3]

  • Precipitation of Nickel-DMG:

    • Ensure the solution is heated to 60-80°C.[10]

    • Slowly add a 1% alcoholic solution of this compound with constant stirring. A slight excess is required.

    • Immediately follow with the dropwise addition of dilute ammonia solution until the red nickel-DMG complex precipitates and the solution is slightly ammoniacal.

  • Digestion of the Precipitate:

    • Keep the beaker with the precipitate on a hot plate or in a water bath at 60°C for at least 30-60 minutes.[3][10] This process, known as digestion, allows smaller particles to dissolve and re-precipitate onto larger ones, resulting in a purer and more filterable precipitate.

    • Allow the solution to cool to room temperature.

  • Filtration and Washing:

    • Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.[3]

    • Wash the precipitate with cold water. To prevent the precipitate from dissolving, the wash water should be made slightly alkaline by adding a few drops of ammonia.[3]

    • Continue washing until the washings are free of chloride ions (test with acidic silver nitrate solution).[3]

  • Drying and Weighing:

    • Dry the crucible containing the precipitate in an oven at 110-120°C until a constant weight is achieved.[10]

    • Cool the crucible in a desiccator before each weighing.

    • Calculate the percentage of nickel in the original sample from the weight of the Ni(C₄H₇N₂O₂)₂ precipitate.

Visualizations

Experimental Workflow for Minimizing Co-precipitation

experimental_workflow Workflow for Minimizing Co-precipitation with Ni-DMG cluster_prep 1. Preparation cluster_masking 2. Masking cluster_precipitation 3. Precipitation cluster_analysis 4. Analysis start Start: Dissolve Sample identify_ions Identify Potential Interfering Ions (Fe, Co, Cu, Cr) start->identify_ions add_masking Add Masking Agent (e.g., Tartrate/Citrate for Fe) identify_ions->add_masking heat_solution Heat Solution to 60-80°C add_masking->heat_solution adjust_ph Adjust pH to Alkaline (Ammonia Solution) heat_solution->adjust_ph add_dmg Slowly Add DMG with Stirring adjust_ph->add_dmg digest Digest Precipitate (30-60 min) add_dmg->digest filter_wash Filter and Wash Precipitate digest->filter_wash dry_weigh Dry to Constant Weight and Weigh filter_wash->dry_weigh end End: Calculate %Ni dry_weigh->end

Caption: A step-by-step workflow for the selective precipitation of nickel using DMG.

Logical Relationships in Selective Precipitation

logical_relationships Interactions in Selective Ni-DMG Precipitation Ni Ni²⁺ Ni_DMG Ni(DMG)₂ (Red Precipitate) Ni->Ni_DMG reacts with DMG DMG DMG->Ni_DMG Fe Fe³⁺ (Interfering Ion) Fe_Tartrate Soluble Fe-Tartrate Complex Fe->Fe_Tartrate complexed by Fe_OH Fe(OH)₃ (Brown Precipitate) Fe->Fe_OH precipitates with Tartrate Tartrate/Citrate (Masking Agent) Tartrate->Fe_Tartrate Fe_Tartrate->Fe_OH prevents OH OH⁻ (from Ammonia) OH->Fe_OH

Caption: Diagram illustrating how masking agents prevent iron interference.

References

Dissolution of Nickel Dimethylglyoxime Precipitate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with dissolving nickel dimethylglyoxime (Ni(DMG)₂) precipitate for further analysis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind dissolving nickel this compound precipitate?

The dissolution of the nickel this compound (Ni(DMG)₂) precipitate, a vibrant red solid, is based on shifting the chemical equilibrium of its formation. The complex is stable in neutral or slightly alkaline conditions (pH 5-9).[1][2][3] By introducing a strong acid, the this compound ligand is protonated. This breaks the coordination complex with the nickel(II) ion, causing the precipitate to dissolve and releasing the Ni²⁺ ions back into the solution.[4][5]

Q2: Which acids are effective for dissolving Ni(DMG)₂ precipitate?

Strong mineral acids are the most effective reagents for dissolving Ni(DMG)₂ precipitate. These include:

  • Nitric Acid (HNO₃)

  • Hydrochloric Acid (HCl)

  • Sulfuric Acid (H₂SO₄)

The choice of acid may depend on the subsequent analytical method.

Q3: Can the dissolution method affect the downstream analysis?

Yes, the choice of acid and the dissolution procedure can impact your subsequent analysis. For instance, when preparing samples for Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS), it is crucial to use high-purity acids to avoid introducing metallic contaminants. For titrimetric methods like EDTA titration, the acid used to dissolve the precipitate will affect the pH adjustment steps required before titration.

Q4: Are there any safety precautions to consider during dissolution?

Always handle strong acids in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When diluting acids, always add the acid to water, never the other way around, to prevent a violent exothermic reaction.

Troubleshooting Guide

Issue: The Ni(DMG)₂ precipitate is not dissolving completely.

  • Possible Cause 1: Insufficient acid concentration or volume.

    • Solution: Ensure the acid concentration is adequate. For stubborn precipitates, a higher concentration or a larger volume of acid may be necessary. Gently heating the solution on a hot plate can also facilitate dissolution.[2]

  • Possible Cause 2: Inefficient mixing.

    • Solution: Ensure thorough mixing of the acid with the precipitate. If the precipitate is in a filter crucible, you can roll the crucible to ensure the acid coats all surfaces.[1] For larger quantities, using a magnetic stirrer can aid dissolution.

Issue: The final solution for analysis is cloudy or contains a precipitate.

  • Possible Cause 1: Presence of interfering ions.

    • Solution: If the original sample contained ions like iron that can precipitate as hydroxides when the pH is adjusted, the initial precipitation of Ni(DMG)₂ should have been performed in the presence of a masking agent like tartaric or citric acid.[1][6] If cloudiness persists after dissolution, it might be necessary to filter the solution before analysis.

  • Possible Cause 2: Incomplete dissolution of the organic ligand.

    • Solution: While the nickel ions are in solution, some of the this compound ligand might not be fully dissolved, especially in less acidic conditions. Ensuring a sufficiently low pH should resolve this.

Experimental Protocols

Below are detailed methodologies for dissolving nickel this compound precipitate for various analytical techniques.

Protocol 1: Dissolution for Atomic Absorption Spectrometry (AAS) or ICP-OES Analysis

This protocol is suitable for preparing a sample for analysis by AAS or ICP-OES, where the organic matrix needs to be removed.

Method A: Nitric Acid Digestion

  • Transfer the filter paper or crucible containing the Ni(DMG)₂ precipitate to a beaker.

  • In a fume hood, add a small volume of concentrated nitric acid (e.g., 5-10 mL) to the beaker to cover the precipitate.

  • Gently heat the beaker on a hot plate at a low temperature (e.g., 80-100 °C) to initiate the dissolution and digestion of the organic complex.

  • Continue heating until the red precipitate dissolves completely and the solution becomes clear. Reddish-brown nitrogen dioxide gas may be evolved.

  • Carefully evaporate the solution to near dryness to remove excess nitric acid. Do not bake the residue.

  • Allow the beaker to cool to room temperature.

  • Add a small volume of dilute nitric acid (e.g., 1-2% v/v) or deionized water to dissolve the nickel salt residue.

  • Quantitatively transfer the solution to a volumetric flask and dilute to the mark with deionized water for analysis.

Method B: Hydrochloric Acid Treatment

  • Elute the Ni(DMG)₂ complex from a solid phase extraction column or filter with 2 M hydrochloric acid.

  • Collect the eluate in a beaker.

  • Evaporate the solution to dryness on a hot plate in a fume hood.

  • Dissolve the residue in 0.1 M hydrochloric acid.

  • Quantitatively transfer the solution to a volumetric flask and dilute to the mark with 0.1 M hydrochloric acid for AAS analysis.

Protocol 2: Dissolution for EDTA Titration

This protocol is designed for preparing a nickel solution for subsequent quantification by complexometric titration with EDTA.

  • Accurately weigh the dried Ni(DMG)₂ precipitate into a beaker.

  • Add approximately 100 mL of deionized water and bring the mixture to a boil.

  • While boiling, carefully add concentrated sulfuric acid dropwise until the precipitate dissolves completely. This method is noted to be significantly faster than nitric acid digestion for this purpose.

  • Alternatively, concentrated nitric acid can be used for dissolution, though it may take longer.

  • After complete dissolution, cool the solution and proceed with the necessary pH adjustments and indicator addition for the EDTA titration.

Quantitative Data

The following table summarizes a comparison of dissolution times for Ni(DMG)₂ precipitate using different acids for the preparation of a sample for EDTA titration.

Acid UsedApproximate Dissolution Time
Concentrated Nitric Acid~80 minutes
Concentrated Sulfuric Acid~20 minutes[7]

Visualizations

Dissolution Workflow for Further Analysis

DissolutionWorkflow Workflow for Dissolving Ni(DMG)₂ Precipitate cluster_start Starting Material cluster_dissolution Dissolution Step cluster_preparation Sample Preparation for Analysis cluster_analysis Analytical Technique precipitate Ni(DMG)₂ Precipitate (on filter or in crucible) add_acid Add Strong Acid (e.g., HNO₃, HCl, H₂SO₄) precipitate->add_acid Step 1 heating Gentle Heating (Optional, aids dissolution) add_acid->heating Step 2 evaporation Evaporation to Near Dryness (If required by method) heating->evaporation Step 3 redissolution Redissolve in Dilute Acid or Deionized Water evaporation->redissolution Step 4 dilution Quantitative Transfer and Dilution to Final Volume redissolution->dilution Step 5 analysis AAS / ICP-OES / Titration dilution->analysis Step 6

Caption: Experimental workflow for dissolving Ni(DMG)₂ precipitate.

Logical Relationship of Dissolution

DissolutionLogic Principle of Ni(DMG)₂ Dissolution cluster_precipitate Precipitate State cluster_condition Action cluster_equilibrium_shift Equilibrium Shift cluster_result Result NiDMG Insoluble Ni(DMG)₂ Complex (Stable at pH 5-9) AddAcid Addition of Strong Acid (H⁺) NiDMG->AddAcid Protonation Protonation of DMG Ligand AddAcid->Protonation causes ComplexBreakdown Destabilization and Breakdown of the Ni(DMG)₂ Complex Protonation->ComplexBreakdown leads to DissolvedNi Soluble Ni²⁺ Ions and Protonated DMG in Solution ComplexBreakdown->DissolvedNi resulting in

Caption: Logical diagram illustrating the principle of dissolution.

References

Technical Support Center: Gravimetric Analysis of Nickel with Dimethylglyoxime (Ni(DMG)₂)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the filterability of the Ni(DMG)₂ precipitate during gravimetric analysis.

Troubleshooting Guide: Improving Precipitate Filterability

Issue: The Ni(DMG)₂ precipitate is too fine and clogs the filter paper, leading to slow or incomplete filtration.

This is a common issue arising from rapid precipitation, which forms small, poorly-structured crystals. The following solutions can help produce a more easily filterable, crystalline precipitate.

Solution 1: Digestion of the Precipitate

  • Question: My precipitate is very fine and difficult to filter. How can I improve its texture?

  • Answer: After precipitation, the process of "digestion" can significantly improve the filterability of the Ni(DMG)₂ precipitate.[1] Digestion involves heating the precipitate in the mother liquor for a period, which promotes the growth of larger, more perfect crystals at the expense of smaller, less-soluble ones (a process known as Ostwald ripening). This results in a denser, more granular precipitate that is easier to filter.[1][2]

    • Protocol: After the initial formation of the red Ni(DMG)₂ precipitate, heat the beaker on a water bath or hot plate at 60-80°C for 30 to 60 minutes.[1][3][4] Avoid boiling the solution.[5] Allow the precipitate to settle and cool before filtration.

Solution 2: Homogeneous Precipitation

  • Question: I've heard of "homogeneous precipitation." Can this method improve the filterability of my Ni(DMG)₂ precipitate?

  • Answer: Yes, homogeneous precipitation is an excellent technique for producing a dense, easily filterable precipitate.[5][6][7] Instead of adding the precipitating agent (ammonia) directly, it is generated slowly and uniformly throughout the solution. In the case of Ni(DMG)₂, this is typically achieved through the hydrolysis of urea. The slow, controlled increase in pH leads to the formation of larger, more perfect crystals.[2]

    • Protocol: After adding the dimethylglyoxime solution to the acidic nickel solution, add urea. Heat the solution to about 80-85°C.[5] The urea will slowly hydrolyze to produce ammonia, gradually increasing the pH and causing the Ni(DMG)₂ to precipitate in a dense, crystalline form.[2]

Solution 3: Control of Precipitation Conditions

  • Question: Are there other factors during the precipitation step that I can control to improve filterability?

  • Answer: Absolutely. The conditions under which you precipitate the Ni(DMG)₂ play a crucial role in the crystal size and, consequently, the filterability.

    • Rate of Reagent Addition: Add the precipitating agent (ammonia solution) slowly and with constant stirring.[1][8] Rapid addition leads to high local supersaturation, favoring the formation of many small crystals. Dropwise addition promotes the growth of fewer, larger crystals.[9]

    • pH Control: The precipitation should be carried out in a buffered solution to maintain a pH between 5 and 9.[2][5][10] If the pH is too low, the precipitate may dissolve.[2][3][5] Adjusting the pH to 3 or 4 before the slow addition of ammonia can also help in forming a denser precipitate.[2]

    • Temperature: Performing the precipitation in a warm solution (60-80°C) can also contribute to the formation of larger crystals.[3][11]

ParameterConventional PrecipitationHomogeneous PrecipitationBenefit of Homogeneous Precipitation
Precipitant Aqueous AmmoniaUrea (hydrolyzes to ammonia)Slow, uniform generation of precipitant
pH Change Rapid, localizedSlow, gradual, uniformPromotes crystal growth over nucleation
Precipitate Form Often fine, bulky, gelatinousDense, crystallineImproved filterability and purity
Heating Often heated after precipitation (digestion)Heated to promote urea hydrolysis and crystal growthIntegrated digestion and precipitation

Frequently Asked Questions (FAQs)

Q1: Why is the Ni(DMG)₂ precipitate so bulky?

The nickel dimethylglyoximate precipitate has a very bulky character, which means a small mass of precipitate can occupy a large volume.[2][5] This is due to the structure of the complex. Therefore, it is important to use a sample weight that will yield a manageable amount of precipitate.[2][5]

Q2: What is the optimal pH for the precipitation of Ni(DMG)₂?

The quantitative formation of the red Ni(DMG)₂ chelate occurs in a solution buffered in the pH range of 5 to 9.[2][5][10] An ammonia or citrate buffer is commonly used to maintain this pH.[2][5][10]

Q3: Why is an alcoholic solution of this compound used?

This compound is only sparingly soluble in water.[5] Therefore, it is typically prepared as a 1% solution in ethanol or another alcohol.[9]

Q4: Can I add a large excess of the this compound reagent to ensure complete precipitation?

No, a large excess of the DMG reagent should be avoided.[2][3][10] Because the reagent is dissolved in alcohol and is not very soluble in water, adding too much can cause the reagent itself to precipitate, leading to a positive systematic error in your results.[2][3][5]

Q5: What is the purpose of adding tartaric or citric acid?

Tartaric or citric acid is added to prevent the interference of other metal ions, such as iron(III) or chromium(III).[5] These ions can form insoluble hydroxides in the ammoniacal solution. Tartrate and citrate form stable, soluble complexes with these interfering ions, keeping them in solution while the nickel precipitates with DMG.[5]

Q6: What is the correct procedure for washing the Ni(DMG)₂ precipitate?

The precipitate should be washed with cold water to remove any soluble impurities.[11] Washing should continue until the washings are free of chloride ions (this can be tested with an acidic silver nitrate solution).[5]

Q7: At what temperature should I dry the Ni(DMG)₂ precipitate?

The Ni(DMG)₂ precipitate should be dried to a constant weight at a temperature of 110-120°C.[3][12]

Experimental Protocols

Standard Precipitation of Ni(DMG)₂

  • Weigh a suitable amount of the nickel-containing sample into a beaker.

  • Dissolve the sample in dilute hydrochloric acid.

  • Add tartaric or citric acid to complex any interfering ions.

  • Heat the solution to 60-80°C.

  • Add a 1% alcoholic solution of this compound.

  • Slowly add dilute ammonium hydroxide with constant stirring until the solution is slightly alkaline and the red precipitate forms.

  • Digest the precipitate by keeping the solution hot (60-80°C) for 30-60 minutes.

  • Allow the solution to cool to room temperature.

  • Filter the precipitate through a pre-weighed filtering crucible.

  • Wash the precipitate with cold water until the washings are free of chloride.

  • Dry the precipitate in an oven at 110-120°C to a constant weight.

  • Cool the crucible in a desiccator and weigh.

Homogeneous Precipitation of Ni(DMG)₂

  • Follow steps 1-4 of the standard precipitation protocol.

  • Add a 1% alcoholic solution of this compound.

  • Add urea to the solution.

  • Cover the beaker with a watch glass and heat the solution to 80-85°C for about an hour. Do not boil.[5]

  • The red precipitate will form gradually as the urea hydrolyzes.

  • Allow the solution to cool to room temperature.

  • Follow steps 9-12 of the standard precipitation protocol for filtration, washing, drying, and weighing.

Visualizations

Gravimetric_Analysis_Workflow cluster_prep Sample Preparation cluster_precip Precipitation cluster_improve Filterability Improvement cluster_finish Final Steps start Start: Weigh Nickel Sample dissolve Dissolve in HCl start->dissolve complex_interfering Add Tartaric/Citric Acid dissolve->complex_interfering heat_solution Heat to 60-80°C complex_interfering->heat_solution add_dmg Add 1% Alcoholic DMG heat_solution->add_dmg precipitate Precipitate Ni(DMG)₂ add_dmg->precipitate digest Digest Precipitate (Heat) precipitate->digest filter Filter Precipitate digest->filter wash Wash with Cold Water filter->wash dry Dry at 110-120°C wash->dry weigh Weigh Precipitate dry->weigh end End: Calculate %Ni weigh->end

Caption: Workflow for the gravimetric determination of nickel.

Precipitation_Methods cluster_conventional Conventional Precipitation cluster_homogeneous Homogeneous Precipitation start Acidic Ni²⁺ Solution with DMG add_ammonia Rapidly add NH₃ start->add_ammonia Direct Addition add_urea Add Urea and Heat start->add_urea Indirect Generation fine_precipitate Fine, Bulky Precipitate add_ammonia->fine_precipitate slow_filtration Slow Filtration fine_precipitate->slow_filtration slow_hydrolysis Slow Hydrolysis of Urea → NH₃ add_urea->slow_hydrolysis dense_precipitate Dense, Crystalline Precipitate slow_hydrolysis->dense_precipitate easy_filtration Easier Filtration dense_precipitate->easy_filtration

Caption: Comparison of precipitation methods for Ni(DMG)₂.

References

Masking interfering ions like Cu(II) in nickel determination with DMG

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nickel Determination

This guide provides technical support for the determination of Nickel (Ni(II)) using dimethylglyoxime (DMG) in the presence of interfering ions, specifically Copper (Cu(II)).

Frequently Asked Questions (FAQs)

Q1: Why does Copper(II) interfere with the determination of Nickel(II) using DMG?

A1: Copper(II) ions can also react with this compound (DMG) under certain conditions, leading to the formation of a soluble copper-DMG complex or co-precipitation, which can result in inaccurate (typically higher) measurements of nickel. While the characteristic precipitate for nickel is a vibrant red nickel(II) bis(dimethylglyoximate), copper interference can complicate the quantitative analysis.[1][2]

Q2: What is a "masking agent" and how does it work in this context?

A2: A masking agent is a chemical substance that reacts with an interfering ion to form a stable, soluble complex.[3] This prevents the interfering ion (in this case, Cu(II)) from reacting with the precipitating agent (DMG), effectively "masking" its presence and allowing for the selective precipitation of the target ion (Ni(II)).[4]

Q3: What are the most common masking agents used for Cu(II) in nickel determination?

A3: The most common and effective masking agents for copper interference in nickel determination are sodium thiosulfate and a combination of tartrate and thiosulfate.[1][4] Cyanide and EDTA can also act as masking agents for copper, although thiosulfate is frequently cited for this specific application.[3]

Q4: At what pH should the masking of Cu(II) and the precipitation of Ni(DMG)₂ be performed?

A4: The optimal pH for masking copper with sodium thiosulfate is between 5 and 6.[4] Following the masking step, the precipitation of the red nickel(II) bis(dimethylglyoximate) complex is quantitatively achieved in a slightly alkaline or ammoniacal solution, typically at a pH between 7 and 9.[4][5][6] A pH below 5 can cause the nickel complex to redissolve.[6][7]

Q5: Are there other ions besides Cu(II) that can interfere with this analysis?

A5: Yes, other metal ions can also interfere. Iron (Fe(II)/Fe(III)) is a common interferent, forming a red-brown iron hydroxide in the alkaline conditions required for nickel precipitation.[8] Iron interference is typically prevented by adding tartrate or citrate ions, which form a stable, soluble complex with iron.[7][9] Cobalt(II) can form a soluble complex with DMG, and Palladium(II) can form a precipitate from acidic solutions.[6][10]

Troubleshooting Guide

Problem 1: The final precipitate is not the expected bright red color; it has a brownish or off-color tint.

  • Possible Cause: This often indicates the presence of interfering Iron (Fe(III)) ions, which can precipitate as iron(III) hydroxide in the alkaline solution.[8]

  • Solution: Ensure that a sufficient amount of a complexing agent for iron, such as tartaric acid or citric acid, was added to the solution before making it alkaline with ammonia.[7][9] This will keep the iron in a soluble complex.

Problem 2: The results for nickel concentration are consistently and unexpectedly high.

  • Possible Cause 1: Incomplete masking of Copper(II) ions. If not properly complexed, copper can co-precipitate, adding to the final weight of the precipitate.[2]

  • Solution 1: Verify the pH of the solution during the masking step. For sodium thiosulfate, the pH should be maintained between 5 and 6.[4] Also, ensure an adequate amount of the masking agent has been added to complex all the copper present.

  • Possible Cause 2: A large excess of the alcoholic DMG reagent was added. Since DMG is not very soluble in water, a large excess can cause the reagent itself to precipitate along with the nickel complex, artificially inflating the final mass.[6][7]

  • Solution 2: Add only a slight excess of the 1% DMG solution to ensure complete precipitation of nickel without causing precipitation of the reagent itself.

Problem 3: No precipitate or very little precipitate forms after adding DMG and ammonia.

  • Possible Cause: The solution is too acidic. The nickel-DMG complex is soluble in strong mineral acids, and if the pH is too low (below 5), the precipitation will be incomplete or may not occur at all.[6][7]

  • Solution: Check the pH of the solution after adding the DMG reagent and before heating. Slowly add dilute ammonia solution until the solution is distinctly alkaline (a faint smell of ammonia should be present) and the red precipitate forms. A pH between 7 and 9 is ideal.[5][6]

Problem 4: The precipitate is difficult to filter and appears very fine and not crystalline.

  • Possible Cause: The precipitate was formed too quickly from a cold solution. Rapid precipitation often leads to smaller, less-filterable particles.

  • Solution: For a more crystalline and easily filterable precipitate, the precipitation should be carried out from a hot solution. After adding the DMG, heat the solution gently on a water bath for about 30-60 minutes to promote the growth of larger crystals.[11] Allow it to cool slowly before filtration.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful determination of nickel with DMG in the presence of copper.

ParameterValuePurposeReference
Masking pH for Cu(II) 5.0 - 6.5Optimal range for complexing Cu(II) with thiosulfate.[1][4]
Precipitation pH for Ni(II) 7.0 - 9.0Ensures quantitative precipitation of Ni(DMG)₂.[5][6]
Drying Temperature 110 - 120 °CTo dry the final Ni(DMG)₂ precipitate to a constant weight.[11]
DMG Reagent Concentration 1% (w/v) in ethanolStandard concentration for the precipitating agent.[9]

Experimental Protocol: Gravimetric Determination of Ni(II) with Cu(II) Masking

This protocol outlines the key steps for the selective precipitation and quantification of nickel from a sample containing copper.

  • Sample Preparation: Accurately weigh a sample containing nickel and copper and dissolve it in a suitable acid (e.g., nitric acid) in a fume hood. Gently heat to complete dissolution.

  • Initial pH Adjustment & Iron Masking (if present): Dilute the sample with deionized water. If iron is present, add tartaric or citric acid to complex the Fe(III) ions.[9]

  • Copper(II) Masking: Adjust the pH of the solution to between 5.0 and 6.0 using dilute HCl or NH₄OH. Add a sufficient quantity of sodium thiosulfate solution to completely complex the copper ions.[4] The solution should become colorless as the Cu(II)-thiosulfate complex forms.

  • Precipitation of Nickel(II) Dimethylglyoximate:

    • Heat the solution to approximately 70-80 °C.

    • Slowly add a slight excess of 1% alcoholic this compound solution with constant stirring.[9]

    • While still hot, slowly add dilute ammonia solution dropwise until the solution is slightly alkaline and a bright red precipitate of Ni(DMG)₂ forms.[6]

  • Digestion of Precipitate: Keep the beaker on a water bath at 60-80 °C for 30-60 minutes to allow the precipitate to "digest". This process encourages the formation of larger, more easily filterable crystals.[11]

  • Filtration and Washing:

    • Allow the solution to cool to room temperature. Test the supernatant for complete precipitation by adding a few more drops of DMG solution.

    • Filter the precipitate through a pre-weighed sintered glass crucible (G4).

    • Wash the precipitate several times with cold, dilute ammonia solution and finally with cold deionized water to remove any soluble impurities.[11]

  • Drying and Weighing:

    • Dry the crucible containing the precipitate in an oven at 110-120 °C for at least 1-2 hours.[11]

    • Cool the crucible in a desiccator to room temperature.

    • Weigh the crucible. Repeat the drying and cooling process until a constant weight is achieved.

  • Calculation: Calculate the mass of nickel in the original sample based on the weight of the Ni(C₄H₇N₂O₂)₂ precipitate.

Visualized Workflow

G Workflow for Nickel Determination with Copper Interference A 1. Sample Dissolution (Ni²⁺, Cu²⁺, Fe³⁺ in solution) B Add Tartaric/Citric Acid A->B If Fe³⁺ present D Adjust pH to 5.0-6.0 A->D If no Fe³⁺ C Fe³⁺ Masked (Soluble Fe-Tartrate Complex) B->C C->D E Add Sodium Thiosulfate D->E F Cu²⁺ Masked (Soluble Cu-Thiosulfate Complex) E->F G Heat to 70-80°C Add DMG Reagent F->G H Adjust pH to > 7 (alkaline) with NH₄OH G->H I Precipitation Red Ni(DMG)₂ Forms H->I J Digest, Cool, Filter & Wash I->J K Dry at 110-120°C to Constant Weight J->K L Final Weighing & Calculation K->L

Caption: Logical workflow for the gravimetric determination of nickel.

References

Why is a citrate or tartrate buffer used in the DMG nickel test?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using the dimethylglyoxime (DMG) test for nickel detection.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a citrate or tartrate buffer in the DMG nickel test?

A citrate or tartrate buffer serves two critical functions in the DMG nickel test:

  • Masking Agent for Interfering Ions: The primary role of citrate and tartrate is to act as a chelating or masking agent.[1][2] In solutions containing other metal ions, such as iron (Fe³⁺) and chromium (Cr³⁺), these ions can precipitate as hydroxides in the alkaline conditions required for the nickel-DMG test, leading to false-positive results.[1][3] Citrate and tartrate form stable, soluble complexes with these interfering ions, preventing their precipitation and ensuring the specificity of the test for nickel ions.[1]

  • pH Buffering: The buffer also maintains the solution's pH within the optimal range for the formation of the nickel-DMG complex.[1] The reaction is quantitative in a pH range of 5 to 9.[1] The buffer helps to prevent the solution from becoming too acidic, which would cause the nickel-DMG precipitate to dissolve.[1]

Q2: Why is an alkaline medium necessary for the DMG nickel test?

An alkaline medium, typically achieved using ammonia, is essential for the formation of the characteristic bright red nickel-DMG precipitate.[3] In acidic conditions, the this compound remains protonated, and the lone pair of electrons on the nitrogen and oxygen atoms are not available for donation to form the complex with the nickel (II) ion.[4] A basic medium facilitates the deprotonation of DMG, allowing it to act as a chelating agent.[4]

Q3: Can other buffers be used in place of citrate or tartrate?

While an ammonia buffer can be used to control the pH, citrate and tartrate are specifically recommended when interfering ions like iron and chromium are present due to their ability to form stable, soluble complexes with these metals.[1] If the sample is known to be free of interfering ions, an ammonia buffer may be sufficient to maintain the required alkaline pH.

Troubleshooting Guide

Problem Possible Cause Solution
No red precipitate forms, even though nickel is known to be present. Incorrect pH (too acidic): If the solution is too acidic (pH < 5), the nickel-DMG complex will not form or will dissolve.[1]Ensure the solution is alkaline by adding a sufficient amount of ammonia solution. Use a citrate or tartrate buffer to maintain the pH within the 5-9 range.
Insufficient DMG reagent: An inadequate amount of this compound will result in incomplete precipitation of the nickel ions.Add more of the 1% DMG solution.
A brown or reddish-brown precipitate forms instead of a bright red one. Interference from iron (Fe³⁺): In an alkaline medium without a proper masking agent, iron can precipitate as reddish-brown iron(III) hydroxide, leading to a false positive or an off-color precipitate.[3]Add a citrate or tartrate buffer to the solution before adding the DMG reagent. This will chelate the iron ions and keep them in solution.[1][3]
The red precipitate dissolves after forming. pH of the solution has dropped: The formation of the nickel-DMG complex releases H⁺ ions, which can lower the pH of the solution if it is not adequately buffered.[3]Use a citrate or tartrate buffer to maintain a stable alkaline pH throughout the experiment.
A white precipitate is observed. Excess DMG reagent: this compound is only sparingly soluble in water. Adding a large excess of the alcoholic DMG solution can cause the reagent itself to precipitate.Avoid adding a significant excess of the DMG solution.

Experimental Protocols

Qualitative Spot Test for Nickel

This protocol is a general guideline for the qualitative detection of nickel in a sample.

Reagents:

  • 1% this compound (DMG) in ethanol

  • Ammonia solution (e.g., 1 M)

  • Citrate or Tartrate buffer solution (e.g., 1 M)

  • Sample solution suspected of containing nickel ions

Procedure:

  • Place a few drops of the sample solution into a test tube.

  • Add a few drops of the citrate or tartrate buffer solution and mix.

  • Add a few drops of the 1% DMG solution.

  • Make the solution alkaline by adding ammonia solution dropwise until a distinct smell of ammonia is present.

  • Observe for the formation of a bright, cherry-red precipitate. The appearance of this precipitate confirms the presence of nickel.

Visualizations

DMG Nickel Test Workflow

The following diagram illustrates the logical workflow of the DMG nickel test, highlighting the critical role of the citrate/tartrate buffer.

DMG_Test_Workflow DMG Nickel Test Workflow cluster_sample Sample Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Observation cluster_results Results Sample Sample Solution (May contain Ni²⁺ and interfering ions like Fe³⁺) Buffer Add Citrate/Tartrate Buffer Sample->Buffer Step 1 DMG Add 1% this compound (DMG) Sample->DMG Without Buffer Buffer->DMG Step 2 Ammonia Add Ammonia (to make alkaline) DMG->Ammonia Step 3 DMG->Ammonia Observation Observe for Precipitate Ammonia->Observation Step 4 Interference Brown/Red-Brown Precipitate (e.g., Fe(OH)₃) (Occurs without buffer) Ammonia->Interference If Fe³⁺ is present Positive Bright Red Precipitate (Ni(DMG)₂) Observation->Positive If Ni²⁺ is present Negative No Red Precipitate Observation->Negative If Ni²⁺ is absent

Caption: Workflow of the DMG nickel test highlighting the role of the buffer.

References

False positive and false negative results in dimethylglyoxime spot test

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the dimethylglyoxime (DMG) spot test for nickel detection. Accurate and reliable results are critical in scientific research, and this guide aims to address common issues that can lead to false positive and false negative outcomes.

Troubleshooting Guide: Common Issues and Solutions

Issue Possible Cause Recommended Solution
No color change, but nickel is suspected (False Negative) Low concentration of nickel. The DMG test has a modest sensitivity.[1][2]Concentrate the sample if possible. For solid objects, prolonged contact time with the reagent or pre-treatment with artificial sweat may enhance detection.[3]
The surface of the test object is passivated, for example, by a layer of chromium oxide due to corrosion.[1][4]Gently abrade the surface of the object in an inconspicuous area to expose a fresh layer of the metal before re-testing.
Incorrect pH of the test solution. The reaction requires a neutral or slightly ammoniacal (alkaline) environment.[5][6]Ensure that the ammonia solution is fresh and has not degraded. The pH should be buffered in the range of 5 to 9.[5]
A reddish-brown or other off-color precipitate forms (Potential False Positive) Presence of interfering iron (Fe²⁺ or Fe³⁺) ions, which form a red-brown colored iron hydroxide complex in alkaline conditions.[7]Add a masking agent such as citric acid, tartaric acid, or sodium citrate to the sample solution before adding the DMG reagent.[5][7] These agents will form a colorless, water-soluble complex with iron, preventing its interference.[7]
Presence of other intensely colored ions such as gold (Au³⁺), cobalt (Co²⁺), or dichromate (Cr₂O₇²⁻).[8][9]Consider using masking agents like sodium fluoride or ammonium acetate to minimize interference from other metal ions like Mn(II), Co(II), and Cu(II).[10] If interference is still suspected, a more specific analytical technique may be required for confirmation.
The pink or red color fades over time. The colored complex may not be stable over long periods, especially in the presence of excess oxidizing agents.[9]Record the result within a few minutes of color development. The intensity of the color can provide a qualitative indication of the nickel concentration.[7][11]
Inconsistent results between tests. Contamination of reagents or equipment.Use clean glassware and fresh reagents for each test. Ensure the cotton swabs or applicators are free of any contaminants.
Non-homogenous sample.If testing a solution, ensure it is well-mixed. If testing a solid, test multiple spots to account for any variations in composition.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound spot test for nickel?

The this compound (DMG) test is a highly specific colorimetric method for the detection of nickel (II) ions.[7][11] In a neutral or slightly alkaline solution, two molecules of DMG, a bidentate ligand, chelate with a nickel (II) ion to form a bright cherry-red, insoluble complex called nickel dimethylglyoximate.[6][7] This distinct color change serves as a positive indicator for the presence of nickel.[7]

Q2: What are the primary causes of false positive results?

The most common cause of a false positive result is the presence of iron (Fe²⁺ or Fe³⁺) ions, which can form a reddish-brown precipitate of iron hydroxide in the alkaline test conditions.[7] Other metal ions with strong colors, such as cobalt, gold, and dichromate, can also interfere and mask the characteristic red color of the nickel complex.[8][9]

Q3: How can I avoid false positive results from iron interference?

To prevent interference from iron ions, a masking agent should be used. Adding a few drops of citric acid (or tartrate/citrate ions) to the sample before the DMG reagent will form a stable, colorless complex with the iron, preventing it from precipitating as a colored hydroxide.[5][7]

Q4: Why might I get a false negative result even if nickel is present?

False negatives can occur due to the test's modest sensitivity; it may not detect very low concentrations of nickel.[1][2] Studies have shown the sensitivity to be around 59.3%.[1][2] Another reason can be the condition of the surface being tested; a passivating layer, such as chromium oxide from corrosion, can prevent the nickel from reacting with the DMG.[1][4]

Q5: What is the detection limit of the this compound spot test?

The spot test can detect free nickel down to a limit of approximately 10 parts per million (ppm).[12] It is worth noting that the sensitivity threshold for most nickel-allergic patients is above 11 ppm.[12]

Q6: Can this test be used for quantitative analysis?

The this compound spot test is a qualitative or semi-quantitative method. While the intensity of the red color can give a rough indication of the amount of nickel present, it is not a precise quantitative technique.[7] For accurate quantification of nickel concentration, instrumental methods such as atomic absorption spectrometry (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) are recommended.[3][10]

Quantitative Data Summary

Parameter Value Reference
Sensitivity 59.3%[1][2]
Specificity 97.5%[1][2]
Detection Limit ~10 ppm[12]
Interfering Ions Fe²⁺, Fe³⁺, Co²⁺, Cu²⁺, Au³⁺, Cr₂O₇²⁻, Mn²⁺[7][8][9][10]

Experimental Protocol: this compound Spot Test

This protocol outlines the standard procedure for performing the this compound spot test for the qualitative detection of nickel.

Materials:

  • 1% this compound (DMG) solution in ethanol

  • 10% Ammonium hydroxide solution (or dilute ammonia solution)

  • Cotton-tipped applicators or filter paper

  • Dropper bottles

  • Sample to be tested

  • (Optional) Citric acid solution (as a masking agent)

  • (Optional) Deionized water for sample preparation

Procedure:

  • Sample Preparation:

    • For Solid Objects: Clean the surface of the object to remove any dirt or grease. If the surface may be coated or corroded, gently abrade a small, inconspicuous area.

    • For Solutions: If the sample is a solid, dissolve a small amount in a suitable solvent (e.g., water or dilute acid). If the solution is acidic, it will need to be neutralized or made slightly alkaline in a later step.

  • Application of Reagents:

    • Place 1-2 drops of the 1% DMG solution onto the tip of a cotton applicator or a piece of filter paper.

    • Add 1-2 drops of the 10% ammonium hydroxide solution to the same applicator/paper to make it slightly alkaline.

  • (Optional) Masking of Interfering Ions:

    • If iron interference is suspected, add 1-2 drops of citric acid solution to the sample (if in solution) or apply it to the test surface before the DMG/ammonia mixture.

  • Testing:

    • Press the moistened applicator tip or filter paper firmly against the surface of the object to be tested for 30-60 seconds.

    • If testing a solution, add a few drops of the DMG/ammonia mixture directly to a small volume of the sample solution.

  • Observation:

    • Observe the applicator tip or filter paper for a color change.

    • Positive Result: The formation of a pink to bright cherry-red color indicates the presence of nickel.

    • Negative Result: No color change or a color other than pink/red (e.g., brown, which might indicate iron interference if no masking agent was used) suggests the absence of detectable nickel.

Safety Precautions:

  • This compound and ethanol are flammable. Work in a well-ventilated area away from open flames.

  • Ammonium hydroxide is corrosive and has a strong odor. Handle it with care in a fume hood if possible.

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Troubleshooting Workflow

Troubleshooting_DMG_Test start Start DMG Test observe_result Observe Result start->observe_result positive Pink/Red Color (Positive Result) observe_result->positive Pink/Red no_color No Color Change (Potential False Negative) observe_result->no_color No Color off_color Off-Color (e.g., Brown) (Potential False Positive) observe_result->off_color Other Color end_positive Result is likely valid. positive->end_positive check_ni_conc Is Ni concentration very low? no_color->check_ni_conc check_fe Is Iron (Fe) present? off_color->check_fe check_surface Is surface passivated? check_ni_conc->check_surface No concentrate Concentrate Sample check_ni_conc->concentrate Yes check_ph Is pH correct (alkaline)? check_surface->check_ph No abrade Abrade Surface check_surface->abrade Yes adjust_ph Adjust pH with Ammonia check_ph->adjust_ph No end_negative Nickel likely absent or below detection limit. check_ph->end_negative Yes check_other_ions Other colored ions present? check_fe->check_other_ions No add_masking Add Masking Agent (e.g., Citric Acid) check_fe->add_masking Yes check_other_ions->end_negative No end_alt_method Consider alternative analytical method. check_other_ions->end_alt_method Yes end_retest Re-test Sample concentrate->end_retest abrade->end_retest adjust_ph->end_retest add_masking->end_retest

A workflow for troubleshooting common issues in the DMG spot test.

References

Validation & Comparative

A Comparative Guide to Nickel Detection Reagents: Dimethylglyoxime vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of nickel, the selection of an appropriate detection reagent is a critical first step. Dimethylglyoxime (DMG) has long been the benchmark for nickel analysis, renowned for its selectivity. However, a range of alternative reagents, each with unique characteristics, are available. This guide provides an objective comparison of this compound with other notable nickel detection reagents, supported by experimental data and detailed protocols to inform your selection process.

Performance Comparison of Nickel Detection Reagents

The selection of a suitable reagent for nickel detection is often a trade-off between sensitivity, selectivity, and the complexity of the analytical method. While this compound is lauded for its high specificity, reagents like Nioxime and 1-(2-pyridylazo)-2-naphthol (PAN) offer advantages in certain applications. A summary of their key performance indicators is presented below.

Performance MetricThis compound (DMG)Nioxime (1,2-cyclohexanedione dioxime)1-(2-pyridylazo)-2-naphthol (PAN)Dithiooxamide
Principle of Detection Forms a characteristic bright red precipitate (Ni(DMG)₂) with Ni(II) in a neutral to slightly alkaline medium. The soluble colored Ni(IV)-DMG complex is used for spectrophotometry.Forms a stable, red-colored inner complex with Ni(II) in an aqueous solution.Forms a colored, water-insoluble complex with a large number of metal ions, including nickel.[1]Forms a colored complex with nickel; however, detailed quantitative spectrophotometric data is limited.
Molar Absorptivity (ε) ~1.37 x 10⁴ L mol⁻¹ cm⁻¹ at 530 nm for the Ni(IV)-DMG complex.[2]~1.37 x 10⁴ L mol⁻¹ cm⁻¹ (for a similar Ni(II) complex).[3]1.75 × 10⁴ L mol⁻¹ cm⁻¹ at 567.6 nm.Data not readily available.
Limit of Detection (LOD) 6.3 µg L⁻¹ (flow-based spectrophotometry).[2][4] Another study reported 20.0 µg L⁻¹.[5]2.68 µM.[6]3.4 ng cm⁻² (Sandell's sensitivity).Data not readily available.
Optimal pH Range 6 - 8 for complex formation.[7] 9-12 for a flotation-spectrophotometric method.[8]3 - 10.[3]Data not readily available.Data not readily available.
Common Interferences Cu²⁺, Co²⁺, Fe²⁺.[8] Interference from Fe(III) can be masked with tartaric or citric acid.[2]--Copper and cobalt interfere seriously.[1]
Advantages High specificity for nickel.[2]Enhanced water solubility compared to DMG, simplifying procedures.[3]High sensitivity.Reported to be very sensitive.[1]
Disadvantages Modest sensitivity for some applications.[9][10][11]-Less selective than DMG, forms complexes with many metal ions.[1]Significant interference from copper and cobalt.[1] Limited quantitative data available.

Experimental Protocols

Detailed methodologies for the spectrophotometric determination of nickel using this compound, Nioxime, and PAN are provided below.

Spectrophotometric Determination of Nickel using this compound

Principle: In an alkaline solution and in the presence of an oxidizing agent (e.g., bromine water), nickel(II) ions react with this compound to form a soluble, red-colored nickel(IV)-dimethylglyoxime complex. The intensity of the color, which is proportional to the nickel concentration, is measured using a spectrophotometer.

Reagents:

  • Standard Nickel(II) Solution (10 ppm): Prepare by dissolving a known weight of pure nickel or a nickel salt in dilute acid and diluting to a known volume.

  • 1% (w/v) this compound Solution: Dissolve 1 g of this compound in 100 mL of 95% ethanol.

  • Saturated Bromine Water.

  • Ammonia Solution.

Procedure:

  • Into a series of 50 mL volumetric flasks, add increasing volumes of the standard nickel solution (e.g., 1, 2, 4, 6, 8, 10 mL of 10 ppm solution) to create a calibration curve.

  • To each flask, add 5 mL of saturated bromine water and mix.

  • Add concentrated ammonia solution dropwise until the color of bromine disappears, then add 2 mL in excess.

  • Add 3 mL of the 1% this compound solution and dilute to the 50 mL mark with distilled water.

  • Allow the color to develop for 10-15 minutes.

  • Measure the absorbance of each solution at 445 nm against a reagent blank prepared in the same manner without the nickel standard.

  • Prepare the unknown sample in the same way and measure its absorbance.

  • Plot a calibration curve of absorbance versus nickel concentration and determine the concentration of the unknown sample.

Spectrophotometric Determination of Nickel using Nioxime

Principle: Nioxime (1,2-cyclohexanedione dioxime) reacts with nickel(II) in an aqueous solution to form a stable, red-colored complex. The absorbance of this complex is measured spectrophotometrically.[3]

Reagents:

  • Standard Nickel(II) Solution (as prepared for the DMG method).

  • 0.8% (w/v) Nioxime Solution: Dissolve 0.8 g of Nioxime in 100 mL of a suitable solvent (e.g., ethanol or a slightly alkaline aqueous solution).[3]

  • Buffer solution to maintain the optimal pH (within the 3-10 range).[3]

  • Stabilizing agent such as gum arabic (recommended).[3]

Procedure:

  • Prepare a series of standard nickel solutions in volumetric flasks.

  • Add the buffer solution to each flask to adjust the pH to the optimal range.

  • Add a solution of a stabilizing agent like gum arabic if required.

  • Add a sufficient volume of the 0.8% Nioxime solution to each flask.

  • Dilute to the mark with distilled water and mix well.

  • Allow the color to develop.

  • Measure the absorbance at the wavelength of maximum absorbance (approximately 550-560 nm) against a reagent blank.[3]

  • Prepare and measure the unknown sample under the same conditions.

  • Construct a calibration curve and determine the concentration of the unknown.

Spectrophotometric Determination of Nickel using 1-(2-pyridylazo)-2-naphthol (PAN)

Principle: PAN forms a colored complex with nickel ions, which can be measured spectrophotometrically. The use of a micellar medium, such as cetyltrimethylammonium bromide (CTAB), can enhance the sensitivity and molar absorptivity of the complex and avoids the need for solvent extraction.

Reagents:

  • Standard Nickel(II) Solution (as prepared for the DMG method).

  • PAN Solution: Prepare a solution of PAN in a suitable solvent like ethanol.

  • Cetyltrimethylammonium bromide (CTAB) solution (cationic micellar solution).

  • Buffer solution to maintain the optimal pH.

Procedure:

  • Prepare a series of standard nickel solutions in volumetric flasks.

  • Add the buffer solution to each flask.

  • Add the CTAB solution to create a micellar medium.

  • Add the PAN solution to each flask.

  • Dilute to the mark with distilled water and mix thoroughly.

  • Allow for complex formation.

  • Measure the absorbance at the wavelength of maximum absorbance (around 567.6 nm) against a reagent blank.

  • Prepare and measure the unknown sample following the same procedure.

  • Plot a calibration curve to determine the concentration of the unknown sample.

Visualizing the Workflow and Chemical Reactions

To better illustrate the processes involved in nickel detection, the following diagrams, created using the DOT language, depict a generalized experimental workflow and the chemical reaction for this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_reaction Complexation Reaction cluster_measurement Measurement & Analysis Sample Unknown Sample Buffer Adjust pH (Buffer Solution) Sample->Buffer Standard Standard Ni(II) Solutions Standard->Buffer Reagent Add Reagent (DMG, Nioxime, or PAN) Oxidant Add Oxidizing Agent (for DMG method) Reagent->Oxidant DMG Method Spectro Measure Absorbance (Spectrophotometer) Reagent->Spectro Buffer->Reagent Oxidant->Spectro CalCurve Generate Calibration Curve Spectro->CalCurve Result Determine Ni(II) Concentration CalCurve->Result

Caption: Generalized experimental workflow for spectrophotometric nickel detection.

DMG_Reaction Ni Ni²⁺ Complex Ni(DMG)₂ Complex (Red Precipitate) Ni->Complex Ni->Complex + 2 DMG1 This compound DMG1->Complex DMG2 This compound DMG2->Complex H_plus 2H⁺ Complex->H_plus

Caption: Chelation of Nickel(II) ion by two molecules of this compound.

References

A Comparative Guide to the Spectrophotometric Validation of Nickel Determination using Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation summary of the widely used spectrophotometric method for nickel determination utilizing dimethylglyoxime (DMG). It offers an objective comparison with alternative analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Nickel Analysis

The accurate quantification of nickel is crucial across various scientific disciplines, from environmental monitoring to pharmaceutical and materials science. Spectrophotometry with this compound (DMG) represents a classical and accessible method for this purpose. The formation of a stable, colored nickel-DMG complex allows for its quantification using UV-Vis spectrophotometry. This guide delves into the critical validation parameters of this method and compares it against modern atomic spectroscopy techniques.

Experimental Protocol: Spectrophotometric Determination of Nickel using DMG

This protocol outlines the steps for the determination of nickel using this compound.

1. Reagents and Solutions:

  • Standard Nickel Solution (1000 ppm): Dissolve 6.73 g of (NH₄)₂Ni(SO₄)₂·6H₂O in deionized water containing 2 mL of concentrated H₂SO₄ and dilute to 1 L.[1]

  • This compound Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of ethanol.

  • Oxidizing Agent: Saturated bromine water or ammonium persulfate solution.

  • Ammonia Solution (concentrated): To adjust pH and facilitate complex formation.

  • Buffer Solution (pH 9-12): Boric acid/sodium borate buffer can be used to maintain the optimal pH for the reaction.[2]

2. Calibration Curve Preparation:

  • Prepare a series of standard solutions with known nickel concentrations (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 ppm) by diluting the stock solution.

  • To each standard, add the oxidizing agent, followed by the ammonia solution to reach the optimal pH.

  • Add the DMG solution to form the colored complex.

  • Dilute to a final volume and measure the absorbance at the wavelength of maximum absorbance (λmax), typically around 445 nm.[3]

  • Plot a calibration curve of absorbance versus nickel concentration.

3. Sample Analysis:

  • Prepare the sample solution, performing acid digestion if necessary for solid samples.

  • Treat the sample solution in the same manner as the standards (addition of oxidizing agent, ammonia, and DMG).

  • Measure the absorbance of the sample at the same λmax.

  • Determine the nickel concentration in the sample from the calibration curve.

Method Validation Parameters: Nickel-DMG Spectrophotometry

The performance of the spectrophotometric method for nickel determination using DMG is characterized by several key validation parameters.

ParameterTypical Value/RangeCitation
Linearity Range 0.15 - 1.5 mg L⁻¹[4]
0.02 - 10 µg mL⁻¹[4]
Limit of Detection (LOD) 13 µg L⁻¹[4]
0.089 - 0.690 µg L⁻¹[5]
1.7 x 10⁻⁷ mol L⁻¹[2]
Limit of Quantification (LOQ) 9 x 10⁻⁴ µg mL⁻¹[4]
Precision (RSD) < 3.0%[4]
1.27 - 3.60 %[5]
2.7%[2]
Accuracy (Recovery) 93 - 100%[4]
Good agreement with certified reference materials[2]

Specificity and Interferences:

The primary interferences in the nickel-DMG method are other metal ions that can also form colored complexes with DMG, such as Cu²⁺, Co²⁺, and Fe²⁺.[1][4] Masking agents like citrate or tartrate are often used to prevent the interference of iron.[6][7] The optimal pH for the formation of the nickel-DMG complex is in the alkaline range (pH 9-12), which can also help to minimize some interferences.[2]

Comparison with Alternative Methods

While the spectrophotometric DMG method is robust and widely accessible, other instrumental techniques offer different performance characteristics. Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are common alternatives.

ParameterSpectrophotometry (Ni-DMG)Atomic Absorption Spectrometry (AAS)Inductively Coupled Plasma-OES (ICP-OES)
Principle Colorimetric reaction and light absorptionAtomic absorption of light by free atomsEmission of light from excited atoms in plasma
Linearity Range Typically in the ppm (mg/L) rangeWide linear range, often from ppb to ppmVery wide linear range, from ppb to high ppm
Limit of Detection (LOD) ~10-100 µg L⁻¹~1-10 µg L⁻¹~0.1-1 µg L⁻¹
Precision (RSD) < 5%< 2%< 2%
Interferences Spectral (other colored species), Chemical (ions forming complexes with DMG)Spectral (rare), Chemical (matrix effects), IonizationSpectral (line overlap), Matrix effects
Sample Throughput ModerateHighHigh
Cost LowModerateHigh
Ease of Use Relatively simpleRequires skilled operatorRequires skilled operator

Visualizing the Workflow

To better understand the logical flow of the validation process for the spectrophotometric nickel-DMG method, the following diagram illustrates the key steps involved.

ValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters A Standard & Sample Preparation C Spectrophotometric Measurement A->C I Specificity A->I B Reagent Preparation B->C D Calibration Curve Generation C->D F Accuracy C->F G Precision C->G E Linearity D->E H LOD & LOQ D->H

Caption: Workflow for the validation of the spectrophotometric nickel-DMG method.

Conclusion

The spectrophotometric determination of nickel using this compound remains a viable and cost-effective method, particularly in laboratories without access to more advanced instrumentation. Its validation demonstrates acceptable levels of linearity, accuracy, and precision for many applications. However, for analyses requiring lower detection limits, higher throughput, or dealing with complex matrices with significant interferences, alternative methods such as Atomic Absorption Spectrometry or Inductively Coupled Plasma-Optical Emission Spectrometry offer superior performance. The choice of method should be guided by the specific analytical requirements, sample matrix, and available resources.

References

A Comparative Guide to the Accuracy and Precision of Gravimetric Nickel Analysis with Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of nickel is paramount in various applications, ranging from the analysis of alloys and catalysts to the determination of nickel content in pharmaceutical compounds. While modern instrumental methods offer high throughput and sensitivity, the classical gravimetric analysis using dimethylglyoxime (DMG) remains a highly accurate and reliable reference method. This guide provides an objective comparison of the gravimetric method with common instrumental alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Nickel Analysis Methods

The choice of analytical technique for nickel determination depends on factors such as the required accuracy and precision, sample matrix, concentration of nickel, available equipment, and sample throughput. The following table summarizes the key performance characteristics of the gravimetric method with this compound compared to Graphite Furnace Atomic Absorption Spectrometry (GFAAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Performance CharacteristicGravimetric Analysis with this compoundGraphite Furnace Atomic Absorption Spectrometry (GFAAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Accuracy Excellent, often used as a reference method. Accuracy is primarily dependent on careful technique. For example, in one study, a result of 21.95% was obtained for a sample with a theoretical value of 24.79% Nickel(II) Chloride.[1]Good to Excellent. Accuracy can be evaluated using certified reference materials.Excellent. Method accuracy using NIST SRM 2668 has been shown to be within the 95% confidence intervals.[2]
Precision (RSD%) Excellent. With careful execution, RSDs of <1% are achievable. In an analysis of a nickel sample, results of 21.82%, 21.20%, and 24.86% were obtained, with a mean of 22.63%.Good. Within-run and among-run standard deviations for a reference material were 9.0 and 2.45 µg/L, respectively.[3]Excellent. Among-run precision is typically less than 10% RSD, with better precision observed for quadrupole ICP-MS compared to SF-ICP-MS.[2]
Limit of Detection High (typically in the mg range). Not suitable for trace analysis.Low (typically 1 - 5 µg/L).[3]Very Low (typically 0.1 - 1 µg/L).[4]
Linear Range Not applicable (absolute method).Narrow (typically 1 - 100 µg/L).[3]Wide (from ng/L to mg/L).[4]
Sample Throughput Low. The procedure is manual and time-consuming.Moderate. Can be automated.High. Well-suited for rapid, multi-element analysis.[5][6]
Interferences Can be subject to interferences from other metal ions (e.g., Fe³⁺, Cu²⁺), which can be mitigated by using masking agents like tartrate or citrate.[7]Spectral and chemical interferences can occur, often managed with background correction techniques.Isobaric and polyatomic interferences can be significant but are effectively managed with collision/reaction cells or high-resolution instruments.[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving accurate and reproducible results. Below are representative methodologies for the determination of nickel using gravimetric analysis, GFAAS, and ICP-MS.

Gravimetric Determination of Nickel with this compound

This classical method relies on the selective precipitation of nickel from a solution using an alcoholic solution of this compound. The resulting bright red nickel(II) dimethylglyoximate precipitate is then filtered, dried, and weighed.

1. Sample Preparation:

  • Accurately weigh a sample of the nickel-containing material (to contain 30-40 mg of Ni) into a beaker.

  • Dissolve the sample in a suitable acid (e.g., nitric acid or hydrochloric acid). Heat gently if necessary to aid dissolution.[7]

  • If interfering ions such as iron(III) are present, add a masking agent like tartaric or citric acid.[7]

  • Dilute the solution with distilled water.

2. Precipitation:

  • Heat the solution to 60-80°C.

  • Add a 1% alcoholic solution of this compound in slight excess to the hot solution. A bright red precipitate of nickel(II) dimethylglyoximate will form.[8]

  • Slowly add dilute ammonia solution until the solution is slightly alkaline (pH 7-9) to ensure complete precipitation.[7][9]

  • Digest the precipitate by keeping the solution hot for at least one hour to promote the formation of larger, more easily filterable particles.[10]

3. Filtration and Washing:

  • Filter the hot solution through a pre-weighed sintered glass crucible.

  • Wash the precipitate with hot water until it is free of chloride ions (test the filtrate with silver nitrate solution).

4. Drying and Weighing:

  • Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.[1]

  • Cool the crucible in a desiccator before each weighing.

  • Calculate the mass of nickel in the sample using the gravimetric factor for nickel in nickel(II) dimethylglyoximate (0.2032).[8][10]

Nickel Determination by Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

GFAAS is a highly sensitive technique for determining trace amounts of nickel. It involves injecting a small volume of the sample solution into a graphite tube, which is then heated in a programmed sequence to dry, char, and atomize the sample.

1. Sample Preparation:

  • For aqueous samples, acidification with nitric acid is often sufficient.

  • Solid samples require digestion, typically using a mixture of nitric and other acids in a microwave digestion system to remove the organic matrix.

2. Standard Preparation:

  • Prepare a series of calibration standards by diluting a stock nickel standard solution with acidified deionized water. The concentration of the standards should bracket the expected concentration of the samples.[11]

3. Instrumental Analysis:

  • Set the atomic absorption spectrophotometer to the nickel wavelength of 232.0 nm.[12]

  • Optimize the graphite furnace temperature program for drying, charring, and atomization steps.

  • Inject a known volume of the blank, standards, and samples into the graphite tube.

  • Measure the absorbance of each solution and construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of nickel in the samples from the calibration curve.

Nickel Determination by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for trace and ultra-trace elemental analysis, offering high sensitivity and multi-element capability.

1. Sample Preparation:

  • Similar to GFAAS, aqueous samples are typically acidified, while solid samples require acid digestion to break down the matrix.

2. Standard Preparation:

  • Prepare multi-element calibration standards containing nickel and other elements of interest in the same acid matrix as the samples.

  • An internal standard (e.g., yttrium or rhodium) is typically added to all blanks, standards, and samples to correct for instrumental drift and matrix effects.

3. Instrumental Analysis:

  • Introduce the sample solution into the ICP-MS instrument, where it is nebulized and transported into a high-temperature argon plasma.

  • The plasma atomizes and ionizes the nickel atoms.

  • The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Monitor the intensity of the nickel isotopes (e.g., ⁵⁸Ni and ⁶⁰Ni).

  • Construct a calibration curve by plotting the ratio of the nickel intensity to the internal standard intensity against the concentration of the standards.

  • Determine the nickel concentration in the samples from the calibration curve.[4]

Visualizing the Workflow and Chemical Reaction

To better understand the processes involved, the following diagrams illustrate the experimental workflow for the gravimetric analysis of nickel and the chemical reaction between nickel(II) ions and this compound.

Gravimetric_Nickel_Analysis_Workflow cluster_prep Sample Preparation cluster_precip Precipitation cluster_filter Filtration & Washing cluster_weigh Drying & Weighing A Weigh Sample B Dissolve in Acid A->B C Add Masking Agent (if needed) B->C D Heat Solution C->D E Add this compound D->E F Adjust pH with Ammonia E->F G Digest Precipitate F->G H Filter Precipitate G->H I Wash with Hot Water H->I J Dry to Constant Weight I->J K Cool in Desiccator J->K L Weigh Precipitate K->L M Calculate % Nickel L->M

Caption: Experimental workflow for the gravimetric determination of nickel.

Nickel_DMG_Reaction Ni_ion Ni²⁺ Ni_DMG_complex Nickel(II) dimethylglyoximate (Ni(C₄H₇N₂O₂)₂) (red precipitate) Ni_ion->Ni_DMG_complex + DMG 2 x this compound (C₄H₈N₂O₂) DMG->Ni_DMG_complex H_ions 2H⁺

Caption: Chemical reaction of nickel(II) with this compound.[13]

References

A Comparative Guide to Nickel Detection: Dimethylglyoxime Test and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring accurate and sensitive detection of nickel, the choice of analytical method is critical. This guide provides a comprehensive comparison of the widely used dimethylglyoxime (DMG) test in its various forms against other common analytical techniques. Experimental data, particularly the sensitivity and limit of detection (LOD), are presented to facilitate an informed decision based on specific analytical needs.

Performance Comparison of Nickel Detection Methods

The selection of an appropriate method for nickel detection hinges on factors such as the required sensitivity, the concentration range of interest, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the this compound test and several alternative methods.

MethodAnalyteTypical Limit of Detection (LOD)Key AdvantagesKey Disadvantages
This compound (DMG) Spot Test Ni(II) ions~10 ppm[1][2]Simple, rapid, low cost, portableQualitative/semi-quantitative, modest sensitivity[3][4], potential for false negatives
This compound (DMG) Spectrophotometry Ni(II) ions0.0162 - 0.25 ppmGood sensitivity, quantitative, relatively low costSusceptible to interferences from other metal ions, requires sample preparation
This compound (DMG) Gravimetric Analysis Ni(II) ionsNot typically defined; for macro quantitiesHigh accuracy and precision for higher concentrationsTime-consuming, not suitable for trace analysis, requires careful technique
Flame Atomic Absorption Spectroscopy (FAAS) Total Nickel0.0047 - 0.087 ppm[5]Robust, relatively low cost for AASModerate sensitivity, potential for chemical interferences
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Total Nickel< 0.69 µg/L (ppb)High throughput, multi-element capability, good sensitivityHigher equipment cost, spectral interferences can be an issue
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Total Nickel0.056 - 0.248 µg/L (ppb)[2]Excellent sensitivity, multi-element and isotopic analysisHigh equipment and operational cost, susceptible to matrix effects
X-ray Fluorescence (XRF) Spectroscopy Total Nickel10 - 100 ppm[3]Non-destructive, rapid, minimal sample preparationLower sensitivity compared to other methods, matrix effects can be significant
Adsorptive Stripping Voltammetry (AdSV) Ni(II) ions0.5 µg/L (ppb)Very high sensitivity, low instrumentation costSensitive to experimental conditions, potential for interferences

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are the fundamental experimental protocols for the key this compound-based nickel detection methods.

This compound Spot Test

This qualitative test is a rapid screening method for the presence of nickel.

Materials:

  • 1% w/v this compound in ethanol

  • 10% v/v Ammonium hydroxide solution

  • Cotton swabs

  • Sample to be tested

Procedure:

  • Moisten a cotton swab with the ammonium hydroxide solution.

  • Rub the moistened swab against the surface of the object being tested for about 15-30 seconds.

  • Apply a few drops of the 1% this compound solution to the same cotton swab.

  • Observation: A pink or red color developing on the swab indicates the presence of nickel. The intensity of the color can give a rough indication of the amount of nickel present.

Spectrophotometric Determination of Nickel with this compound

This quantitative method relies on the formation of a colored nickel-DMG complex, the absorbance of which is measured.

Materials:

  • Standard nickel solution (e.g., 1000 ppm Ni)

  • 1% w/v this compound in ethanol

  • Saturated bromine water or other oxidizing agent

  • Concentrated ammonium hydroxide

  • Citrate or tartrate solution (to mask interfering ions like Fe³⁺)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Accurately weigh a portion of the sample and dissolve it in a suitable acid. Dilute the solution to a known volume.

  • Complex Formation:

    • Take an aliquot of the sample solution and add the citrate or tartrate solution.

    • Add the oxidizing agent (e.g., bromine water) and mix.

    • Add the 1% this compound solution.

    • Make the solution alkaline by adding concentrated ammonium hydroxide to develop the color.

    • Dilute the solution to a final known volume with deionized water.

  • Measurement:

    • Prepare a series of standard solutions of known nickel concentrations and a blank solution following the same procedure.

    • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (typically around 445 nm) using the blank to zero the instrument.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of nickel in the sample from its absorbance using the calibration curve.

Gravimetric Determination of Nickel with this compound

This is a highly accurate classical method for determining larger quantities of nickel.

Materials:

  • 1% w/v this compound in ethanol

  • Dilute hydrochloric acid

  • Dilute ammonium hydroxide

  • Sintered glass crucible

  • Drying oven

  • Desiccator

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in hydrochloric acid. Dilute with deionized water.

  • Precipitation:

    • Heat the solution to about 70-80°C.

    • Add an excess of the 1% this compound solution with constant stirring.

    • Slowly add dilute ammonium hydroxide until the solution is slightly alkaline to precipitate the bright red nickel(II) dimethylglyoximate complex.

  • Digestion and Filtration:

    • Digest the precipitate by keeping the solution warm for about an hour to allow the precipitate to fully form and settle.

    • Filter the warm solution through a pre-weighed sintered glass crucible.

    • Wash the precipitate with cold deionized water until it is free of chloride ions.

  • Drying and Weighing:

    • Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight.

    • Cool the crucible in a desiccator before weighing it on an analytical balance.

  • Calculation: The weight of the nickel dimethylglyoximate precipitate is used to calculate the percentage of nickel in the original sample using the gravimetric factor for nickel in nickel dimethylglyoximate (0.2032).

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships, the following diagrams are provided.

DMG_Test_Workflow cluster_sample_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample containing Nickel Solution Acidic Solution of Ni(II) Sample->Solution Dissolution Add_DMG Add this compound Solution->Add_DMG Adjust_pH Adjust to Alkaline pH (Ammonia) Add_DMG->Adjust_pH Complex Formation of Red Ni(DMG)₂ Precipitate Adjust_pH->Complex Gravimetric Gravimetric: Filter, Dry, Weigh Complex->Gravimetric Spectrophotometric Spectrophotometric: Measure Absorbance Complex->Spectrophotometric Spot_Test Spot Test: Visual Observation Complex->Spot_Test

Caption: Workflow for Nickel Detection using this compound.

Method_Comparison cluster_dmg This compound (DMG) Methods cluster_alternatives Alternative Instrumental Methods DMG_Spot Spot Test (Qualitative) DMG_Spectro Spectrophotometry (Quantitative, ppm) AAS AAS (ppb-ppm) DMG_Spectro->AAS Increasing Sensitivity DMG_Grav Gravimetric (Quantitative, % level) ICP_OES ICP-OES (ppb) AAS->ICP_OES ICP_MS ICP-MS (< ppb) ICP_OES->ICP_MS AdSV AdSV (< ppb) ICP_MS->AdSV XRF XRF (ppm) DMG_Methods DMG-Based Detection Alternative_Methods Alternative Instrumental Detection

Caption: Comparison of DMG and Alternative Nickel Detection Methods.

References

Unveiling the Specificity of Dimethylglyoxime: A Comparative Guide to its Cross-Reactivity with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethylglyoxime (DMG) is a highly valued reagent in analytical chemistry, renowned for its exceptional selectivity in detecting nickel ions. This property has established it as a cornerstone in both qualitative and quantitative analyses of nickel. However, the reactivity of this compound extends beyond nickel, exhibiting cross-reactivity with a range of other transition metals. Understanding the nuances of these interactions is critical for researchers and professionals in fields where precise metal ion detection is paramount, including in drug development where metal impurities can have significant implications. This guide provides an objective comparison of this compound's performance with various transition metals, supported by experimental data and detailed protocols to aid in the development of selective analytical methods.

Quantitative Data Summary

The interaction of this compound with different transition metals results in the formation of characteristic colored complexes, which can be leveraged for their detection and quantification. The efficiency and sensitivity of these reactions vary significantly depending on the metal ion and the experimental conditions, most notably the pH of the solution.

Metal IonCommon Name of ComplexColor of Precipitate/SolutionOptimal pH for Precipitation/DetectionMolar Absorptivity (ε) / Detection LimitNotes
Nickel(II) Nickel(II) bis(dimethylglyoximate)Bright cherry-red precipitate5 - 9[1][2]Spectrophotometry (445 nm): ε ≈ 1.44 x 10⁴ L mol⁻¹ cm⁻¹[3]; Detection Limit (ATR-IR): 1 ppm[4]Highly specific and sensitive reaction.
Palladium(II) Palladium(II) bis(dimethylglyoximate)Yellow precipitateWeakly acidic (e.g., 0.2M HCl)[5]Spectrophotometry (481 nm): ε ≈ 0.4 x 10⁴ L mol⁻¹ cm⁻¹; Detection Limit: 26.6 ng/mL[6]Forms a stable complex, useful for gravimetric and spectrophotometric analysis.[5]
Copper(II) Copper(II) bis(dimethylglyoximate)Green to brown solution/precipitate[1]AlkalineSpectrophotometry (517 nm): ε ≈ 1.2 x 10⁵ L mol⁻¹ cm⁻¹; Beer's Law Range: 0.05 - 0.995 µg/mLCan interfere with nickel detection, but the complex is soluble under certain conditions.[4]
Cobalt(II) Cobalt(II) this compound complexBrown solution or precipitate[1][7]Neutral to slightly alkalineQualitative test is sensitive. Quantitative methods often involve other reagents.[8]Forms a colored, soluble complex that can interfere with nickel determination.[1]
Iron(II) Iron(II) this compound complexLight red solution or precipitate[1]Alkaline-Interferes with the nickel test by forming a red-brown hydroxide in alkaline conditions. This can be masked with citric or tartaric acid.[9][10]
Platinum(IV) Platinum(IV) this compound complex---Can be partially precipitated with DMG, especially from weakly acidic solutions.[5]

Experimental Protocols

Accurate and selective detection of transition metals with this compound hinges on carefully controlled experimental conditions. Below are detailed methodologies for key experiments.

Spectrophotometric Determination of Nickel(II)

This method is based on the formation of a soluble, colored nickel-dimethylglyoxime complex in the presence of an oxidizing agent.

Reagents:

  • Standard Nickel(II) solution (10 ppm)

  • 1% (w/v) this compound solution in ethanol

  • Saturated Bromine Water

  • Concentrated Ammonia solution

Procedure:

  • Prepare a series of standard solutions of Nickel(II) in the range of 0.5 to 10 ppm in 50 mL volumetric flasks.

  • To each flask, add 5 mL of saturated bromine water and mix well.

  • Add concentrated ammonia solution dropwise until the color of bromine disappears, then add a 2 mL excess.

  • Add 3 mL of 1% this compound solution to each flask.

  • Dilute to the 50 mL mark with distilled water and mix thoroughly.

  • Allow the solutions to stand for 10 minutes for full color development.

  • Measure the absorbance of each solution at 445 nm using a spectrophotometer, with a reagent blank as the reference.

  • Prepare a calibration curve by plotting absorbance versus nickel concentration.

  • Measure the absorbance of the unknown sample prepared in the same manner and determine its nickel concentration from the calibration curve.[5]

Gravimetric Determination of Palladium(II)

This protocol details the precipitation of palladium as a stable complex with this compound for quantitative analysis.

Reagents:

  • Sample solution containing Palladium(II)

  • Diluted Hydrochloric Acid (1:1 v/v)

  • 1% (w/v) this compound solution in ethanol

Procedure:

  • Take a known volume of the sample solution containing palladium.

  • Acidify the solution with diluted hydrochloric acid to approximately 0.2 M HCl.[5]

  • Heat the solution to about 60-80°C.

  • Slowly add a slight excess of the 1% this compound solution with constant stirring. A yellow precipitate of palladium(II) bis(dimethylglyoximate) will form.

  • Allow the solution to stand for at least one hour to ensure complete precipitation.

  • Filter the precipitate through a pre-weighed sintered glass crucible.

  • Wash the precipitate with cold dilute hydrochloric acid and then with hot water until free of chloride ions.

  • Dry the crucible and precipitate in an oven at 110-120°C to a constant weight.

  • The weight of the palladium can be calculated using the gravimetric factor for Pd(C₄H₇N₂O₂)₂.

Spectrophotometric Determination of Copper(II)

This method relies on the formation of a colored copper-dimethylglyoxime complex.

Reagents:

  • Standard Copper(II) solution

  • 1% (w/v) this compound solution in ethanol

  • Buffer solution (e.g., ammonium acetate)

Procedure:

  • Prepare a series of standard copper solutions in a suitable concentration range (e.g., 0.05 to 1 µg/mL).

  • To each standard and the unknown sample in a volumetric flask, add the buffer solution to maintain the optimal pH.

  • Add a fixed volume of the 1% this compound solution.

  • Dilute to the mark with deionized water and mix well.

  • Allow the color to develop for a specified time (e.g., 10 minutes).

  • Measure the absorbance at the wavelength of maximum absorption (around 517 nm) against a reagent blank.

  • Construct a calibration curve and determine the concentration of copper in the unknown sample.

Qualitative Test for Cobalt(II)

This test is based on the formation of a colored soluble complex.

Reagents:

  • Solution to be tested for Cobalt(II)

  • 1% (w/v) this compound solution in ethanol

  • Ammonia solution or Sodium Acetate solution

Procedure:

  • To a small volume of the test solution, add a few drops of the this compound solution.

  • Make the solution slightly alkaline by adding ammonia solution or a sodium acetate solution.

  • The formation of a brown to reddish-brown soluble complex indicates the presence of cobalt.[1][7]

Masking of Iron(II) Interference in Nickel(II) Detection

This procedure prevents the precipitation of iron hydroxides which can interfere with the nickel test.

Reagents:

  • Sample solution containing Nickel(II) and Iron(II)

  • Tartaric acid or Citric acid solution

  • 1% (w/v) this compound solution in ethanol

  • Ammonia solution

Procedure:

  • To the acidic sample solution containing both nickel and iron ions, add a sufficient amount of tartaric acid or citric acid solution. This will form a stable, soluble complex with the iron ions.[9][10]

  • Proceed with the standard procedure for nickel detection by making the solution ammoniacal and adding this compound. The tartrate or citrate complex will keep the iron in solution, preventing the formation of iron hydroxide precipitate and allowing for the selective precipitation of the red nickel(II) bis(dimethylglyoximate).[1]

Visualizing the Chemistry: Reaction Pathways and Experimental Workflows

To further elucidate the chemical interactions and experimental processes, the following diagrams have been generated using Graphviz.

Reaction_Mechanism cluster_Ni Nickel(II) Reaction cluster_Pd Palladium(II) Reaction cluster_Cu Copper(II) Reaction cluster_Co Cobalt(II) Reaction Ni_ion Ni²⁺ Ni_complex Nickel(II) bis(dimethylglyoximate) (Red Precipitate) Ni_ion->Ni_complex pH 5-9 DMG_Ni 2 x this compound DMG_Ni->Ni_complex Pd_ion Pd²⁺ Pd_complex Palladium(II) bis(dimethylglyoximate) (Yellow Precipitate) Pd_ion->Pd_complex Acidic pH DMG_Pd 2 x this compound DMG_Pd->Pd_complex Cu_ion Cu²⁺ Cu_complex Copper(II) bis(dimethylglyoximate) (Soluble Green-Brown Complex) Cu_ion->Cu_complex Alkaline pH DMG_Cu 2 x this compound DMG_Cu->Cu_complex Co_ion Co²⁺ Co_complex Cobalt(II) this compound Complex (Soluble Brown Complex) Co_ion->Co_complex Neutral/Alkaline pH DMG_Co This compound DMG_Co->Co_complex

Fig. 1: Reaction of this compound with various transition metal ions.

Experimental_Workflow start Sample Solution (Potentially containing Ni²⁺, Cu²⁺, Co²⁺, Fe²⁺, Pd²⁺) add_masking Add Masking Agent (e.g., Tartaric Acid for Fe²⁺) start->add_masking adjust_ph_pd Adjust to Acidic pH add_masking->adjust_ph_pd add_dmg_pd Add this compound adjust_ph_pd->add_dmg_pd precipitate_pd Yellow Precipitate (Pd²⁺ present) add_dmg_pd->precipitate_pd filtrate1 Filtrate precipitate_pd->filtrate1 Separate adjust_ph_ni Adjust to pH 5-9 filtrate1->adjust_ph_ni add_dmg_ni Add this compound adjust_ph_ni->add_dmg_ni precipitate_ni Red Precipitate (Ni²⁺ present) add_dmg_ni->precipitate_ni filtrate2 Filtrate precipitate_ni->filtrate2 Separate adjust_ph_cu_co Adjust to Alkaline pH filtrate2->adjust_ph_cu_co observe_color Observe Color Change adjust_ph_cu_co->observe_color color_cu_co Green-Brown (Cu²⁺) or Brown (Co²⁺) Solution observe_color->color_cu_co

Fig. 2: Selective precipitation workflow for transition metals with this compound.

Conclusion

While this compound is an outstandingly selective reagent for nickel, its cross-reactivity with other transition metals necessitates a thorough understanding of the underlying chemistry for accurate and reliable analytical results. By carefully controlling experimental parameters, particularly pH, and employing appropriate masking agents, it is possible to selectively detect and quantify not only nickel but also other metals like palladium. The data and protocols presented in this guide offer a foundational resource for researchers to develop robust analytical methods, ensuring the purity and safety of materials in sensitive applications such as drug development. The provided visualizations of the chemical pathways and experimental workflows serve to further clarify these selective processes.

References

Comparative study of DMG vs. 1,2-Diphenylethanedione monoxime for nickel analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Nickel Analysis: Dimethylglyoxime (DMG) vs. 1,2-Diphenylethanedione Monoxime (Nioxime)

For researchers, scientists, and drug development professionals engaged in the precise quantification of nickel, the selection of an appropriate chelating agent is of paramount importance. This guide provides a detailed comparative study of two notable reagents: the classical and widely utilized this compound (DMG) and the alternative, 1,2-Diphenylethanedione monoxime, also known as Nioxime. This comparison aims to facilitate an informed choice by presenting their respective performance characteristics, supported by experimental data and detailed protocols.

Principle of Detection

Both this compound (DMG) and 1,2-Diphenylethanedione monoxime (Nioxime) are organic reagents that form stable, colored chelate complexes with nickel(II) ions, enabling their determination through gravimetric and spectrophotometric methods.

This compound (DMG) reacts with nickel(II) in a neutral to slightly alkaline medium to form a characteristic bright red precipitate of nickel dimethylglyoximate (Ni(C₄H₇N₂O₂)₂).[1] This insoluble complex is the basis for the highly accurate gravimetric determination of nickel. For spectrophotometric analysis, in the presence of an oxidizing agent in an alkaline solution, DMG forms a soluble, colored nickel(IV)-DMG complex.[1]

1,2-Diphenylethanedione monoxime (Nioxime) behaves similarly to DMG, quantitatively precipitating nickel(II) ions from a solution to form a stable, colored chelate complex.[2] The reaction is typically carried out in a slightly alkaline or buffered solution.[2] For spectrophotometric applications, the formation of a colored nickel-nioxime complex allows for its quantitative determination.

Performance Comparison: DMG vs. Nioxime

The following tables summarize the key performance indicators for both reagents based on available experimental data.

Table 1: General Performance Characteristics

Performance MetricThis compound (DMG)1,2-Diphenylethanedione monoxime (Nioxime)
Principle of Detection Forms a bright red precipitate (Ni(dmg)₂) with Ni(II) in a neutral to slightly alkaline solution for gravimetric and spectrophotometric analysis.[1]Forms a stable, colored chelate complex with Ni(II) in a slightly alkaline or buffered solution, suitable for gravimetric and spectrophotometric analysis.[2]
Specificity/Selectivity High specificity for nickel in an ammoniacal solution. Interference from iron(III) can be mitigated by adding tartaric or citric acid. Cobalt(II) can form a soluble complex and may interfere at high concentrations.[1]Offers good selectivity for nickel. The use of masking agents like tartaric or citric acid is also recommended to prevent interference from other metal ions like iron(III).[2]
Optimal pH Range Quantitative precipitation occurs in a pH range of 5 to 9.[3]The optimal pH range for complex formation is reported to be between 3 and 10 for spectrophotometric methods.[4] For gravimetric analysis, a pH range of 5 to 9 is effective.[2]
Color of Complex Bright red precipitate.[1]Red colored complex.[4]

Table 2: Spectrophotometric Analysis Comparison

ParameterThis compound (DMG)1,2-Diphenylethanedione monoxime (Nioxime)
Molar Absorptivity (ε) Approximately 1.37 x 10⁴ L mol⁻¹ cm⁻¹ at 530 nm for the Ni(IV)-DMG complex.[1]A molar absorptivity of 1.371 × 10⁴ L mol⁻¹ cm⁻¹ has been reported for a similar Ni(II) complex.[4]
Limit of Detection (LOD) A flow-based spectrophotometric method reported a limit of detection of 6.3 µg L⁻¹.[1]A limit of detection of 2.68 µM has been reported.[4]
Wavelength of Max. Absorbance (λmax) Typically around 445-530 nm.[1]550 - 560 nm.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gravimetric Determination of Nickel

1. Using this compound (DMG)

  • Principle: Nickel ions react with an alcoholic solution of DMG in a slightly ammoniacal solution to form a voluminous, bright red precipitate of nickel dimethylglyoximate. This precipitate is then filtered, dried, and weighed.[1]

  • Reagents:

    • Nickel sample solution

    • 1% (w/v) this compound in ethanol

    • Dilute ammonia solution

    • Tartaric or citric acid (if interfering ions like Fe³⁺ are present)

    • Distilled water

  • Procedure:

    • Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid.

    • If iron is present, add tartaric or citric acid to prevent its precipitation.[1]

    • Dilute the solution and heat to 60-80°C.

    • Add a slight excess of the 1% DMG solution with constant stirring.

    • Slowly add dilute ammonia solution until the precipitation is complete (a faint smell of ammonia should be present).

    • Digest the precipitate by keeping the solution hot for 30-60 minutes.

    • Allow the solution to cool to room temperature.

    • Filter the precipitate through a pre-weighed sintered glass crucible.

    • Wash the precipitate with cold distilled water until free of chloride ions.

    • Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight.[1]

    • Cool the crucible in a desiccator and weigh it accurately.

    • The weight of the nickel dimethylglyoximate precipitate is used to calculate the percentage of nickel in the original sample.

2. Using 1,2-Diphenylethanedione monoxime (Nioxime)

  • Principle: Similar to DMG, Nioxime quantitatively precipitates nickel(II) ions from a slightly alkaline or buffered solution to form a stable, colored chelate complex which can be dried and weighed.[2]

  • Reagents:

    • Nickel sample solution

    • 0.8% (w/v) Nioxime solution in a suitable solvent (e.g., ethanol or slightly alkaline water)

    • Dilute ammonia solution or a suitable buffer

    • Tartaric or citric acid (if interfering ions are present)

    • Distilled water

  • Procedure:

    • Prepare the nickel sample solution as described for the DMG method.

    • Add a masking agent like tartaric or citric acid if necessary.[2]

    • Adjust the pH of the solution to the optimal range (5-9) using a buffer or dilute ammonia.[2]

    • Heat the solution to 60-80°C.

    • Add a slight excess of the 0.8% Nioxime solution with constant stirring.

    • Digest the precipitate for approximately 30-60 minutes at an elevated temperature.

    • Cool the solution to room temperature.

    • Filter the precipitate using a pre-weighed filtering crucible.

    • Wash the precipitate with cold distilled water.

    • Dry the precipitate in an oven at 110-120°C to a constant weight.

    • Cool in a desiccator and weigh.

    • Calculate the nickel content based on the weight of the precipitate.

Spectrophotometric Determination of Nickel

1. Using this compound (DMG)

  • Principle: In an alkaline solution and in the presence of an oxidizing agent, nickel(II) ions react with DMG to form a soluble, colored nickel(IV)-dimethylglyoxime complex. The intensity of the color is proportional to the nickel concentration and is measured with a spectrophotometer.[1]

  • Reagents:

    • Standard nickel solutions

    • 1% (w/v) this compound in ethanol

    • Saturated bromine water or other suitable oxidizing agent

    • Concentrated ammonia solution

    • Distilled water

  • Procedure:

    • Prepare a series of standard nickel solutions and a blank.

    • To each standard and the sample solution in a volumetric flask, add the oxidizing agent (e.g., bromine water).

    • Add concentrated ammonia solution to make the solution alkaline.

    • Add the 1% DMG solution and dilute to the mark with distilled water.

    • Allow the color to develop for a specified time.

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically 445-530 nm) against the reagent blank.[1]

    • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

    • Determine the concentration of nickel in the sample from its absorbance using the calibration curve.

2. Using 1,2-Diphenylethanedione monoxime (Nioxime)

  • Principle: Nioxime forms a stable, red-colored complex with Nickel(II) in an aqueous solution. The absorbance of this complex, measured at 550-560 nm, is proportional to the nickel concentration.[4]

  • Reagents:

    • Standard nickel solutions (0.5 to 10 ppm)

    • 0.8% Nioxime solution

    • Buffer solution to maintain pH between 3 and 10

    • Stabilizing agent such as gum arabic (recommended)[4]

    • Distilled water

  • Procedure:

    • Prepare a series of standard nickel solutions and a blank.

    • To each standard and the sample solution in a volumetric flask, add the buffer solution to achieve the optimal pH.

    • Add the stabilizing agent (e.g., gum arabic solution).[4]

    • Add the 0.8% Nioxime solution and dilute to the mark with distilled water.

    • Allow for color development.

    • Measure the absorbance at the wavelength of maximum absorbance (550-560 nm) against a reagent blank.[4]

    • Create a calibration curve by plotting absorbance against the concentration of the standards.

    • Determine the nickel concentration in the sample by comparing its absorbance to the calibration curve.

Mandatory Visualizations

Gravimetric_Analysis_Workflow cluster_DMG DMG Method cluster_Nioxime Nioxime Method DMG_Start Sample Dissolution DMG_Masking Addition of Tartaric/Citric Acid (if Fe³⁺ is present) DMG_Start->DMG_Masking DMG_Heating1 Heating (60-80°C) DMG_Masking->DMG_Heating1 DMG_Precipitation Addition of DMG Solution & Ammonia DMG_Heating1->DMG_Precipitation DMG_Digestion Digestion (30-60 min) DMG_Precipitation->DMG_Digestion DMG_Cooling Cooling DMG_Digestion->DMG_Cooling DMG_Filtration Filtration DMG_Cooling->DMG_Filtration DMG_Washing Washing with Cold Water DMG_Filtration->DMG_Washing DMG_Drying Drying (110-120°C) DMG_Washing->DMG_Drying DMG_Weighing Weighing DMG_Drying->DMG_Weighing DMG_Calculation Calculation of % Ni DMG_Weighing->DMG_Calculation Nioxime_Start Sample Dissolution Nioxime_Masking Addition of Tartaric/Citric Acid (if interfering ions are present) Nioxime_Start->Nioxime_Masking Nioxime_pH_Adjust pH Adjustment (5-9) Nioxime_Masking->Nioxime_pH_Adjust Nioxime_Heating1 Heating (60-80°C) Nioxime_pH_Adjust->Nioxime_Heating1 Nioxime_Precipitation Addition of Nioxime Solution Nioxime_Heating1->Nioxime_Precipitation Nioxime_Digestion Digestion (30-60 min) Nioxime_Precipitation->Nioxime_Digestion Nioxime_Cooling Cooling Nioxime_Digestion->Nioxime_Cooling Nioxime_Filtration Filtration Nioxime_Cooling->Nioxime_Filtration Nioxime_Washing Washing with Cold Water Nioxime_Filtration->Nioxime_Washing Nioxime_Drying Drying (110-120°C) Nioxime_Washing->Nioxime_Drying Nioxime_Weighing Weighing Nioxime_Drying->Nioxime_Weighing Nioxime_Calculation Calculation of % Ni Nioxime_Weighing->Nioxime_Calculation

Caption: Gravimetric analysis workflow for nickel determination.

Spectrophotometric_Analysis_Workflow cluster_DMG_Spec DMG Method cluster_Nioxime_Spec Nioxime Method DMG_Spec_Start Prepare Standards & Sample DMG_Spec_Oxidation Add Oxidizing Agent DMG_Spec_Start->DMG_Spec_Oxidation DMG_Spec_Alkaline Add Ammonia DMG_Spec_Oxidation->DMG_Spec_Alkaline DMG_Spec_Reagent Add DMG Solution DMG_Spec_Alkaline->DMG_Spec_Reagent DMG_Spec_Development Color Development DMG_Spec_Reagent->DMG_Spec_Development DMG_Spec_Measure Measure Absorbance (445-530 nm) DMG_Spec_Development->DMG_Spec_Measure DMG_Spec_Calibrate Construct Calibration Curve DMG_Spec_Measure->DMG_Spec_Calibrate DMG_Spec_Determine Determine Ni Concentration DMG_Spec_Calibrate->DMG_Spec_Determine Nioxime_Spec_Start Prepare Standards & Sample Nioxime_Spec_pH Adjust pH (3-10) Nioxime_Spec_Start->Nioxime_Spec_pH Nioxime_Spec_Stabilizer Add Stabilizing Agent Nioxime_Spec_pH->Nioxime_Spec_Stabilizer Nioxime_Spec_Reagent Add Nioxime Solution Nioxime_Spec_Stabilizer->Nioxime_Spec_Reagent Nioxime_Spec_Development Color Development Nioxime_Spec_Reagent->Nioxime_Spec_Development Nioxime_Spec_Measure Measure Absorbance (550-560 nm) Nioxime_Spec_Development->Nioxime_Spec_Measure Nioxime_Spec_Calibrate Construct Calibration Curve Nioxime_Spec_Measure->Nioxime_Spec_Calibrate Nioxime_Spec_Determine Determine Ni Concentration Nioxime_Spec_Calibrate->Nioxime_Spec_Determine

Caption: Spectrophotometric analysis workflow for nickel.

Conclusion

This compound (DMG) remains the more established and extensively documented reagent for nickel analysis, with a wealth of available data and standardized protocols for both gravimetric and spectrophotometric methods. It offers high sensitivity and selectivity, particularly in gravimetric analysis.

1,2-Diphenylethanedione monoxime (Nioxime) presents itself as a viable alternative, demonstrating comparable performance in gravimetric analysis and offering similar sensitivity in spectrophotometric applications based on the available data. However, comprehensive, validated protocols, especially for spectrophotometry, are less prevalent in the literature compared to DMG.

For researchers requiring a well-validated and highly reliable method with extensive historical data, DMG is the superior choice. Nioxime, however, shows promise as an effective alternative, and further research to establish more comprehensive and standardized analytical protocols could solidify its position as a comparable reagent for nickel analysis.

References

A Comparative Guide to Nickel Detection in Water Samples: Validating Nickel-DMG Strip Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate and timely analysis of nickel concentrations in aqueous solutions, a variety of analytical methods are available. This guide provides a detailed comparison of the performance of rapid nickel-dimethylglyoxime (DMG) strip indicators against established laboratory techniques: Graphite Furnace Atomic Absorption Spectrometry (GFAAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Adsorptive Stripping Voltammetry (AdSV). The following sections present supporting experimental data, detailed methodologies for key experiments, and a visual representation of the nickel-DMG testing workflow.

Data Presentation: Performance Comparison of Nickel Detection Methods

The selection of an appropriate analytical method for nickel determination is often a trade-off between sensitivity, speed, cost, and portability. The following table summarizes the key performance metrics of nickel-DMG test strips and alternative laboratory-based methods.

Parameter Nickel-DMG Strip Indicators Graphite Furnace Atomic Absorption Spectrometry (GFAAS) Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Adsorptive Stripping Voltammetry (AdSV)
Principle Colorimetric reaction forming a red Ni-DMG complex.Atomic absorption of element-specific light by atomized sample.Emission of light from excited atoms in an argon plasma.Electrochemical stripping of nickel complex adsorbed on an electrode.
Detection Limit ~0.05 µg/mL (50 µg/L)[1]1 µg/L[2][3]~82 ng/L (0.082 µg/L) with preconcentration~0.2 µg/L[4]
Linear Range Typically used for semi-quantitative screening1 - 100 µg/L[3]Wide linear range, method dependent0.2 - 8 µg/L[4]
Analysis Time per Sample < 5 minutes3-5 minutes per sample after calibrationMinutes per sample for multi-element analysis5-10 minutes
Cost per Analysis LowModerate to HighHighLow to Moderate
Portability Excellent (field-deployable)No (laboratory-based)No (laboratory-based)Possible with portable potentiostats
Interferences Iron(III) can cause false positives, masked by citrate.[5]Matrix effects can be significant but are reduced with platform and Zeeman correction.[2]Spectral and matrix interferences require correction.[6]Surfactants and other metal ions can interfere.[7]

Experimental Protocols

Detailed methodologies for the colorimetric determination of nickel using DMG and the instrumental analysis via GFAAS, ICP-OES, and AdSV are provided below.

Nickel-DMG Strip Indicator Method

This protocol is based on the well-established colorimetric reaction between nickel ions and dimethylglyoxime in an alkaline medium.[5]

Materials:

  • Nickel-DMG test strips

  • Water sample

  • (Optional) Citric acid solution to mask iron interference

Procedure:

  • Collect the water sample in a clean container.

  • If iron interference is suspected, add a few drops of citric acid solution to the water sample and mix.[5]

  • Dip the reactive end of the nickel-DMG test strip into the water sample for the time specified by the manufacturer (typically a few seconds).

  • Remove the strip and allow the color to develop for the recommended time.

  • Compare the resulting color of the strip to the color chart provided with the kit to estimate the nickel concentration. A characteristic cherry-red color indicates the presence of nickel.[5]

Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

This protocol is a standard method for the determination of trace metals in water.[2][3]

Materials:

  • Atomic Absorption Spectrometer with a graphite furnace and nickel hollow cathode lamp.

  • High-purity argon gas.

  • Nitric acid, concentrated.

  • Nickel standard solutions.

  • Micropipettes.

Procedure:

  • Sample Preparation: For dissolved nickel, filter the water sample through a 0.45 µm filter and acidify to pH < 2 with nitric acid. For total recoverable nickel, digest an unfiltered sample with nitric acid.[8]

  • Instrument Setup: Install the nickel hollow cathode lamp and set the spectrometer to the appropriate wavelength (232.0 nm). Optimize the graphite furnace temperature program for drying, charring, and atomization.[3]

  • Calibration: Prepare a series of nickel standard solutions of known concentrations.

  • Analysis: Inject a small, precise volume (e.g., 20 µL) of the blank, standards, and samples into the graphite furnace.[2][3]

  • Data Acquisition: The instrument will heat the sample through the programmed temperature stages, and the absorbance during atomization is measured.

  • Quantification: A calibration curve is constructed from the absorbance values of the standards, and the nickel concentration in the samples is determined from this curve.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) - EPA Method 200.7

This method is widely used for the simultaneous determination of multiple elements in water and waste.[6][9]

Materials:

  • ICP-OES instrument.

  • High-purity argon gas.

  • Nitric acid and hydrochloric acid.

  • Multi-element standard solutions including nickel.

Procedure:

  • Sample Preparation: For total recoverable metals, the sample is subjected to acid digestion with nitric and hydrochloric acids.[6] For dissolved metals, the sample is filtered and acidified.

  • Instrument Setup: Warm up the plasma and allow the instrument to stabilize. Select the appropriate analytical wavelengths for nickel and other elements of interest.

  • Calibration: Aspirate a blank and a series of multi-element standard solutions to generate calibration curves.

  • Analysis: Aspirate the prepared samples into the plasma. The instrument measures the intensity of the light emitted at the characteristic wavelengths for each element.

  • Data Acquisition and Quantification: The instrument software calculates the concentration of nickel and other elements in the samples based on the calibration curves.

Adsorptive Stripping Voltammetry (AdSV)

This electrochemical technique is highly sensitive for the determination of trace metals.

Materials:

  • Voltammetric analyzer with a suitable electrode (e.g., hanging mercury drop electrode or bismuth film electrode).

  • This compound (DMG) solution.

  • Buffer solution (e.g., ammonia buffer, pH 9.2).

  • Nickel standard solutions.

Procedure:

  • Sample Preparation: Place a known volume of the water sample into the electrochemical cell. Add the buffer solution and the DMG complexing agent.[4][10]

  • Deposition Step: Apply a negative potential to the working electrode for a specific time while stirring the solution. During this step, the nickel-DMG complex adsorbs onto the electrode surface.

  • Stripping Step: After a short equilibration period, scan the potential towards a more negative value. The nickel in the complex is reduced, producing a current peak.

  • Quantification: The height or area of this peak is proportional to the concentration of nickel in the sample. Quantification is typically performed using the standard addition method.

Mandatory Visualization

The following diagram illustrates the workflow and the underlying chemical principle of using a nickel-DMG strip indicator for water sample analysis.

NickelDMG_Workflow cluster_workflow Experimental Workflow cluster_reaction Signaling Pathway (Chemical Reaction) start Start: Water Sample prep Sample Preparation (Optional: Add Citrate to Mask Iron) start->prep dip Dip Ni-DMG Strip into Sample prep->dip develop Allow Color Development dip->develop complex Formation of Red Ni(DMG)₂ Complex dip->complex compare Compare Strip Color to Color Chart develop->compare result Result: Estimated Nickel Concentration compare->result Ni_ion Ni²⁺ (Nickel Ion) in Sample Ni_ion->complex DMG This compound (DMG) on Strip DMG->complex

Caption: Workflow and chemical reaction for nickel detection using DMG strips.

This guide provides a comprehensive comparison to aid in the selection of the most suitable method for nickel analysis in water samples based on specific research and professional needs. While nickel-DMG strip indicators offer a rapid, low-cost, and portable solution for on-site screening, laboratory-based methods like GFAAS, ICP-OES, and AdSV provide higher sensitivity and quantitative accuracy for detailed analysis.

References

A Comparative Guide to Nickel Determination: Gravimetric vs. Spectrophotometric Dimethylglyoxime Methods and ICP-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nickel is paramount in various scientific and industrial fields, from ensuring the safety of pharmaceutical products to controlling the quality of alloys. This guide provides an objective inter-laboratory comparison of three widely used methods for nickel determination: the classical gravimetric method using dimethylglyoxime (DMG), the spectrophotometric method also employing DMG, and the modern instrumental technique of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific analytical needs.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes key quantitative data for the three nickel determination methods.

Performance CharacteristicGravimetric Method (DMG)Spectrophotometric Method (DMG)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Limit of Detection (LOD) Typically in the mg range13 µg/L[1] - 0.41 mg/L0.1 - 1 µg/L
Limit of Quantification (LOQ) Typically in the mg range0.64 µg/mL[1]0.2 - 3.4 µg/L
Linear Range Not Applicable0.15 to 1.5 mg/L[1]Typically wide, from ng/L to mg/L
Precision (RSD%) High (<1%)1-5%[1]< 5%
Sample Throughput LowModerateHigh (with autosampler)
Cost per Sample LowLow to ModerateHigh
Interferences Fe(III), Cu(II), Co(II) can interfere but can be masked.[2]Cobalt (II), gold (III), and dichromate ions can interfere.[3]Isobaric and polyatomic interferences (e.g., from oxides and argides).

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving accurate and reproducible results. Below are representative methodologies for each of the compared nickel determination techniques.

Gravimetric Determination of Nickel using this compound (Based on ISO 6352)

This classical method relies on the precipitation of nickel as a distinctively colored chelate with this compound, which is then dried and weighed.

Principle: Nickel (II) ions react with an alcoholic solution of this compound in a slightly alkaline medium to form a voluminous, bright red precipitate of nickel dimethylglyoximate (Ni(C₄H₇N₂O₂)₂). The precipitate is then collected, washed, dried to a constant weight, and the amount of nickel is determined gravimetrically.

Reagents:

  • 1% this compound solution in ethanol.

  • Dilute ammonia solution.

  • Dilute hydrochloric acid.

  • Tartaric acid (for masking interfering ions like iron).

Procedure:

  • An accurately weighed sample containing nickel is dissolved in an appropriate acid (e.g., a mixture of nitric and hydrochloric acids).

  • Any silica present is dehydrated and removed by filtration.

  • The filtrate is diluted, and tartaric acid is added to complex any interfering ions such as Fe(III).

  • The solution is heated to 60-80°C, and a slight excess of the 1% alcoholic solution of this compound is added with stirring.[4]

  • Dilute ammonia solution is then added dropwise until the solution is slightly ammoniacal, leading to the precipitation of the red nickel dimethylglyoximate.[5]

  • The beaker is placed on a steam bath for 20-30 minutes to allow the precipitate to digest.

  • The precipitate is then filtered through a pre-weighed sintered glass crucible, washed with cold water until free of chloride ions, and dried in an oven at 110-120°C to a constant weight.[4]

  • The weight of the nickel dimethylglyoximate precipitate is used to calculate the percentage of nickel in the original sample.

Spectrophotometric Determination of Nickel using this compound (Based on ISO 4939)

This colorimetric method is based on the formation of a soluble, colored nickel-DMG complex in the presence of an oxidizing agent.

Principle: In an alkaline medium and in the presence of an oxidizing agent (such as bromine water or persulfate), nickel (II) ions react with this compound to form a soluble, red-brown complex. The intensity of the color, which is proportional to the nickel concentration, is measured using a spectrophotometer at a wavelength of maximum absorbance (around 445 nm).[3]

Reagents:

  • Standard nickel solution.

  • 1% this compound solution in ethanol.[3]

  • Alkaline solution (e.g., ammonia or sodium hydroxide).

  • Oxidizing agent (e.g., bromine water, potassium persulfate).

  • Citric acid or tartaric acid solution (to prevent precipitation of iron hydroxides).

Procedure:

  • A known volume of the sample solution is transferred to a volumetric flask.

  • Citric acid or tartaric acid is added to complex any iron present.

  • The oxidizing agent is then added, followed by the this compound solution.

  • An alkaline solution is added to adjust the pH and facilitate color development.

  • The solution is diluted to the mark with distilled water and mixed well.

  • After a specific time for color development (usually within 10 minutes), the absorbance of the solution is measured at approximately 445 nm against a reagent blank.[3]

  • The concentration of nickel is determined by comparing the absorbance to a calibration curve prepared from standard nickel solutions.

Determination of Nickel by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive instrumental technique capable of multi-elemental analysis at trace and ultra-trace levels.

Principle: A liquid sample is introduced into a high-temperature (around 8000 K) argon plasma, which desolvates, atomizes, and ionizes the nickel atoms. The resulting ions are then extracted into a high-vacuum mass spectrometer, where they are separated based on their mass-to-charge ratio. A detector then counts the ions of the specific nickel isotopes (e.g., ⁵⁸Ni and ⁶⁰Ni), and the concentration is determined by comparison to calibration standards.

Procedure:

  • Sample Preparation: Solid samples require acid digestion to bring the nickel into solution. This is often achieved using a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) and heating. Aqueous samples may only require acidification.

  • Instrumental Analysis:

    • The ICP-MS instrument is optimized for parameters such as plasma power, gas flow rates, and lens voltages to achieve maximum sensitivity for nickel.

    • A series of calibration standards are prepared by diluting a certified nickel standard solution.

    • An internal standard is often added to all samples and standards to correct for instrumental drift and matrix effects.

    • The prepared samples and standards are introduced into the ICP-MS.

    • The instrument measures the intensity of the nickel isotopes.

  • Quantification: A calibration curve is constructed by plotting the intensity of the nickel signal against the concentration of the standards. The nickel concentration in the samples is then determined from this calibration curve.

Visualizing the Chemistry and Workflow

To better understand the underlying chemical reaction and the general experimental process, the following diagrams are provided.

Chemical_Reaction Ni2 Ni²⁺ Complex Ni(DMG)₂ Precipitate (Red) Ni2->Complex 2x DMG1 This compound (DMG) DMG1->Complex DMG2 This compound (DMG) DMG2->Complex Base Alkaline Medium Base->Complex Experimental_Workflow A Sample Weighing B Acid Digestion A->B C Dilution B->C D Gravimetric (Precipitation & Filtration) C->D E Spectrophotometric (Color Development) C->E F ICP-MS (Nebulization & Ionization) C->F G Weighing D->G H Absorbance Measurement E->H I Mass-to-Charge Ratio Measurement F->I J Calculation of Nickel Concentration G->J H->J I->J

References

A Comparative Analysis of the Dimethylglyoxime Spot Test and Atomic Absorption Spectrometry for Nickel Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate detection and quantification of nickel is crucial, particularly in contexts such as implantable devices, catalysts, and final drug product purity. Two common methods employed for nickel analysis are the qualitative dimethylglyoxime (DMG) spot test and the quantitative Atomic Absorption Spectrometry (AAS). This guide provides a detailed comparison of these methods, supported by experimental data, to aid in the selection of the appropriate technique for specific analytical needs.

Overview of the Methods

The This compound (DMG) spot test is a rapid, qualitative or semi-quantitative method for detecting the presence of nickel ions.[1] When a solution of DMG in ethanol is applied to a sample in the presence of a mild oxidizing agent and an alkaline environment (typically ammonia), a characteristic bright red-pink precipitate of nickel dimethylglyoximate is formed if nickel is present.[2] This test is valued for its simplicity, low cost, and speed, making it a useful screening tool.[2]

Atomic Absorption Spectrometry (AAS) , on the other hand, is a highly sensitive and quantitative analytical technique used to determine the concentration of specific metal elements in a sample.[3] In AAS, a solution containing the sample is aspirated into a flame or graphite furnace, where it is vaporized and atomized. A light source specific to the element of interest (in this case, a nickel hollow-cathode lamp) is passed through the atomized sample. The amount of light absorbed by the nickel atoms is directly proportional to the concentration of nickel in the sample.[3]

Experimental Protocols

This compound (DMG) Spot Test Protocol

This protocol outlines a standard procedure for the qualitative detection of nickel release from a solid surface.

Reagents and Materials:

  • 1% (w/v) this compound in ethanol

  • 10% (v/v) Ammonium hydroxide solution

  • Cotton-tipped applicators

  • Deionized water

  • Sample to be tested

Procedure:

  • Clean the surface of the object to be tested with deionized water to remove any contaminants and dry it thoroughly.

  • Place two drops of the 1% this compound solution and two drops of the 10% ammonium hydroxide solution onto the tip of a cotton applicator.

  • Gently rub the moistened applicator against the test surface for approximately 30 seconds.

  • Observe the cotton tip for a color change. A pink to red color indicates the presence of nickel. The intensity of the color can give a rough indication of the amount of nickel present.

  • A lack of color change suggests that nickel is not released in detectable quantities under these conditions.

Atomic Absorption Spectrometry (AAS) for Nickel Quantification (Following EN 1811 Standard)

This protocol is a summary of the reference method for measuring nickel release from products intended to come into direct and prolonged contact with the skin, with the quantification step performed by AAS.

Sample Preparation and Nickel Release:

  • The surface area of the sample that will come into contact with the skin is determined.

  • The sample is cleaned and degreased.

  • The sample is immersed in a defined volume of artificial sweat solution (a solution with a specific pH and composition designed to mimic human sweat) for one week (168 hours) at a constant temperature.

AAS Analysis:

  • Instrument Setup:

    • Spectrometer: Atomic Absorption Spect Spectrometer equipped with a graphite furnace or flame atomizer.

    • Light Source: Nickel hollow-cathode lamp.

    • Wavelength: 232.0 nm.

    • Slit Width: As recommended by the instrument manufacturer (e.g., 0.2 nm).

    • Furnace Program (for Graphite Furnace AAS): An optimized program of drying, charring, and atomization steps is used to remove the matrix and then atomize the nickel.

  • Calibration:

    • A series of nickel standard solutions of known concentrations are prepared by diluting a certified stock solution.

    • A calibration curve is generated by measuring the absorbance of each standard and plotting absorbance versus concentration.

  • Sample Measurement:

    • An aliquot of the artificial sweat solution in which the sample was immersed is introduced into the AAS.

    • The absorbance of the sample solution is measured.

  • Quantification:

    • The concentration of nickel in the artificial sweat solution is determined from the calibration curve.

    • The nickel release rate is then calculated and expressed in micrograms per square centimeter per week (µg/cm²/week).

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the DMG spot test in comparison to AAS, based on findings from various validation studies.

ParameterThis compound (DMG) Spot TestAtomic Absorption Spectrometry (AAS)
Principle Colorimetric reaction forming a nickel-DMG complex.Absorption of electromagnetic radiation by free nickel atoms.
Analysis Type Qualitative / Semi-quantitativeQuantitative
Sensitivity Modest to low; can produce false negatives.[4][5] Sensitivity of 45.2% at ≥0.2 μg/cm²/week and 61.1% at >0.5 μg/cm²/week has been reported.[6]High; capable of detecting nickel at parts-per-billion (ppb) levels.
Specificity High for nickel, but can be affected by high concentrations of other metals like iron or copper.[5] Specificity has been reported to be as high as 97.5%.[5]Very high, due to the use of a specific light source for nickel.
Detection Limit Generally considered to be around 0.5 µg/cm²/week for nickel release.[5]Typically in the range of 1-10 µg/L (ppb) in solution.
Speed Rapid (results in minutes).Slower (requires sample preparation and instrument calibration).
Cost Low cost per test.Higher initial instrument cost and operational expenses.
Expertise Minimal training required.Requires a trained operator.

Correlation of Results: A Representative Comparison

The following table provides a representative comparison of results that could be expected when testing various samples with both the DMG spot test and AAS. This data is synthesized from the findings of multiple studies.

Sample IDDMG Spot Test ResultAAS Nickel Release (µg/cm²/week)Interpretation
Sample 1 Positive (Red)3.4Strong positive correlation; high nickel release.
Sample 2 Positive (Pink)0.8Positive correlation; nickel release above the common regulatory limit of 0.5 µg/cm²/week.
Sample 3 Negative< 0.1Correlation; no detectable nickel release by either method.
Sample 4 Negative0.3Discordant Result (False Negative for DMG) ; AAS detects nickel release below the DMG detection limit but at a level that may be of concern for sensitized individuals.[4]
Sample 5 Negative1.2Discordant Result (Significant False Negative for DMG) ; AAS reveals substantial nickel release that is missed by the DMG test.[4][7]

Logical Workflow for Nickel Analysis

The choice between the DMG spot test and AAS often depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for utilizing both methods in a research or quality control setting.

G cluster_0 A Sample for Nickel Analysis B DMG Spot Test (Screening) A->B C Positive Result (Red/Pink) B->C Nickel Detected D Negative Result (No Color) B->D Nickel Not Detected E Semi-quantitative Assessment (e.g., High/Low Release) C->E H Decision Point: Further Action Required? D->H F Atomic Absorption Spectrometry (AAS) for Quantification E->F G Quantitative Nickel Release (µg/cm²/week) F->G I Report Results G->I H->F Yes (High-risk application or regulatory requirement) H->I No

Workflow for Nickel Analysis

Conclusion

The this compound (DMG) spot test and Atomic Absorption Spectrometry (AAS) are complementary methods for the analysis of nickel. The DMG test serves as an excellent, rapid, and cost-effective initial screening tool, with a positive result being a strong indicator of significant nickel release.[5] However, its modest sensitivity means that a negative result is not a definitive confirmation of the absence of nickel release.[4][5][7]

For applications requiring accurate and sensitive quantification of nickel, such as in regulatory compliance for medical devices or ensuring the purity of pharmaceutical products, Atomic Absorption Spectrometry is the indispensable method. Its high sensitivity and specificity provide the reliable quantitative data necessary for critical decision-making. Therefore, a tiered approach, using the DMG test for initial screening followed by AAS for confirmation and quantification of critical samples or in cases of negative DMG results where nickel presence is still a concern, represents a robust and efficient strategy for nickel analysis.

References

Unveiling the Selectivity of Dimethylglyoxime for Nickel in the Presence of Cobalt and Copper: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of nickel is often crucial. Dimethylglyoxime (DMG) has long been a cornerstone reagent for this purpose due to its remarkable selectivity in forming a vibrant red precipitate with nickel(II) ions. However, the presence of other metal ions, particularly cobalt(II) and copper(II), which are frequently found alongside nickel in various matrices, can pose significant analytical challenges. This guide provides an in-depth comparison of methodologies, supported by experimental data, to achieve selective nickel determination using this compound in complex samples.

This compound, a dioxime, forms a stable, insoluble chelate with nickel in a neutral to slightly alkaline medium. The high specificity of this reaction is the foundation of both gravimetric and spectrophotometric methods for nickel quantification. Nevertheless, cobalt and copper ions can interfere, leading to inaccurate results. Understanding and mitigating these interferences are paramount for reliable analysis.

The Challenge of Cobalt and Copper Interference

Cobalt(II) can form a soluble, brown-colored complex with this compound, which can interfere with spectrophotometric analysis and may co-precipitate with the nickel-DMG complex, leading to erroneously high results in gravimetric analysis. Copper(II) can also form a soluble complex with DMG and can be co-precipitated, particularly at higher concentrations.

The key to selective nickel determination lies in the meticulous control of experimental parameters, primarily pH, and the judicious use of masking agents.

Optimizing Selectivity: The Critical Role of pH

The pH of the solution is the most critical factor governing the selective precipitation of nickel with this compound. Nickel forms a quantitative precipitate in a pH range of 5 to 9.[1][2][3] However, the co-precipitation of cobalt is significantly influenced by pH.

Experimental data demonstrates that maintaining a higher pH within the optimal range minimizes cobalt interference. For instance, in a citrate medium, increasing the pH from 6 to 8 drastically reduces the co-precipitation of cobalt while having a negligible effect on the precipitation of nickel.[4]

Data Presentation: Quantitative Analysis of pH and Ni/DMG Ratio Effects

The following table summarizes the impact of pH and the stoichiometric ratio of nickel to this compound (Ni/DMG) on the efficiency of nickel precipitation and the extent of cobalt co-precipitation in a citrate medium.

Ni/DMG RatiopHNickel Precipitation (%)Cobalt Co-precipitation (%)Reference
0.36~98~60[4]
0.37~98~20[4]
0.38~98~20[4]
0.26~98~60[4]
0.27~98~20[4]
0.2898.5~20[4]
0.16~99~60[4]
0.17~99~20[4]
0.18~99~20[4]

Table 1: Effect of pH and Ni/DMG Ratio on Nickel Precipitation and Cobalt Co-precipitation.[4]

As the data indicates, a pH of 8 is optimal for achieving high nickel recovery (98.5%) while minimizing cobalt co-precipitation to approximately 20% with a Ni/DMG ratio of 0.2.[4]

Experimental Protocols for Selective Nickel Determination

Two primary methods for nickel determination using this compound are gravimetric analysis and spectrophotometry. The choice of method often depends on the concentration of nickel and the sample matrix.

Gravimetric Determination of Nickel

This classic method relies on the precipitation, isolation, and weighing of the nickel-dimethylglyoxime complex.

Experimental Protocol:

  • Sample Preparation: Dissolve a known weight of the sample in a suitable acid (e.g., hydrochloric acid) and dilute with distilled water.

  • Masking of Interferents (if necessary):

    • For Copper: Add a solution of sodium thiosulfate. The optimal pH for masking copper with sodium thiosulfate is between 5 and 6.[5] Alternatively, tartrate can be used.[6] A double precipitation may be required for samples with high copper content (more than 3 to 5 mg).[7]

    • For Cobalt and other metals (e.g., Fe, Cr): Add tartrate or citrate ions to form soluble complexes and prevent their precipitation as hydroxides in the alkaline medium.[1]

  • pH Adjustment: Make the solution slightly acidic (pH ~5) with hydrochloric acid.[1]

  • Precipitation: Heat the solution to 60-80°C and add a 1% alcoholic solution of this compound. Then, add dilute ammonium hydroxide solution dropwise with constant stirring until the solution is slightly alkaline (a faint smell of ammonia should be present) to precipitate the scarlet-red nickel-dimethylglyoxime complex.[8] The quantitative precipitation occurs in the pH range of 5-9.[1][2]

  • Digestion: Keep the beaker on a water bath for 30 minutes to allow for complete precipitation and digestion of the precipitate.

  • Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate with cold distilled water containing a few drops of ammonia until the washings are free of chloride ions.

  • Drying and Weighing: Dry the crucible in an oven at 110-120°C to a constant weight. Cool in a desiccator and weigh.

  • Calculation: The weight of nickel is calculated from the weight of the precipitate using the gravimetric factor for nickel in Ni(C₄H₇N₂O₂)₂.

Spectrophotometric Determination of Nickel

This method is suitable for determining trace amounts of nickel and involves the formation of a colored nickel-DMG complex in the presence of an oxidizing agent.

Experimental Protocol:

  • Sample Preparation: Prepare a standard series of nickel solutions and the unknown sample solution.

  • Complex Formation: To each flask, add a saturated solution of bromine water (as an oxidizing agent) followed by a 1% alcoholic solution of this compound. Finally, add ammonium hydroxide to make the solution alkaline and develop the color.

  • Measurement: Dilute the solutions to a known volume with distilled water and measure the absorbance at the wavelength of maximum absorption (λmax), which is typically around 445 nm, against a reagent blank.[9][10]

  • Calibration: Plot a calibration curve of absorbance versus nickel concentration for the standard solutions.

  • Quantification: Determine the concentration of nickel in the unknown sample from the calibration curve.

Interference in Spectrophotometry: Cobalt(II), gold(III), and dichromate ions can interfere under the experimental conditions for spectrophotometric analysis.[9] Therefore, separation or masking of these ions is crucial for accurate results. A flotation method using a complex of Ni and DMG at the aqueous solution-n-hexane interface has been shown to be a simple and selective method for separation and preconcentration of nickel, free from the interference of all cations and anions.[11]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the selective determination of nickel using this compound.

G cluster_prep Sample Preparation cluster_masking Interference Mitigation cluster_precipitation Selective Precipitation cluster_analysis Analysis Sample Sample containing Ni, Co, Cu Dissolution Dissolution in Acid Sample->Dissolution Masking Addition of Masking Agents (e.g., Tartrate, Thiosulfate) Dissolution->Masking pH_Adjust pH Adjustment (5-9) Masking->pH_Adjust Add_DMG Addition of this compound pH_Adjust->Add_DMG Precipitate Ni(DMG)2 Precipitate Add_DMG->Precipitate Gravimetric Gravimetric Analysis (Drying & Weighing) Precipitate->Gravimetric Spectro Spectrophotometric Analysis (Dissolution & Absorbance Measurement) Precipitate->Spectro Result_G Result: % Nickel Gravimetric->Result_G Result_S Result: [Nickel] Spectro->Result_S

Caption: Workflow for selective nickel determination.

Logical Relationship of Selectivity Factors

The interplay between pH, interfering ions, and masking agents is crucial for achieving high selectivity. The following diagram illustrates these relationships.

G cluster_conditions Experimental Conditions cluster_ions Ions in Solution cluster_outcome Outcome pH pH Selectivity High Selectivity for Ni pH->Selectivity Optimal Range (e.g., pH 8) DMG DMG Concentration DMG->Selectivity Sufficient Amount Ni Ni(II) Co Co(II) Interference Interference Co->Interference Cu Cu(II) Cu->Interference Interference->Selectivity Reduces Masking Masking Agents (Tartrate, Thiosulfate) Masking->Co Complexes Masking->Cu Complexes

Caption: Factors influencing the selectivity of DMG for nickel.

Conclusion

The selectivity of this compound for nickel in the presence of cobalt and copper is not absolute but can be significantly enhanced through careful control of experimental conditions. The primary strategies for mitigating interference include:

  • pH Control: Maintaining a pH of around 8 is highly effective in minimizing cobalt co-precipitation.

  • Masking Agents: The use of tartrate, citrate, or thiosulfate is essential for complexing interfering ions like copper and preventing their precipitation.

  • Stoichiometry: Ensuring an appropriate excess of this compound is necessary for the complete precipitation of nickel.

By implementing these strategies, researchers can confidently utilize the classic this compound method for the accurate and selective determination of nickel in complex samples containing cobalt and copper, ensuring the reliability of their analytical results.

References

Safety Operating Guide

Navigating the Safe Disposal of Dimethylglyoxime: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in laboratory settings, the proper handling and disposal of chemical reagents are paramount to ensuring safety and environmental compliance. Dimethylglyoxime (DMG), a standard reagent used in analytical chemistry, particularly for the detection of nickel, is classified as a flammable solid and requires specific procedures for its disposal.[1][2] Adherence to these guidelines is crucial to mitigate risks such as ignition, accidental exposure, and environmental contamination.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, whether in solid form or as a solution. It is essential to consult your institution's Environmental Health and Safety (EHS) department, as local, state, and national regulations must be followed.[3][4][5]

Key Chemical and Safety Data

The following table summarizes essential quantitative data for this compound, providing a quick reference for safety and handling.

ParameterValueNotes
UN Number 1325[4]For transport, classified as a Flammable solid, organic, n.o.s.
GHS Classification Flammable Solid, Category 2[1]Indicates that it is a flammable solid.
Melting Point 239 - 241 °C / 462.2 - 465.8 °F[6]Decomposes upon melting.
Flash Point (1% Solution in Ethanol) 57°F[7]The solution is a flammable liquid.[7]
Solubility in Water Low / InsolubleShould not be disposed of down the drain.[3][8]
Hazard Statements H228: Flammable solid[1]Keep away from heat, sparks, open flames, and other ignition sources.[1]
Disposal Consideration Hazardous Waste[5][9]Must be disposed of through a licensed waste disposal company in accordance with all applicable regulations.[2][4][6][10]

Standard Operating Protocol for this compound Disposal

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Always wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[1][4]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[8]

  • Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6][8]

  • Ignition Sources: As this compound is a flammable solid, ensure there are no open flames, sparks, or hot surfaces nearby.[1][4] Use non-sparking tools when handling the material.[11]

2. Waste Characterization and Segregation:

  • Identify Waste Type: Determine if the waste is solid this compound, a solution (e.g., in ethanol), or contaminated materials (e.g., filter paper, gloves, paper towels).

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4] Keep it separate from incompatible materials such as strong oxidizing agents.[8]

3. Containerization and Labeling:

  • Select Appropriate Container: Use a designated, properly sealed, and compatible hazardous waste container. The container must be in good condition and not leak. For solid waste, a securely sealed drum or pail is appropriate. For liquid waste, use a container approved for flammable liquids.

  • Label Container Clearly: The container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The full chemical name: "this compound" (and any solvents, e.g., "in Ethanol").

    • The associated hazards (e.g., "Flammable Solid," "Toxic").

    • The date accumulation started.

    • The name of the principal investigator or lab group.

4. Spill Management:

  • Minor Spills (Solid):

    • Remove all ignition sources from the area.[3]

    • Wearing appropriate PPE, gently sweep or vacuum up the spilled material and place it in a suitable, labeled container for disposal.[8][12]

    • Avoid generating dust.[3][12] If necessary, wet-brushing can be used.[4]

  • Major Spills:

    • Evacuate the area and alert personnel.[3]

    • Contact your institution's EHS or emergency response team immediately.[3]

    • Prevent the spill from entering drains or waterways.[1][4]

5. Final Disposal Procedure:

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area away from heat and ignition sources.[4][6]

  • Arrange for Pickup: Contact your institution's EHS or a licensed professional waste disposal service to arrange for the collection of the hazardous waste.[2][4][10]

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sewer drain.[3][9][11] Empty containers should be treated as hazardous waste as they retain product residue.[4][5]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points in the this compound disposal process, from initial handling to final removal by a certified service.

G cluster_prep Preparation & Handling cluster_contain Collection & Containerization cluster_label Labeling & Storage cluster_dispose Final Disposal cluster_spill Contingency: Spill A Identify Waste (Solid DMG, Solution, Contaminated Debris) B Wear Required PPE (Goggles, Gloves, Lab Coat) A->B C Work in Ventilated Area (Fume Hood) B->C D Select Compatible Hazardous Waste Container C->D Proceed to Collection E Transfer Waste to Container (Avoid Dust/Spills) D->E F Securely Seal Container E->F Spill Spill Occurs? E->Spill G Label Container: 'Hazardous Waste' 'this compound' 'Flammable Solid' Date & PI Name F->G H Store in Designated, Secure Waste Accumulation Area G->H I Contact EHS or Licensed Waste Disposal Service H->I J Schedule Waste Pickup I->J K Complete Disposal Documentation J->K L Waste Safely Removed K->L Spill_Proc Follow Spill Management Protocol (See Section 4) Spill->Spill_Proc Yes Spill_Proc->E Collect Spill Debris

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling of dimethylglyoxime, a reagent commonly used in analytical chemistry. Adherence to these protocols is critical for minimizing risks and ensuring operational integrity.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is necessary to mitigate exposure risks. The following table summarizes the recommended PPE and safety equipment.

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or eyeglasses with side shields.[1][2][3][4]Protects against dust particles and potential splashes.
Hand Protection Nitrile rubber gloves.[4][5]Provides a barrier against skin contact. A minimum layer thickness of 0.11 mm is suggested, with a breakthrough time of approximately 480 minutes.[5]
Body Protection Protective clothing to prevent skin exposure.[1][2][3]Minimizes the risk of skin contact with this compound powder.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][2]Recommended in situations where dust formation is likely or ventilation is inadequate.
Engineering Controls Work should be conducted in a chemical fume hood.[1][2] Eyewash stations and safety showers must be readily accessible.[1]Ensures proper ventilation and immediate access to emergency decontamination facilities.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is crucial for laboratory safety.

1. Preparation and Handling:

  • Before handling, ensure that all necessary PPE is correctly worn.[2]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][2][3]

  • Avoid the formation of dust and aerosols.[5]

  • Keep this compound away from heat, sparks, open flames, and other ignition sources as it is a flammable solid.[4][5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Do not eat, drink, or smoke in the handling area.[5][6]

  • Wash hands thoroughly after handling the substance.[5]

2. Storage:

  • Store in a cool, dry, and well-ventilated place.[3][4][5]

  • Keep containers tightly closed to prevent contamination and exposure to moisture.[1][5][7]

  • Store away from incompatible materials such as strong oxidizing agents.[1][8]

3. Spill Management:

  • In case of a spill, remove all sources of ignition.[4][9]

  • For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][9]

  • For major spills, evacuate the area and alert emergency responders.[9]

  • Use a dry clean-up procedure and avoid generating dust.[9]

4. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[5][9]

  • Do not mix with other waste.[5]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

  • Handle uncleaned containers as you would the product itself.[5]

First Aid Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1][5]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Chemical Fume Hood) B->C D Weigh/Measure this compound C->D E Perform Experimental Procedure D->E J In Case of Spill or Exposure D->J F Decontaminate Work Area E->F E->J G Dispose of Waste in Accordance with Regulations F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I K Follow First Aid Protocols J->K L Notify Supervisor/Safety Officer K->L

Safe Handling Workflow for this compound

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.